Product packaging for cis,trans,cis-1,2,3-Trimethylcyclohexane(Cat. No.:CAS No. 1839-88-9)

cis,trans,cis-1,2,3-Trimethylcyclohexane

货号: B155982
CAS 编号: 1839-88-9
分子量: 126.24 g/mol
InChI 键: DQTVJLHNWPRPPH-JVHMLUBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cis,trans,cis-1,2,3-Trimethylcyclohexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B155982 cis,trans,cis-1,2,3-Trimethylcyclohexane CAS No. 1839-88-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,3S)-1,2,3-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVJLHNWPRPPH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025638, DTXSID701025636
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-88-9, 1678-81-5
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trimethylcyclohexane, a key molecular structure in stereochemistry and conformational analysis. Understanding the distinct spatial arrangements and properties of these isomers is crucial for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction to the Stereoisomers of 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane (C₉H₁₈) is a saturated cyclic hydrocarbon featuring a cyclohexane ring substituted with three methyl groups on adjacent carbons. The presence of three stereocenters (carbons 1, 2, and 3) gives rise to a total of 2³ = 8 possible stereoisomers. These isomers can be categorized into enantiomeric pairs and meso compounds, each exhibiting unique physical and chemical properties due to their distinct three-dimensional structures.

The key to understanding the stereoisomerism of 1,2,3-trimethylcyclohexane lies in the relative orientation of the three methyl groups with respect to the plane of the cyclohexane ring. This is commonly described using cis and trans nomenclature. In total, there are four geometric isomers:

  • cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the ring.

  • cis,trans,cis-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side.

  • cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are on the same side, while the methyl group at C3 is on the opposite side.

  • trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups are on alternating sides of the ring.

Of these geometric isomers, two are chiral and exist as pairs of enantiomers, while two are achiral meso compounds.

Stereochemical Relationships

The stereoisomers of 1,2,3-trimethylcyclohexane can be systematically classified based on their chirality and relationship to one another.

  • (1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane: This pair constitutes the enantiomers of the cis,cis,trans isomer.

  • (1R,2S,3R)- and (1S,2R,3S)-1,2,3-trimethylcyclohexane: This pair constitutes the enantiomers of the cis,trans,cis isomer.

  • cis,cis,cis-1,2,3-trimethylcyclohexane: This isomer is a meso compound due to a plane of symmetry.

  • trans,trans,trans-1,2,3-trimethylcyclohexane: This isomer is also a meso compound.

The relationships between these stereoisomers are illustrated in the following diagram:

stereoisomers cluster_cct cis,cis,trans (Chiral) cluster_ctc cis,trans,cis (Chiral) cluster_meso Meso Compounds 1R,2R,3R 1R,2R,3R 1S,2S,3S 1S,2S,3S 1R,2R,3R->1S,2S,3S Enantiomers 1R,2S,3R 1R,2S,3R 1R,2R,3R->1R,2S,3R cis,cis,cis cis,cis,cis 1R,2R,3R->cis,cis,cis Diastereomers 1S,2R,3S 1S,2R,3S 1R,2S,3R->1S,2R,3S Enantiomers 1R,2S,3R->cis,cis,cis trans,trans,trans trans,trans,trans

Stereochemical relationships of 1,2,3-trimethylcyclohexane isomers.

Quantitative Data

The physical properties of the geometric isomers of 1,2,3-trimethylcyclohexane were systematically investigated by Bussert et al. (1956). A summary of their findings is presented below.

IsomerBoiling Point (°C at 760 mmHg)Density (g/mL at 20°C)Refractive Index (n²⁰D)
cis,cis,cis145.60.79631.4390
cis,cis,trans148.20.80211.4403
cis,trans,cis145.80.78981.4348

Conformational Analysis

The stability of the different stereoisomers of 1,2,3-trimethylcyclohexane is largely determined by the conformational preferences of the methyl groups on the chair-form of the cyclohexane ring. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of 1,3-diaxial interactions.

The chair flip process and resulting conformers are critical to understanding the overall stability of each isomer.

conformational_analysis cluster_chair Chair Conformations ChairA Chair Conformer A ChairB Chair Conformer B ChairA->ChairB Ring Flip Axial Axial ChairA->Axial Axial Substituents (Less Stable) Equatorial Equatorial ChairA->Equatorial Equatorial Substituents (More Stable) ChairB->ChairA Ring Flip

General workflow of conformational analysis in substituted cyclohexanes.
  • cis,cis,cis-1,2,3-trimethylcyclohexane: In one chair conformation, two methyl groups are axial and one is equatorial (a,a,e). After a ring flip, two become equatorial and one becomes axial (e,e,a). The (e,e,a) conformation is significantly more stable.

  • This compound: One chair conformation has two methyl groups equatorial and one axial (e,a,e). The ring-flipped conformer has two axial and one equatorial methyl group (a,e,a). The (e,a,e) conformer is more stable.

  • cis,cis,trans-1,2,3-trimethylcyclohexane: Both chair conformations have one axial and two equatorial methyl groups (a,e,e) or two axial and one equatorial (a,a,e). The (a,e,e) conformer is the more stable one.

  • trans,trans,trans-1,2,3-trimethylcyclohexane: One chair conformation has all three methyl groups in the equatorial position (e,e,e), while the other has all three in the axial position (a,a,a). The all-equatorial conformation is vastly more stable.

Experimental Protocols

The synthesis of the geometric isomers of 1,2,3-trimethylcyclohexane was pioneered by Bussert, Greenlee, Derfer, and Boord in 1956. Their methods remain a foundational reference in the field.

Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane

The synthesis of the cis,cis,cis-isomer involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene) over a platinum or rhodium catalyst at elevated temperature and pressure.

Reaction Scheme: 1,2,3-trimethylbenzene + 3H₂ --(Catalyst, Heat, Pressure)--> cis,cis,cis-1,2,3-trimethylcyclohexane

Detailed Protocol (adapted from Bussert et al., 1956):

  • A solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., glacial acetic acid) is placed in a high-pressure autoclave.

  • A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added.

  • The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas.

  • The reaction mixture is heated and agitated for several hours.

  • After cooling and venting, the catalyst is removed by filtration.

  • The product is isolated by extraction and purified by fractional distillation.

Synthesis of cis,cis,trans- and this compound

These isomers were synthesized via a multi-step sequence starting from a Diels-Alder reaction between piperylene and maleic anhydride, followed by a series of reductions and modifications. The stereochemistry of the final products is controlled by the stereospecificity of the hydrogenation and reduction steps.

The general workflow for these syntheses is outlined below:

synthesis_workflow Start Piperylene + Maleic Anhydride DielsAlder Diels-Alder Reaction Start->DielsAlder Adduct Cyclohexene Dicarboxylic Anhydride Adduct DielsAlder->Adduct Reduction1 Reduction of Anhydride (e.g., with LiAlH4) Adduct->Reduction1 Diol Diol Intermediate Reduction1->Diol Modification Functional Group Modification (e.g., Tosylation) Diol->Modification ModifiedDiol Modified Diol Modification->ModifiedDiol Reduction2 Reduction to Methyl Groups ModifiedDiol->Reduction2 FinalProduct cis,cis,trans- or cis,trans,cis- 1,2,3-Trimethylcyclohexane Reduction2->FinalProduct

Generalized synthetic workflow for cis,cis,trans- and cis,trans,cis-isomers.

Spectroscopic Characterization

  • ¹³C NMR: The chemical shifts of the methyl and ring carbons are sensitive to their axial or equatorial orientation. Equatorial methyl carbons typically resonate at a lower field (higher ppm) than axial methyl carbons. For example, in the more stable conformer of the cis,trans,cis-isomer (e,a,e), one would expect to see distinct signals for the equatorial and axial methyl groups.

  • ¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring are dependent on the dihedral angle between them, which can provide information about the chair conformation. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

  • Infrared (IR) Spectroscopy: The C-H stretching and bending vibrations of the methyl and methylene groups are prominent. The overall fingerprint region (below 1500 cm⁻¹) is unique for each stereoisomer and can be used for identification.

Conclusion

The stereoisomers of 1,2,3-trimethylcyclohexane provide a rich platform for the study of fundamental principles of stereochemistry and conformational analysis. The interplay of their three-dimensional structure and physical properties underscores the importance of stereochemical control in chemical synthesis and biological activity. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working in related fields.

Conformational Analysis of cis,trans,cis-1,2,3-trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive conformational analysis of cis,trans,cis-1,2,3-trimethylcyclohexane. By examining the steric interactions within its chair conformations, we can elucidate the energetic preferences that govern its three-dimensional structure. This understanding is crucial for professionals in drug development and chemical research, where molecular conformation dictates biological activity and reactivity.

Chair Conformations and Steric Strain Analysis

The this compound molecule can exist in two primary chair conformations that are interconvertible through a process known as a ring flip. The relative stability of these conformers is determined by the steric strain arising from the spatial arrangement of the three methyl groups. The principal sources of steric strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane interactions.

In the cis,trans,cis isomer, the methyl groups at positions 1 and 2 are cis, while the groups at positions 2 and 3 are trans. This stereochemical relationship dictates the axial (a) or equatorial (e) positioning of the methyl groups in the two chair conformers.

Conformer A: In one chair conformation, the methyl groups are arranged as axial-equatorial-axial (a,e,a) .

Conformer B: Following a ring flip, this conformation converts to an equatorial-axial-equatorial (e,a,e) arrangement.

To quantify the steric strain in each conformer, we utilize established energetic penalties associated with specific steric interactions. An axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, contributing approximately 1.74 kcal/mol to the total strain energy (this is the A-value for a methyl group). A gauche interaction between two adjacent methyl groups adds about 0.9 kcal/mol of strain. A more severe 1,3-diaxial interaction between two methyl groups contributes significantly more strain, estimated at around 3.7 kcal/mol.

Quantitative Strain Analysis

A detailed analysis of the steric interactions in each conformer reveals the following:

Conformer A (a,e,a):

  • 1,3-Diaxial CH₃-H Interactions: The axial methyl group at C1 has two 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The axial methyl group at C3 has two 1,3-diaxial interactions with the axial hydrogens at C1 and C5. However, the interaction between the axial C1-CH₃ and the axial C3-H is the same as the interaction between the axial C3-CH₃ and the axial C1-H. Therefore, we have a total of four unique 1,3-diaxial CH₃-H interactions.

  • 1,3-Diaxial CH₃-CH₃ Interaction: A significant source of strain in this conformer is the 1,3-diaxial interaction between the methyl groups at C1 and C3.

  • Gauche CH₃-CH₃ Interactions: The adjacent axial C1-methyl and equatorial C2-methyl groups are in a gauche relationship. Similarly, the equatorial C2-methyl and axial C3-methyl groups are also gauche to each other.

Conformer B (e,a,e):

  • 1,3-Diaxial CH₃-H Interactions: The single axial methyl group at C2 experiences two 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

  • Gauche CH₃-CH₃ Interactions: The adjacent equatorial C1-methyl and axial C2-methyl groups are in a gauche relationship. Likewise, the axial C2-methyl and equatorial C3-methyl groups are also gauche.

The following table summarizes the calculated steric strain for each conformer.

Interaction TypeEnergy (kcal/mol)Conformer A (a,e,a) OccurrencesConformer A Strain (kcal/mol)Conformer B (e,a,e) OccurrencesConformer B Strain (kcal/mol)
1,3-Diaxial CH₃-H0.8743.4821.74
1,3-Diaxial CH₃-CH₃3.713.700
Gauche CH₃-CH₃0.921.821.8
Total Strain Energy 8.98 3.54

Based on this analysis, Conformer B (equatorial-axial-equatorial) is significantly more stable than Conformer A (axial-equatorial-axial) by approximately 5.44 kcal/mol. This substantial energy difference indicates that at equilibrium, the population of Conformer B will be overwhelmingly dominant.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The conformational equilibrium of this compound can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Methodology
  • Sample Preparation:

    • Dissolve a small amount of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • Acquire a ¹H NMR spectrum at each temperature, monitoring for signal broadening and eventual splitting, which indicates that the coalescence temperature is being approached and then passed.

    • Continue cooling until well below the coalescence temperature, where the signals for the two chair conformers are sharp and well-resolved. A typical target temperature would be in the range of 180-200 K.

  • Data Analysis:

    • Identify the distinct sets of signals corresponding to Conformer A and Conformer B in the low-temperature spectrum. The chemical shifts of axial and equatorial protons are typically different.

    • Integrate the area under a well-resolved signal for each conformer. For example, integrate the signals corresponding to the methyl protons of each conformer.

    • The ratio of the integrals is equal to the ratio of the conformer populations at that temperature.

    • The equilibrium constant (K_eq) can be calculated as: K_eq = [Conformer B] / [Conformer A]

    • The difference in Gibbs free energy (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Visualization of Conformational Equilibrium

The dynamic equilibrium between the two chair conformations of this compound is visualized below.

G cluster_conformer_A Conformer A (a,e,a) Higher Energy cluster_conformer_B Conformer B (e,a,e) Lower Energy conformer_A conformer_A conformer_B conformer_B conformer_A->conformer_B Ring Flip conformer_B->conformer_A Ring Flip A_node Axial CH3 E_node Equatorial CH3

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 1,2,3-trimethylcyclohexane. The stability of each isomer is dictated by its conformational preferences, primarily the distribution of methyl groups between axial and equatorial positions in the chair conformation. This document outlines the principles of conformational analysis as applied to this system, presents quantitative data on the relative energies of the isomers, details the experimental and computational methodologies used to determine these properties, and provides a visual representation of the conformational equilibria. Understanding the thermodynamic landscape of substituted cyclohexanes is crucial for the rational design of molecules with specific three-dimensional structures, a fundamental aspect of modern drug development and materials science.

Introduction

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, and its conformational behavior is a cornerstone of stereochemistry. When substituted, the cyclohexane ring adopts chair conformations that minimize steric strain. The thermodynamic stability of a substituted cyclohexane is primarily governed by the steric interactions of the substituents with the rest of the ring system. In this guide, we delve into the specific case of 1,2,3-trimethylcyclohexane, a molecule that serves as an excellent model for understanding the interplay of steric forces in polysubstituted cyclic systems.

There are four stereoisomers of 1,2,3-trimethylcyclohexane:

  • cis,cis,cis-1,2,3-trimethylcyclohexane

  • cis,trans,cis-1,2,3-trimethylcyclohexane

  • trans,cis,trans-1,2,3-trimethylcyclohexane

  • trans,trans,trans-1,2,3-trimethylcyclohexane

The relative stability of these isomers is determined by the energetic penalties associated with placing methyl groups in axial positions, which leads to unfavorable 1,3-diaxial interactions, as well as gauche interactions between adjacent methyl groups.

Principles of Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle strain and torsional strain.[1] In a chair conformation, the substituent positions are of two types: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring flipping, a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2] For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3]

In polysubstituted cyclohexanes like the 1,2,3-trimethyl isomers, the total strain energy can be estimated by considering the sum of all 1,3-diaxial interactions and gauche interactions between adjacent substituents.[3] The most stable isomer will be the one that can adopt a chair conformation with the maximum number of methyl groups in the equatorial position.

Quantitative Data on Isomer Stability

The relative thermodynamic stabilities of the 1,2,3-trimethylcyclohexane isomers and their respective chair conformations are determined by the sum of the steric interactions present in each conformer. The following tables summarize the estimated strain energies for the two chair conformations of each stereoisomer. These estimations are based on the additive nature of steric strain, using the following approximate energy penalties:

  • 1,3-diaxial CH₃-H interaction: 0.9 kcal/mol (Each axial methyl group has two such interactions, contributing 1.8 kcal/mol to the total strain).

  • gauche CH₃-CH₃ interaction: 0.9 kcal/mol.

  • 1,3-diaxial CH₃-CH₃ interaction: ~5.4 kcal/mol.[3]

Table 1: Conformational Analysis and Estimated Strain Energy of 1,2,3-Trimethylcyclohexane Stereoisomers

StereoisomerChair Conformation 1 (Axial/Equatorial)Estimated Strain Energy (kcal/mol) - Conformer 1Chair Conformation 2 (Axial/Equatorial)Estimated Strain Energy (kcal/mol) - Conformer 2Most Stable Conformer
cis,cis,cis a, a, e2 x (CH₃-H) + 1 x (CH₃-H) + 1 x gauche (CH₃-CH₃) = 21.8 + 0.9 = 4.5 e, e, a1 x (CH₃-H) + 2 x gauche (CH₃-CH₃) = 1.8 + 20.9 = 3.6 e, e, a
cis,trans,cis a, e, a2 x (CH₃-H) + 1 x (CH₃-CH₃) 1,3-diaxial = 21.8 + 5.4 = 9.0 e, a, e1 x (CH₃-H) + 2 x gauche (CH₃-CH₃) = 1.8 + 20.9 = 3.6 e, a, e
trans,cis,trans a, a, a3 x (CH₃-H) + 2 x gauche (CH₃-CH₃) = 31.8 + 20.9 = 7.2 e, e, e2 x gauche (CH₃-CH₃) = 20.9 = 1.8 e, e, e
trans,trans,trans a, e, e1 x (CH₃-H) + 1 x gauche (CH₃-CH₃) = 1.8 + 0.9 = 2.7 e, a, a2 x (CH₃-H) + 1 x gauche (CH₃-CH₃) = 21.8 + 0.9 = 4.5 a, e, e

Note: These are estimated values. Actual experimental or high-level computational values may vary. The cis,trans,cis isomer with both C1 and C3 methyl groups axial experiences a highly unfavorable 1,3-diaxial interaction between two methyl groups, making this conformation significantly less stable.[4]

Experimental and Computational Protocols

The determination of the thermodynamic stability of cyclohexane isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally determine the equilibrium constant and, consequently, the Gibbs free energy difference between the two chair conformers of a 1,2,3-trimethylcyclohexane isomer.

Methodology:

  • Sample Preparation: A dilute solution (typically 0.1-0.5 M) of the purified 1,2,3-trimethylcyclohexane isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • NMR Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is used. The probe is cooled to a temperature where the ring flipping process is slow on the NMR timescale (typically below -60 °C).[5] This allows for the observation of separate signals for the axial and equatorial methyl groups.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various low temperatures. For quantitative analysis, it is crucial to ensure that the spectra are fully relaxed between pulses to allow for accurate integration of the signals.

  • Signal Assignment: The signals corresponding to the axial and equatorial methyl groups in each conformer are assigned based on their chemical shifts and coupling constants. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to confirm spatial proximities and aid in the assignment.[4]

  • Equilibrium Constant Determination: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum. The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Quantum Chemical Calculations

Objective: To computationally model the structures and determine the relative energies of the chair conformers of 1,2,3-trimethylcyclohexane isomers.

Methodology:

  • Structure Building: The initial 3D structures of the two chair conformers for each stereoisomer are built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set. A common and reliable method for such systems is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d).[6] This calculation finds the lowest energy geometry for each conformer.

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary to calculate the Gibbs free energy at a specific temperature.

  • Energy Calculation: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including the thermal corrections. The difference in Gibbs free energy (ΔΔG) between two conformers indicates their relative stability.

  • Software: This entire workflow can be carried out using computational chemistry software packages like Gaussian.[7]

Visualization of Conformational Equilibrium

The following diagram illustrates the ring-flipping process and the key steric interactions that determine the relative stability of the two chair conformations for the most stable isomer, trans,cis,trans-1,2,3-trimethylcyclohexane.

G cluster_conformer1 Conformer 1 (e,e,e) cluster_conformer2 Conformer 2 (a,a,a) c1 More Stable (All Equatorial) c2 Less Stable (All Axial) c1->c2 Ring Flip interactions1 Gauche Interactions: - C1-Me / C2-Me - C2-Me / C3-Me interactions2 1,3-Diaxial Interactions: - C1-Me / H - C2-Me / H - C3-Me / H Gauche Interactions: - C1-Me / C2-Me - C2-Me / C3-Me

Caption: Conformational equilibrium of trans,cis,trans-1,2,3-trimethylcyclohexane.

Conclusion

The thermodynamic stability of 1,2,3-trimethylcyclohexane isomers is a direct consequence of the steric environment created by the methyl substituents on the flexible cyclohexane ring. The principles of conformational analysis, particularly the energetic cost of axial substituents (A-values) and gauche interactions, provide a robust framework for predicting the relative stabilities of the different stereoisomers and their conformers. The trans,cis,trans isomer, which can adopt a conformation with all three methyl groups in the favored equatorial positions, is the most stable. Conversely, isomers that are forced to place one or more methyl groups in axial positions are significantly destabilized. The combination of low-temperature NMR spectroscopy and quantum chemical calculations provides a powerful toolkit for the quantitative investigation of these thermodynamic properties, offering valuable insights for the design and synthesis of complex molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 1,2,3-Trimethylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trimethylcyclohexane, detailing their IUPAC nomenclature, stereochemical relationships, and available physical properties. This information is critical for professionals in chemical research and drug development where stereoisomerism can significantly impact molecular properties and biological activity.

Introduction to Stereoisomerism in 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane possesses three stereocenters at carbons 1, 2, and 3. Theoretically, this could give rise to a maximum of 2³ or eight stereoisomers. However, due to the presence of a plane of symmetry in some configurations, the actual number of unique stereoisomers is four. These consist of one pair of enantiomers and two meso compounds.

The nomenclature for these stereoisomers can be described using two main systems: the relative cis/trans notation and the absolute R/S configuration system as defined by the Cahn-Ingold-Prelog priority rules.

The Four Stereoisomers of 1,2,3-Trimethylcyclohexane

The four distinct stereoisomers of 1,2,3-trimethylcyclohexane are:

  • (1R,2R,3S)-1,2,3-trimethylcyclohexane and its enantiomer (1S,2S,3R)-1,2,3-trimethylcyclohexane . This pair is chiral and will exhibit optical activity.

  • (1R,2S,3R)-1,2,3-trimethylcyclohexane , which is a meso compound. This molecule is achiral due to an internal plane of symmetry.

  • all-cis-(1,2,3)-trimethylcyclohexane , another meso compound. This isomer also possesses a plane of symmetry, rendering it achiral.

Detailed IUPAC Nomenclature and Stereochemical Relationships

The table below provides a detailed summary of the IUPAC nomenclature, including both cis/trans and R/S notations, and the stereochemical relationship for each isomer.

StereoisomerIUPAC Name (R/S)Common Name (cis/trans)Stereochemical Classification
1 (1R,2R,3S)-1,2,3-trimethylcyclohexanecis,cis,trans-1,2,3-trimethylcyclohexaneChiral (Enantiomer)
2 (1S,2S,3R)-1,2,3-trimethylcyclohexanecis,cis,trans-1,2,3-trimethylcyclohexaneChiral (Enantiomer)
3 (1R,2S,3R)-1,2,3-trimethylcyclohexanecis,trans,cis-1,2,3-trimethylcyclohexanemeso (Achiral)
4 (1,2,3-cis)-1,2,3-trimethylcyclohexanecis,cis,cis-1,2,3-trimethylcyclohexanemeso (Achiral)

Quantitative Data of Stereoisomers

The following table summarizes available physical property data for the stereoisomers of 1,2,3-trimethylcyclohexane. Data is primarily sourced from the NIST Chemistry WebBook and the work of Bussert et al. (1956).

StereoisomerBoiling Point (°C)Melting Point (°C)
cis,cis,trans- (Enantiomeric Pair)145.6-47.15
cis,trans,cis- (meso)145.61[1]-66.86[1]
cis,cis,cis- (meso)150.1-43.15

Stereochemical Relationship Diagram

The following diagram illustrates the relationships between the four stereoisomers of 1,2,3-trimethylcyclohexane.

stereoisomers Stereochemical Relationships of 1,2,3-Trimethylcyclohexane Isomers cluster_enantiomers Enantiomeric Pair cluster_meso Meso Compounds (1R,2R,3S) (1R,2R,3S)-cis,cis,trans (1S,2S,3R) (1S,2S,3R)-cis,cis,trans (1R,2R,3S)->(1S,2S,3R) Enantiomers (1R,2S,3R) (1R,2S,3R)-cis,trans,cis (1R,2R,3S)->(1R,2S,3R) Diastereomers all-cis all-cis (1R,2R,3S)->all-cis Diastereomers (1S,2S,3R)->(1R,2S,3R) Diastereomers (1S,2S,3R)->all-cis Diastereomers (1R,2S,3R)->all-cis Diastereomers

Caption: Relationships between the stereoisomers of 1,2,3-trimethylcyclohexane.

Experimental Protocols

Synthesis of 1,2,3-Trimethylcyclohexane Stereoisomers

The synthesis of the geometrical isomers of 1,2,3-trimethylcyclohexane was extensively detailed by Bussert, Greenlee, Derfer, and Boord in their 1956 publication in the Journal of the American Chemical Society. Their work provides specific routes to isolate the cis,cis,cis-, cis,cis,trans-, and cis,trans,cis-isomers. The general approach involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene) over a rhodium-on-alumina catalyst, followed by fractional distillation to separate the isomers.

A representative synthetic workflow is outlined below:

synthesis_workflow start 1,2,3-Trimethylbenzene (Hemimellitene) hydrogenation Catalytic Hydrogenation (Rhodium on Alumina, H2, high pressure) start->hydrogenation mixture Mixture of 1,2,3-Trimethylcyclohexane Stereoisomers hydrogenation->mixture distillation Fractional Distillation mixture->distillation isomers Separated Stereoisomers distillation->isomers

Caption: General workflow for the synthesis and separation of 1,2,3-trimethylcyclohexane stereoisomers.

Characterization and Separation by Gas Chromatography

Modern separation and identification of the 1,2,3-trimethylcyclohexane isomers are typically performed using high-resolution gas chromatography (GC), often coupled with mass spectrometry (GC-MS).

  • Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is generally suitable for separating these isomers based on their boiling point differences.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: A programmed temperature gradient is employed to achieve optimal separation. A typical program might start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 150-200 °C) to elute the different isomers.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. Mass spectrometry provides structural information that can aid in distinguishing between the isomers.

The elution order of the isomers will depend on their relative volatilities, which are influenced by their molecular shape and intermolecular forces. Generally, the more compact, spherical isomers tend to have lower boiling points and elute earlier.

References

Unraveling the Conformational Landscape of cis,trans,cis-1,2,3-trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical arrangement of substituents on a cyclohexane ring dictates its three-dimensional structure and, consequently, its reactivity and biological activity. This technical guide provides a comprehensive analysis of the chair conformations of cis,trans,cis-1,2,3-trimethylcyclohexane, a key model system for understanding complex steric interactions in cyclic molecules. Through a detailed examination of its conformational isomers, this document elucidates the energetic penalties associated with axial and equatorial substituent orientations, supported by quantitative data and a generalized experimental protocol for their determination.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring is not a planar structure but predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct spatial orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, a cyclohexane molecule can interconvert between two chair conformations, causing all axial substituents to become equatorial and vice versa. The energetic preference for one conformation over the other is governed by the steric interactions of the substituents with the rest of the molecule, most notably 1,3-diaxial interactions.

Chair Conformations of this compound

The specific stereoisomer, this compound, has the methyl groups at C1 and C2 in a cis relationship, and the methyl groups at C2 and C3 in a trans relationship. This arrangement leads to two distinct chair conformations upon ring flipping.

Conformer A: In this conformation, the C1 and C3 methyl groups are in axial positions, while the C2 methyl group is in an equatorial position (a,e,a). This arrangement results in significant steric strain due to a severe 1,3-diaxial interaction between the two axial methyl groups.

Conformer B: Following a ring flip, this conformation presents the C1 and C3 methyl groups in equatorial positions and the C2 methyl group in an axial position (e,a,e). This arrangement alleviates the highly unfavorable 1,3-diaxial interaction between two methyl groups.

Quantitative Analysis of Conformational Energies

The relative stability of the two chair conformations can be estimated by quantifying the steric strain in each. The primary contributors to this strain are 1,3-diaxial interactions and gauche butane interactions. The energetic cost of these interactions is additive and can be used to approximate the Gibbs free energy difference (ΔG°) between the conformers.

The A-value of a substituent is the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a methyl group, the A-value is approximately 1.74 kcal/mol, which arises from two 1,3-diaxial interactions with hydrogen atoms (each contributing about 0.87 kcal/mol).

Table 1: Steric Strain Energy Contributions

Interaction TypeEnergy (kcal/mol)
Gauche Butane (Me/Me)~0.9
1,3-Diaxial (Me/H)~0.87 (per interaction)
A-value (Methyl) ~1.74 (2 x Me/H)
1,3-Diaxial (Me/Me)~5.4 - 10

Analysis of Conformer A (a,e,a):

  • 1,3-Diaxial Interactions:

    • One highly destabilizing 1,3-diaxial interaction between the methyl groups at C1 and C3. This interaction is significantly greater than two separate Me-H interactions.[1]

    • The axial methyl group at C1 has two 1,3-diaxial interactions with axial hydrogens at C3 and C5.

    • The axial methyl group at C3 has two 1,3-diaxial interactions with axial hydrogens at C1 and C5.

  • Gauche Butane Interactions:

    • The equatorial methyl group at C2 has gauche interactions with the methyl groups at C1 and C3.

Analysis of Conformer B (e,a,e):

  • 1,3-Diaxial Interactions:

    • The axial methyl group at C2 has two 1,3-diaxial interactions with the axial hydrogens at C4 and C6. The energetic cost of this is the A-value for a methyl group (~1.74 kcal/mol).

  • Gauche Butane Interactions:

    • The equatorial methyl groups at C1 and C3 have gauche interactions with neighboring methylene groups of the ring.

Conformer B (e,a,e) is significantly more stable than Conformer A (a,e,a). The primary reason for this is the avoidance of the severe 1,3-diaxial interaction between the two methyl groups present in Conformer A. The estimated energy difference can be approximated by considering the major steric interactions. The destabilization of Conformer A is dominated by the Me-Me 1,3-diaxial interaction, which is substantially larger than the Me-H 1,3-diaxial interactions in Conformer B.

Table 2: Estimated Relative Conformational Energies

ConformerMethyl Group Positions (C1, C2, C3)Major Steric InteractionsEstimated Relative Energy (kcal/mol)
A axial, equatorial, axial1 x (Me-Me) 1,3-diaxial, 4 x (Me-H) 1,3-diaxialHigh
B equatorial, axial, equatorial2 x (Me-H) 1,3-diaxialLow

Experimental Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of cyclohexane derivatives. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at low temperatures, this ring flip can be slowed down, allowing for the observation of distinct signals for each conformer.

Methodology
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Variable-Temperature NMR Spectroscopy:

    • ¹H NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing.

    • At a sufficiently low temperature (the coalescence temperature), the single, averaged proton signals will broaden and eventually separate into two distinct sets of signals corresponding to the two chair conformers.

  • Data Analysis:

    • The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to each conformer in the low-temperature spectrum.

    • The equilibrium constant (K) is calculated as the ratio of the more stable conformer to the less stable conformer: K = [Conformer B] / [Conformer A].

  • Calculation of Gibbs Free Energy Difference (ΔG°):

    • The Gibbs free energy difference between the two conformers is calculated using the following equation: ΔG° = -RTlnK where:

      • R is the gas constant (1.987 cal/mol·K)

      • T is the temperature in Kelvin at which the spectra were recorded.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of this compound can be represented as a dynamic process.

Note: The placeholder image sources in the DOT script should be replaced with actual images of the chair conformations for proper rendering.

Caption: Equilibrium between the two chair conformations of this compound.

Conclusion

The conformational analysis of this compound serves as an exemplary case study in stereochemistry. The significant energetic difference between the two chair conformers, primarily driven by the avoidance of a severe 1,3-diaxial methyl-methyl interaction, highlights the profound impact of steric strain on molecular geometry. The principles and experimental methodologies outlined in this guide are fundamental to the rational design of conformationally restricted molecules in drug discovery and materials science.

References

Steric Strain in Axial vs. Equatorial Trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The cyclohexane ring, a common scaffold in numerous natural products and pharmaceutical agents, serves as a fundamental model for understanding the energetic penalties associated with substituent positioning. This technical guide provides a detailed examination of steric strain in various isomers of trimethylcyclohexane, comparing the energetic costs of axial versus equatorial orientations of methyl groups. We present a comprehensive summary of quantitative data on conformational energies, detail the experimental and computational methodologies used to determine these values, and provide visual representations of the key steric interactions that govern conformational preference. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a deeper understanding of the subtle yet critical interplay of steric forces in molecular architecture.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For cyclic molecules like cyclohexane, the concept of conformational isomerism, which describes the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is of paramount importance. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

The energetic preference for a substituent to occupy the equatorial position is primarily driven by the avoidance of unfavorable steric interactions, most notably 1,3-diaxial interactions.[1] These are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. The magnitude of this steric strain is dependent on the size and nature of the substituent. This guide focuses on trimethylcyclohexane isomers as a model system to explore the cumulative effects of multiple substituents on conformational stability.

Quantitative Analysis of Steric Strain

The energetic difference between the axial and equatorial conformers is quantified by the conformational free energy difference, often referred to as the "A-value".[2] For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol (7.1 to 7.6 kJ/mol), representing the energy cost of placing a single methyl group in an axial position.[3][4] In polysubstituted cyclohexanes, the total steric strain can be estimated by considering the sum of all gauche and 1,3-diaxial interactions in a given conformation. The most significant of these are the 1,3-diaxial interactions between two methyl groups, which are considerably more destabilizing than a methyl-hydrogen interaction.

The following tables summarize the calculated or estimated steric strain energies for various conformers of trimethylcyclohexane isomers. These values are derived from the additive nature of A-values and known interaction energies.

Table 1: Steric Strain Energies for Conformers of 1,1,3-Trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl GroupsKey Steric InteractionsEstimated Strain Energy (kcal/mol)Relative Stability
Conformer AC3-MeC1-Me, C1-MeOne axial C3-Me interacting with two axial hydrogens.~1.8More Stable
Conformer BC1-MeC1-Me, C3-MeOne axial C1-Me interacting with an axial C3-Me (1,3-diaxial Me-Me).~3.7 - 5.4Less Stable

Note: The 1,3-diaxial interaction between two methyl groups introduces a significant steric strain of approximately 3.7 to 5.4 kcal/mol.[5][6]

Table 2: Steric Strain Energies for Conformers of cis-1,2,3-Trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl GroupsKey Steric InteractionsEstimated Strain Energy (kcal/mol)Relative Stability
Conformer AC1-Me, C3-MeC2-MeTwo axial methyl groups in a 1,3-diaxial relationship.> 5.4Less Stable
Conformer BC2-MeC1-Me, C3-MeOne axial methyl group interacting with two axial hydrogens.~1.8More Stable

Table 3: Steric Strain Energies for Conformers of all-cis-1,3,5-Trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl GroupsKey Steric InteractionsEstimated Strain Energy (kcal/mol)Relative Stability
Conformer AC1-Me, C3-Me, C5-MeNoneThree axial methyl groups with severe 1,3-diaxial Me-Me interactions.Very HighLess Stable
Conformer BNoneC1-Me, C3-Me, C5-MeAll methyl groups are equatorial, minimizing steric strain.~0More Stable

Experimental Protocols

The determination of conformational equilibria and the associated energy differences is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature NMR Spectroscopy for Determining Conformer Ratios

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between two chair conformers of a trimethylcyclohexane isomer.

Methodology:

  • Sample Preparation: A solution of the trimethylcyclohexane isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl3, or deuterated methylene chloride, CD2Cl2) is prepared in an NMR tube.

  • Initial NMR Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the rate of chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a time-averaged spectrum where the chemical shifts of axial and equatorial groups are averaged.

  • Low-Temperature NMR Spectra: The sample is cooled inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale. This "freezing out" of the conformations allows for the observation of separate signals for the axial and equatorial substituents of each conformer.[7]

  • Signal Assignment: The signals corresponding to each conformer are assigned based on known chemical shift trends (e.g., equatorial protons generally resonate downfield from their axial counterparts) and, if necessary, through two-dimensional NMR experiments (e.g., COSY, HSQC).

  • Integration and Keq Determination: The relative concentrations of the two conformers at equilibrium are determined by integrating the signals corresponding to each conformer. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

  • Calculation of ΔG°: The Gibbs free energy difference between the conformers is calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Computational Protocols

Computational chemistry provides a powerful tool for predicting and rationalizing the conformational preferences of molecules. Both molecular mechanics and quantum mechanics methods can be employed.

Workflow for Conformational Analysis using Molecular Mechanics

Objective: To identify the low-energy conformers of a trimethylcyclohexane isomer and to calculate their relative steric energies.

Methodology:

  • Structure Building: A 3D model of the trimethylcyclohexane isomer is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule and identify all possible chair and boat conformers.

  • Energy Minimization: Each identified conformer is subjected to energy minimization using a suitable force field (e.g., MM3, MM4). This process optimizes the geometry of the conformer to a local energy minimum.

  • Energy Calculation: The steric energy of each minimized conformer is calculated. The relative energies of the different conformers provide an estimate of their relative stabilities.

  • Analysis: The conformer with the lowest steric energy is identified as the most stable conformation. The energy differences between the various conformers can be compared with experimentally determined ΔG° values.

Visualization of Steric Interactions

The following diagrams, generated using the DOT language, illustrate the key steric interactions that lead to conformational preferences in substituted cyclohexanes.

steric_interactions cluster_axial Axial Methylcyclohexane cluster_equatorial Equatorial Methylcyclohexane axial_Me Axial CH₃ axial_H1 Axial H axial_Me->axial_H1 1,3-diaxial interaction axial_H2 Axial H axial_Me->axial_H2 1,3-diaxial interaction equatorial_Me Equatorial CH₃ no_interaction No 1,3-diaxial interactions

Caption: Steric strain in axial vs. equatorial methylcyclohexane.

trimethyl_interactions cluster_less_stable Less Stable Conformer (e.g., 1,1,3-trimethylcyclohexane) cluster_more_stable More Stable Conformer axial_Me1 Axial C1-CH₃ axial_Me3 Axial C3-CH₃ axial_Me1->axial_Me3 Severe 1,3-diaxial Me-Me interaction equatorial_Me1 Equatorial C1-CH₃ equatorial_Me3 Equatorial C3-CH₃ no_interaction Minimized steric interactions

Caption: 1,3-diaxial interaction between two methyl groups.

Conclusion

The conformational analysis of trimethylcyclohexane isomers clearly demonstrates the energetic preference for equatorial substitution to minimize steric strain. The principles of 1,3-diaxial interactions and the additivity of A-values provide a robust framework for predicting the relative stabilities of different conformers. The combination of low-temperature NMR spectroscopy and computational modeling offers a powerful approach for the quantitative assessment of these conformational energies. For professionals in drug development, a thorough understanding of these steric effects is crucial, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets, and thus its efficacy and selectivity. The data and methodologies presented in this guide serve as a foundational reference for the rational design of molecules with desired conformational properties.

References

1,3-Diaxial Interactions in Substituted Cyclohexanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, with the cyclohexane ring serving as a foundational model for understanding steric and electronic effects in cyclic systems. Among the most critical of these non-bonded interactions are 1,3-diaxial interactions, which significantly influence the conformational preference and, consequently, the reactivity and biological activity of substituted cyclohexanes. This technical guide provides an in-depth exploration of the principles governing 1,3-diaxial interactions, the experimental and computational methodologies used to quantify these effects, and their implications in medicinal chemistry and drug design.

Introduction: The Chair Conformation and Steric Strain

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain, resulting in a structure where all carbon-carbon bonds are staggered.[1][2] In this conformation, the twelve hydrogen atoms or substituents occupy two distinct types of positions: six are axial, pointing parallel to the principal axis of the ring, and six are equatorial, pointing outwards from the "equator" of the ring.[1][3]

Through a process known as ring flipping, a cyclohexane chair conformation can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.[3] For an unsubstituted cyclohexane, these two chair conformations are isoenergetic. However, in a monosubstituted cyclohexane, the two conformers are no longer equal in energy. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position.[4]

This energy difference arises primarily from unfavorable steric interactions between the axial substituent and the two other axial substituents (typically hydrogens) located on the same face of the ring at the C3 and C5 positions. These repulsive forces are termed 1,3-diaxial interactions .[5][6] These interactions are a form of steric strain, analogous to gauche-butane interactions.[5] The larger the axial substituent, the more pronounced these destabilizing interactions become, leading to a stronger preference for the equatorial position.[4]

Quantifying 1,3-Diaxial Interactions: The A-Value

The energetic cost of a substituent occupying an axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[7][8] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.[9]

The relationship between the free energy difference (A-value) and the equilibrium constant (Keq) for the axial-equatorial equilibrium is given by the following equation:

ΔG° = -RT ln(Keq)

Where:

  • ΔG° is the A-value.

  • R is the ideal gas constant (8.314 J/mol·K or 1.987 cal/mol·K).

  • T is the absolute temperature in Kelvin.

  • Keq is the equilibrium constant, given by the ratio of the concentration of the equatorial conformer to the axial conformer ([equatorial]/[axial]).

A-values are additive and can be used to predict the relative stability of different conformations of di- and polysubstituted cyclohexanes.[9]

Data Presentation: A-Values for Common Substituents

The following table summarizes the A-values for a variety of common substituents. These values are crucial for predicting conformational equilibria and understanding the steric influence of different functional groups.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-H00
-F0.24 - 0.281.00 - 1.17
-Cl0.43 - 0.531.80 - 2.22
-Br0.38 - 0.551.59 - 2.30
-I0.43 - 0.471.80 - 1.97
-OH0.52 - 0.922.17 - 3.85
-OCH₃0.55 - 0.602.30 - 2.51
-NH₂1.2 - 1.65.02 - 6.69
-N(CH₃)₂2.18.78
-CN0.17 - 0.240.71 - 1.00
-CH₃1.70 - 1.747.11 - 7.28
-CH₂CH₃1.75 - 1.87.32 - 7.53
-CH(CH₃)₂2.1 - 2.28.78 - 9.20
-C(CH₃)₃~4.7 - 5.0~19.6 - 20.9
-C₆H₅2.8 - 3.111.7 - 13.0
-COOH1.35 - 1.465.65 - 6.11
-COOCH₃1.1 - 1.24.60 - 5.02

Note: A-values can be influenced by the solvent due to differing solvation of the conformers. The ranges provided reflect values reported in various solvents.

Experimental Determination of A-Values

The primary experimental technique for determining A-values is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[10] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons are indistinguishable.[11][12] By lowering the temperature, the rate of interconversion can be slowed sufficiently to "freeze out" the individual chair conformers, allowing for their direct observation and quantification.[10][11]

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

3.1. Sample Preparation

  • Analyte Concentration: Dissolve 5-25 mg of the substituted cyclohexane in approximately 0.6-0.7 mL of a suitable deuterated solvent.[13][14] For ¹³C NMR, a higher concentration (up to a saturated solution) is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]

  • Solvent Selection: Choose a solvent that remains liquid at the desired low temperature and in which the analyte is soluble. Common choices include deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), toluene-d₈, or methanol-d₄.[15] The solvent's freezing point is a critical consideration.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[13]

  • Degassing (Optional): For sensitive samples or to remove dissolved oxygen, which is paramagnetic and can broaden lines, the sample can be degassed using a freeze-pump-thaw cycle.[13]

3.2. NMR Data Acquisition

  • Instrument Setup: Use an NMR spectrometer equipped with a variable temperature (VT) unit.[15]

  • Temperature Control: Cool the sample gradually to the target temperature, typically between -60 °C and -100 °C, to slow the chair-chair interconversion.[10][16] Allow the temperature to equilibrate for several minutes before acquiring data.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity at the low temperature. This may require iterative adjustments as the temperature changes.

  • Data Acquisition Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei between scans, which is crucial for accurate integration.

3.3. Data Analysis and Calculation of A-Value

  • Peak Assignment: Identify the distinct signals corresponding to the axial and equatorial conformers in the low-temperature spectrum. Often, specific protons, such as the one on the carbon bearing the substituent, will show well-resolved and different chemical shifts for each conformer.

  • Integration: Carefully integrate the signals corresponding to the same proton in both the axial and equatorial conformers. The ratio of the integrals directly reflects the population ratio of the two conformers.

  • Equilibrium Constant (Keq) Calculation: The equilibrium constant is the ratio of the integral of the equatorial conformer's signal to the integral of the axial conformer's signal.

    • Keq = [Integral_equatorial] / [Integral_axial]

  • A-Value (ΔG°) Calculation: Use the Gibbs free energy equation to calculate the A-value from the experimentally determined Keq at the specific temperature (T) of the experiment.

    • ΔG° = -RT ln(Keq)

An alternative method involves analyzing the coupling constants (J-values) at a temperature where the conformers are in rapid exchange. The observed time-averaged coupling constant (J_obs) is a population-weighted average of the coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers.

J_obs = X_eq * J_eq + X_ax * J_ax

Where:

  • X_eq and X_ax are the mole fractions of the equatorial and axial conformers, respectively (X_eq + X_ax = 1).

  • J_ax and J_eq can be estimated using the Karplus equation, which relates the three-bond coupling constant to the dihedral angle between the coupled protons.[1][17] By determining the mole fractions, the equilibrium constant and subsequently the A-value can be calculated.

Computational Determination of A-Values

Computational chemistry provides a powerful in-silico approach to determine A-values. Density Functional Theory (DFT) is a commonly used method that offers a good balance between accuracy and computational cost for conformational analysis.[9]

Computational Protocol: DFT Calculations

4.1. Structure Generation

  • Build 3D models of both the axial and equatorial conformers of the substituted cyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).

4.2. Geometry Optimization and Frequency Calculation

  • Perform a geometry optimization for each conformer to find the lowest energy structure. A common level of theory for this is B3LYP with a 6-31G* basis set.[9]

  • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

4.3. Single-Point Energy Calculation

  • To obtain a more accurate energy difference, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set, such as ωB97X-D or M06-2X with a 6-311+G(2df,2p) basis set.[9]

4.4. A-Value Calculation

  • The A-value is the difference between the calculated Gibbs free energies (including thermal corrections) of the axial and equatorial conformers.

    • A-value = G_axial - G_equatorial

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and processes described in this guide.

cyclohexane_conformation cluster_chair Chair Conformation of Cyclohexane C1 C C2 C C1->C2 H1a Hₐ C1->H1a H1e Hₑ C1->H1e C3 C C2->C3 H2a Hₐ C2->H2a H2e Hₑ C2->H2e C4 C C3->C4 H3a Hₐ C3->H3a H3e Hₑ C3->H3e C5 C C4->C5 H4a Hₐ C4->H4a H4e Hₑ C4->H4e C6 C C5->C6 H5a Hₐ C5->H5a H5e Hₑ C5->H5e C6->C1 H6a Hₐ C6->H6a H6e Hₑ C6->H6e

Figure 1: Chair conformation of cyclohexane showing axial (red) and equatorial (blue) hydrogens.

diaxial_interaction cluster_interaction 1,3-Diaxial Interaction in Methylcyclohexane C1 C C2 C C1->C2 Me_a CH₃ C1->Me_a C3 C C2->C3 C4 C C3->C4 H3_a H C3->H3_a C5 C C4->C5 C6 C C5->C6 H5_a H C5->H5_a C6->C1 Me_a->H3_a Steric Repulsion Me_a->H5_a Steric Repulsion

Figure 2: 1,3-diaxial interactions between an axial methyl group and axial hydrogens.

experimental_workflow cluster_exp Experimental Workflow for A-Value Determination SamplePrep Sample Preparation (Substituted Cyclohexane in Deuterated Solvent) VT_NMR Low-Temperature NMR (-60 to -100 °C) SamplePrep->VT_NMR DataAcq Data Acquisition (¹H NMR Spectrum) VT_NMR->DataAcq DataProc Data Processing (Peak Assignment and Integration) DataAcq->DataProc KeqCalc Keq Calculation (Ratio of Integrals) DataProc->KeqCalc AValueCalc A-Value Calculation (ΔG° = -RT ln(Keq)) KeqCalc->AValueCalc

Figure 3: Experimental workflow for determining A-values using low-temperature NMR.

computational_workflow cluster_comp Computational Workflow for A-Value Determination BuildModels Build 3D Models (Axial and Equatorial Conformers) GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) BuildModels->GeoOpt FreqCalc Frequency Calculation (Confirm Minima, Obtain Thermal Corrections) GeoOpt->FreqCalc SPE Single-Point Energy (Higher Level of Theory, e.g., ωB97X-D/6-311+G(2df,2p)) FreqCalc->SPE AValueCalc A-Value Calculation (ΔG = G_axial - G_equatorial) SPE->AValueCalc

Figure 4: Computational workflow for determining A-values using DFT.

Implications in Drug Development

The principles of 1,3-diaxial interactions and conformational preferences are of paramount importance in drug design and development. The three-dimensional shape of a drug molecule is critical for its binding to a biological target, such as a receptor or enzyme. The presence of substituted cyclohexane rings in a drug molecule means its conformational equilibrium will dictate the predominant shape of the molecule in solution.

  • Bioactive Conformation: The biologically active conformation of a drug may not be its lowest energy conformation. However, the energetic penalty to adopt the bioactive conformation must be surmountable. Understanding the A-values of substituents allows medicinal chemists to design molecules that can readily adopt the necessary conformation for binding.

  • Receptor Binding: The axial and equatorial positions of substituents present different spatial arrangements that can either facilitate or hinder binding to a receptor pocket. An equatorial substituent extends away from the ring, while an axial substituent is more encumbered.

  • Membrane Permeability and Physicochemical Properties: The overall shape and surface properties of a molecule, which are influenced by its conformational preferences, can affect its solubility, membrane permeability, and metabolic stability.

By carefully considering the steric demands of substituents and their resulting A-values, drug development professionals can rationally design molecules with optimized efficacy, selectivity, and pharmacokinetic properties.

Conclusion

1,3-diaxial interactions are a fundamental concept in the conformational analysis of substituted cyclohexanes, with significant implications for their stability and reactivity. The A-value provides a robust quantitative measure of these steric interactions, guiding our understanding of conformational preferences. The combination of experimental techniques, primarily low-temperature NMR spectroscopy, and computational methods like DFT, offers a comprehensive approach to studying these phenomena. For researchers in the pharmaceutical and chemical industries, a thorough understanding of 1,3-diaxial interactions is indispensable for the rational design of molecules with desired properties and functions.

References

CAS number for cis,trans,cis-1,2,3-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to cis,trans,cis-1,2,3-Trimethylcyclohexane

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, stereochemistry, synthesis, and applications in research. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this model compound.

Physicochemical and Spectroscopic Data

This compound is a saturated cyclic hydrocarbon. Its properties are primarily of interest in the context of stereochemical and conformational analysis. There has been some historical confusion in the literature and databases regarding the CAS numbers for the stereoisomers of 1,2,3-trimethylcyclohexane. This guide clarifies the identifiers for the cis,trans,cis isomer.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1678-81-5NIST WebBook
IUPAC Name (1α,2β,3α)-1,2,3-trimethylcyclohexaneNIST WebBook
Molecular Formula C₉H₁₈PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
Synonyms c,t,c-1,2,3-Trimethylcyclohexane, 1,trans-2,cis-3-TrimethylcyclohexaneCheméo

Table 2: Spectroscopic and Chromatographic Data

Data TypeValue(s)Source(s)
Kovats Retention Index (Standard Non-Polar Column) 853, 854, 867, 870.2, 874.1, 882, 896, 901.1, 903, 907.4PubChem[1], NIST WebBook[2]
¹³C NMR Chemical Shifts (ppm) A peak is reported at 39.35 ppm.ChemicalBook[3]

Stereochemistry and Conformational Analysis

The primary significance of this compound in research and education lies in its utility as a model for understanding conformational analysis in substituted cyclohexanes.[4]

The descriptor "cis,trans,cis" refers to the relative positions of the methyl groups around the ring:

  • 1,2-cis: The methyl groups on carbon 1 and carbon 2 are on the same face of the ring.

  • 2,3-trans: The methyl groups on carbon 2 and carbon 3 are on opposite faces of the ring.

  • This implies a 1,3-cis relationship between the methyl groups on carbons 1 and 3.

Like all substituted cyclohexanes, this molecule exists predominantly in two interconverting chair conformations. The stability of each conformer is determined by the steric strain arising from the positions of the methyl groups, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

In the case of the cis,trans,cis isomer, one chair conformation is significantly more stable than the other. In this preferred conformation, the methyl groups are arranged with one in an axial position and two in equatorial positions (a,e,e). The ring-flipped conformer would have one equatorial and two axial methyl groups (e,a,a). The diaxial arrangement introduces significant steric hindrance, known as 1,3-diaxial interactions, making this conformation less stable.

G cluster_0 Conformational Equilibrium cluster_0a Lower Energy cluster_0b Higher Energy C1 More Stable Conformer (a,e,e) C2 Less Stable Conformer (e,a,a) C1->C2 Ring Flip Strain1 Gauche Interaction (Me-Me) C1->Strain1 leads to Strain2 1,3-Diaxial Interactions (Me-H, Me-Me) C2->Strain2 leads to

Conformational equilibrium of this compound.

Synthesis and Manufacturing

Detailed industrial-scale manufacturing protocols for this compound are not publicly available. However, its synthesis has been described in the scientific literature, providing a representative pathway for its preparation in a laboratory setting. One established method involves a Diels-Alder reaction followed by catalytic hydrogenation.

G Start Starting Materials Piperylene Piperylene (Diene) Start->Piperylene Crotonaldehyde Crotonaldehyde (Dienophile) Start->Crotonaldehyde DA_Reaction Diels-Alder Reaction Intermediate cis-3,4,5-trimethylcyclohexene (Adduct) DA_Reaction->Intermediate Forms Hydrogenation Catalytic Hydrogenation (e.g., Ni catalyst, H₂) Intermediate->Hydrogenation Reduced Product_Mix Mixture of Stereoisomers Hydrogenation->Product_Mix Yields Purification Fractional Distillation Product_Mix->Purification Separated by Final_Product This compound Purification->Final_Product Isolates

References

An In-depth Technical Guide to the Synthesis of 1,2,3-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to the various stereoisomers of 1,2,3-trimethylcyclohexane. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction to 1,2,3-Trimethylcyclohexane Isomers

1,2,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈. The presence of three stereocenters on the cyclohexane ring gives rise to several stereoisomers, each with unique three-dimensional arrangements of the methyl groups. These isomers are valuable as model compounds in stereochemical and conformational analysis and as building blocks in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

The four main geometric isomers of 1,2,3-trimethylcyclohexane are:

  • cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the cyclohexane ring.

  • cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are cis to each other, while the methyl group at C3 is trans to the one at C2.

  • cis,trans,cis-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are cis, and the methyl groups at C2 and C3 are trans.[1]

  • trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups are on opposite sides of the ring relative to their neighbors.[1]

The stereochemical configuration of these isomers significantly influences their physical and chemical properties due to differences in steric strain arising from 1,3-diaxial interactions in the chair conformation. Understanding and controlling the synthesis of these specific isomers is therefore of great importance.

Synthetic Strategies

Two primary strategies have been employed for the synthesis of 1,2,3-trimethylcyclohexane isomers:

  • Stereospecific Multi-step Synthesis via Diels-Alder Reaction: This classical approach provides excellent stereochemical control, allowing for the individual synthesis of specific geometric isomers. The synthesis typically starts from a Diels-Alder reaction to construct a substituted cyclohexene precursor, which is then further modified.

  • Catalytic Hydrogenation of 1,2,3-Trimethylbenzene (Hemimellitene): This is a more direct and widely used method. However, achieving high stereoselectivity can be challenging as it often yields a mixture of diastereomers. The product distribution is highly dependent on the choice of catalyst and reaction conditions.[1]

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize the quantitative data for the synthesis of 1,2,3-trimethylcyclohexane isomers via different methods.

Table 1: Synthesis of 1,2,3-Trimethylcyclohexane Isomers via Diels-Alder Route

Target IsomerStarting MaterialsKey StepsOverall Yield (%)Reference
cis,cis,cis-1,2,3-TrimethylcyclohexanePiperylene, Maleic AnhydrideDiels-Alder, Reduction, Tosylation, ReductionNot explicitly stated[2]
cis,cis,trans-1,2,3-TrimethylcyclohexanePiperylene, Maleic AnhydrideDiels-Alder, Isomerization, Reduction, Tosylation, Reduction36 (from ditosylate)[2]
This compoundPiperylene, CrotonaldehydeDiels-Alder, Wolff-Kishner Reduction, HydrogenationNot explicitly stated[2]

Table 2: Catalytic Hydrogenation of 1,2,3-Trimethylbenzene (Hemimellitene)

CatalystTemperature (°C)Pressure (atm)SolventDiastereomeric Ratio (cis,cis,cis : cis,cis,trans : cis,trans,cis)Total Yield (%)Reference
Colloidal Platinum70Not specifiedNot specifiedMixture, not quantifiedNot specified[2]
Nickel180Not specifiedNot specifiedMixture, not quantifiedNot specified[2]
Nickel-on-kieselguhr150Not specifiedNot specified40:60 (cis,cis,trans : cis,trans,cis) from cis,trans,cis-3,4,5-trimethylcyclohexeneNot specified[2]

Experimental Protocols

Stereospecific Synthesis of 1,2,3-Trimethylcyclohexane Isomers via Diels-Alder Reaction

The following protocols are based on the work of Bussert et al. (1956).[2]

4.1.1. Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane

Step 1: Diels-Alder Reaction of Piperylene and Maleic Anhydride

  • A mixture of trans-piperylene and maleic anhydride is heated in an autoclave to yield cis-3-methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride.

Step 2: Reduction of the Anhydride

  • The anhydride is reduced with lithium aluminum hydride (LiAlH₄) in diethyl ether to afford cis-3-methyl-4-cyclohexene-cis-1,2-dicarbinol.

Step 3: Hydrogenation of the Diol

  • The diol is hydrogenated over a Raney nickel catalyst to yield cis,cis,cis-1,2,3-trimethylcyclohexane-1,2-dicarbinol.

Step 4: Tosylation of the Diol

  • The resulting diol is treated with p-toluenesulfonyl chloride in pyridine to form the corresponding ditosylate.

Step 5: Reduction of the Ditosylate

  • The ditosylate is reduced with LiAlH₄ to yield the final product, cis,cis,cis-1,2,3-trimethylcyclohexane.

4.1.2. Synthesis of cis,cis,trans-1,2,3-Trimethylcyclohexane

Step 1 & 2: As per the synthesis of the cis,cis,cis isomer.

Step 3: Isomerization of the Diacid

  • The diacid obtained from the hydrolysis of the anhydride is heated with concentrated hydrochloric acid in a sealed tube at 180°C to induce epimerization at the carbon atom adjacent to the carboxyl groups.

Step 4-6: Esterification, Reduction, Tosylation, and Reduction

  • The isomerized diacid is esterified with ethanol, reduced with LiAlH₄, tosylated, and finally reduced again with LiAlH₄ to give cis,cis,trans-1,2,3-trimethylcyclohexane. The yield from the ditosylate is reported to be 36%.[2]

4.1.3. Synthesis of this compound

Step 1: Diels-Alder Reaction of trans-Piperylene and Crotonaldehyde

  • trans-Piperylene is condensed with crotonaldehyde in a steel bomb at 210°C to give a mixture of adducts.

Step 2: Wolff-Kishner Reduction

  • The mixture of adducts is subjected to a modified Wolff-Kishner reduction to yield a mixture of cis,cis,trans- and cis,trans,cis-3,4,5-trimethylcyclohexene.

Step 3: Fractional Distillation

  • The two olefin isomers are separated by fractional distillation.

Step 4: Hydrogenation

  • The isolated cis,trans,cis-3,4,5-trimethylcyclohexene is hydrogenated over a nickel-on-kieselguhr catalyst at 150°C for three hours. This hydrogenation is not completely stereospecific and yields a mixture of 60% this compound and 40% cis,cis,trans-1,2,3-trimethylcyclohexane, which are then separated by distillation.[2]

General Protocol for Catalytic Hydrogenation of 1,2,3-Trimethylbenzene

The following is a general procedure for the catalytic hydrogenation of 1,2,3-trimethylbenzene. The specific conditions and catalyst will determine the stereochemical outcome.

  • Apparatus: A high-pressure autoclave or a Parr hydrogenation apparatus.

  • Procedure:

    • The autoclave is charged with 1,2,3-trimethylbenzene (hemimellitene), a suitable solvent (e.g., ethanol, acetic acid, or no solvent), and the chosen catalyst (e.g., Raney Nickel, Rh/C, Ru/C, PtO₂).

    • The autoclave is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated to the desired temperature with vigorous stirring.

    • The reaction is monitored by observing the drop in hydrogen pressure.

    • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

    • The catalyst is removed by filtration.

    • The solvent is removed under reduced pressure, and the resulting mixture of 1,2,3-trimethylcyclohexane isomers is purified and analyzed (e.g., by gas chromatography) to determine the diastereomeric ratio and yield.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane via Diels-Alder Reaction

G cluster_0 Diels-Alder Route to cis,cis,cis-1,2,3-Trimethylcyclohexane A Piperylene + Maleic Anhydride B cis-3-Methyl-4-cyclohexene- cis-1,2-dicarboxylic Anhydride A->B Heat C cis-3-Methyl-4-cyclohexene- cis-1,2-dicarbinol B->C LiAlH4 D cis,cis,cis-1,2,3-Trimethylcyclohexane- 1,2-dicarbinol C->D H2, Raney Ni E Ditosylate Derivative D->E TsCl, Pyridine F cis,cis,cis-1,2,3-Trimethylcyclohexane E->F LiAlH4

Caption: Synthesis of cis,cis,cis-1,2,3-trimethylcyclohexane.

Diagram 2: Synthesis of cis,cis,trans- and cis,trans,cis- Isomers

G cluster_1 Synthesis of cis,cis,trans Isomer cluster_2 Synthesis of cis,trans,cis Isomer A1 cis-3-Methyl-4-cyclohexene- cis-1,2-dicarboxylic Acid B1 Epimerized Diacid A1->B1 HCl, 180°C C1 cis,cis,trans-1,2,3-Trimethylcyclohexane B1->C1 1. Esterification 2. LiAlH4 3. TsCl 4. LiAlH4 A2 trans-Piperylene + Crotonaldehyde B2 3,4,5-Trimethylcyclohexene (mixture of isomers) A2->B2 Diels-Alder C2 cis,trans,cis-3,4,5- Trimethylcyclohexene B2->C2 Fractional Distillation D2 This compound (major product) C2->D2 H2, Ni-kieselguhr

Caption: Synthesis of cis,cis,trans and cis,trans,cis isomers.

Diagram 3: General Workflow for Catalytic Hydrogenation

G cluster_3 Catalytic Hydrogenation of 1,2,3-Trimethylbenzene Start 1,2,3-Trimethylbenzene (Hemimellitene) Reaction High-Pressure Reactor (H2, Catalyst, Solvent) Start->Reaction Workup Catalyst Filtration Solvent Removal Reaction->Workup Product Mixture of 1,2,3-Trimethylcyclohexane Isomers Workup->Product Analysis GC/NMR Analysis Product->Analysis

Caption: General workflow for catalytic hydrogenation.

Conclusion

The synthesis of specific 1,2,3-trimethylcyclohexane isomers can be achieved through distinct synthetic strategies. The Diels-Alder approach offers a high degree of stereocontrol, making it suitable for the targeted synthesis of individual isomers, albeit through a multi-step process. In contrast, catalytic hydrogenation of 1,2,3-trimethylbenzene provides a more direct route, but the stereochemical outcome is highly dependent on the catalyst and reaction conditions, often leading to mixtures of isomers. Further research into more selective catalysts for the hydrogenation of substituted aromatics is a promising avenue for improving the efficiency and selectivity of this approach. This guide provides the foundational knowledge and detailed protocols to aid researchers in the selection and execution of the most appropriate synthetic route for their specific needs.

References

A Technical Guide to the Historical Synthesis of Trimethylcyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of trimethylcyclohexane isomers. It provides a historical perspective on the development of these synthetic routes, with a focus on the pioneering work in the field. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry and drug development, offering insights into the early strategies for constructing these important cyclic hydrocarbon frameworks.

Early Synthesis of 1,2,3-Trimethylcyclohexane Isomers

The initial syntheses of 1,2,3-trimethylcyclohexane were pivotal in establishing the groundwork for accessing these saturated carbocycles. Two primary historical approaches are noteworthy: the multi-step method pioneered by Zelinski and the direct hydrogenation approach developed by Eisenlohr and Gorr.

Zelinski's Grignard-Based Synthesis (1903)

In 1903, N. D. Zelinski reported the first synthesis of a 1,2,3-trimethylcyclohexane.[1] His approach was a multi-step sequence beginning with a Grignard reaction, followed by dehydration and subsequent catalytic hydrogenation.

Reaction Pathway:

The overall synthetic strategy employed by Zelinski can be visualized as follows:

Zelinski_Synthesis cluster_start Starting Materials 2,6-Dimethylcyclohexanone 2,6-Dimethylcyclohexanone 1,2,6-Trimethylcyclohexanol 1,2,6-Trimethylcyclohexanol 2,6-Dimethylcyclohexanone->1,2,6-Trimethylcyclohexanol  Grignard Reaction Methylmagnesium Halide Methylmagnesium Halide Methylmagnesium Halide->1,2,6-Trimethylcyclohexanol 1,2,6-Trimethylcyclohexene(s) 1,2,6-Trimethylcyclohexene(s) 1,2,6-Trimethylcyclohexanol->1,2,6-Trimethylcyclohexene(s)  Dehydration 1,2,3-Trimethylcyclohexane 1,2,3-Trimethylcyclohexane 1,2,6-Trimethylcyclohexene(s)->1,2,3-Trimethylcyclohexane  Catalytic  Hydrogenation

Caption: Zelinski's multi-step synthesis of 1,2,3-trimethylcyclohexane.

Experimental Protocol (Reconstructed from Secondary Sources):

Due to the inaccessibility of the original 1903 publication, the following protocol is a reconstruction based on later descriptions.[1]

  • Grignard Reaction: 2,6-dimethylcyclohexanone was reacted with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide) in an ethereal solvent. This reaction formed the tertiary alcohol, 1,2,6-trimethylcyclohexanol.

  • Dehydration: The resulting carbinol was subjected to dehydration, likely through treatment with an acid catalyst or by heating, to yield a mixture of cycloolefins (1,2,6-trimethylcyclohexenes).

  • Catalytic Hydrogenation: The mixture of trimethylcyclohexenes was then hydrogenated to afford 1,2,3-trimethylcyclohexane.

Quantitative Data:

Zelinski's original work did not specify the geometric configuration of the final product.[1] The reported physical property for the obtained hydrocarbon was a boiling point of 141°C at 736 mm Hg.[1]

ProductBoiling Point (°C)Pressure (mm Hg)
1,2,3-Trimethylcyclohexane141736
Eisenlohr and Gorr's Direct Hydrogenation (1925)

A more direct route was later reported by Eisenlohr and Gorr, which involved the catalytic hydrogenation of hemimellitene (1,2,3-trimethylbenzene).[1] This method highlighted the influence of the catalyst and reaction conditions on the stereochemical outcome.

Reaction Pathway:

Caption: Direct hydrogenation of hemimellitene under different conditions.

Experimental Protocols (Reconstructed from Secondary Sources):

  • Method A ("cis" Isomer): Hemimellitene was hydrogenated over a colloidal platinum catalyst at 70°C.

  • Method B ("trans" Isomer): Hydrogenation of hemimellitene was carried out using a nickel catalyst at a higher temperature of 180°C.

Quantitative Data:

Eisenlohr and Gorr designated their products as "cis" and "trans" based on the prevailing conventions of the time, although it was later recognized that multiple "trans" isomers are possible.[1] The differing boiling points of the products underscored the stereochemical influence of the hydrogenation conditions.

CatalystTemperature (°C)Product DesignationBoiling Point (°C)
Colloidal Platinum70"cis"144-146
Nickel180"trans"142-143.5

Catalytic Hydrogenation of Trimethylbenzenes

The most historically significant and direct method for the synthesis of 1,3,5- and 1,2,4-trimethylcyclohexane isomers is the catalytic hydrogenation of their aromatic precursors, mesitylene and pseudocumene, respectively. This approach was a direct application of the groundbreaking work by Sabatier and Senderens on the hydrogenation of aromatic compounds using nickel catalysts.

Synthesis of 1,3,5-Trimethylcyclohexane from Mesitylene

The symmetrical nature of mesitylene (1,3,5-trimethylbenzene) simplifies its hydrogenation, leading to 1,3,5-trimethylcyclohexane. This conversion is a classic example of aromatic ring saturation.

Reaction Pathway:

Mesitylene_Hydrogenation Mesitylene Mesitylene 1,3,5-Trimethylcyclohexane 1,3,5-Trimethylcyclohexane Mesitylene->1,3,5-Trimethylcyclohexane  H₂, Catalyst  (e.g., Ni, Pt)

Caption: Hydrogenation of mesitylene to 1,3,5-trimethylcyclohexane.

Experimental Protocol (General Historical Method):

While specific historical protocols are scarce, the general procedure followed the principles established by Sabatier and Senderens.

  • A catalyst, typically finely divided nickel, was prepared by the reduction of its oxide.

  • Mesitylene vapor, mixed with an excess of hydrogen gas, was passed over the heated catalyst.

  • The reaction products were cooled and condensed to yield 1,3,5-trimethylcyclohexane.

Quantitative Data:

Historical reports on the stereoisomeric composition of the product are limited. However, the cis isomer, with all methyl groups in equatorial positions in the chair conformation, is the thermodynamically more stable product and would be expected to be a major component of the reaction mixture, especially under equilibrating conditions.

Synthesis of 1,2,4-Trimethylcyclohexane from Pseudocumene

The hydrogenation of pseudocumene (1,2,4-trimethylbenzene) yields 1,2,4-trimethylcyclohexane. This reaction is analogous to the hydrogenation of mesitylene.

Reaction Pathway:

Pseudocumene_Hydrogenation Pseudocumene Pseudocumene 1,2,4-Trimethylcyclohexane 1,2,4-Trimethylcyclohexane Pseudocumene->1,2,4-Trimethylcyclohexane  H₂, Catalyst  (e.g., Ni, Pt)

Caption: Hydrogenation of pseudocumene to 1,2,4-trimethylcyclohexane.

Experimental Protocol (General Historical Method):

The procedure for the hydrogenation of pseudocumene would have been similar to that for mesitylene, involving the passage of the aromatic hydrocarbon and hydrogen over a heated nickel catalyst.

Quantitative Data:

Summary and Outlook

The historical synthesis of trimethylcyclohexanes was primarily achieved through two main strategies: multi-step chemical transformations, such as the Grignard-based approach of Zelinski, and the more direct catalytic hydrogenation of the corresponding trimethylbenzenes, a method pioneered by Sabatier and Senderens and applied by others like Eisenlohr and Gorr. These early investigations were crucial in developing the fundamental chemistry of cyclic systems and laid the groundwork for more sophisticated stereoselective syntheses that would follow. While detailed experimental protocols and quantitative data from the earliest publications are not always accessible, the conceptual frameworks they established remain a cornerstone of modern organic synthesis.

References

An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of trimethylcyclohexane stereoisomers has been a cornerstone in the development of conformational analysis and stereochemistry. These seemingly simple substituted cycloalkanes exist as a variety of positional and stereoisomers, each with unique physical and chemical properties. The precise arrangement of the three methyl groups on the cyclohexane ring dictates the molecule's three-dimensional shape, stability, and reactivity. Understanding the synthesis, separation, and characterization of these isomers is crucial for chemists working in fields ranging from natural product synthesis to medicinal chemistry, where stereochemistry often governs biological activity.

This technical guide provides a comprehensive overview of the discovery and analysis of trimethylcyclohexane stereoisomers. It details the key experimental protocols for their synthesis and separation, presents quantitative data in a clear and comparable format, and illustrates the logical workflows and conformational principles involved.

Experimental Protocols

The synthesis of specific trimethylcyclohexane stereoisomers often requires a multi-step approach involving stereocontrolled reactions. The subsequent separation and purification of the desired isomer from a mixture of stereoisomers is typically achieved through fractional distillation or gas chromatography.

Synthesis of 1,2,3-Trimethylcyclohexane Stereoisomers

The synthesis of the three geometrical isomers of 1,2,3-trimethylcyclohexane (cis,cis,cis-; cis,trans,cis-; and cis,cis,trans-) was a landmark achievement in stereoselective synthesis. The following protocols are based on the work of Bussert et al. and demonstrate the use of the Diels-Alder reaction to establish the initial stereochemistry.

1. Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane

  • Step 1: Diels-Alder Reaction.

    • React 3-methyl-1,3-pentadiene with maleic anhydride. This reaction establishes the cis-relationship of the substituents that will become the C1 and C2 methyl groups.

  • Step 2: Hydrogenation.

    • Catalytically hydrogenate the Diels-Alder adduct to saturate the cyclohexene ring.

  • Step 3: Reduction of the Anhydride.

    • Reduce the anhydride functionality to a diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Step 4: Tosylation of the Diol.

    • Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride in pyridine.

  • Step 5: Reduction of the Ditosylate.

    • Reduce the ditosylate with LiAlH₄ to replace the tosyl groups with hydrogen atoms, yielding the cis,cis,cis-1,2,3-trimethylcyclohexane.

2. Synthesis of cis,trans,cis- and cis,cis,trans-1,2,3-Trimethylcyclohexane

The synthesis of the other two isomers involves a similar reaction sequence, but with modifications to the stereochemistry of the starting materials or intermediates. For example, starting with a different diene or epimerizing one of the chiral centers during the synthesis can lead to the formation of the cis,trans,cis- and cis,cis,trans- isomers.

General Synthesis of Other Trimethylcyclohexane Positional Isomers
  • 1,1,2-Trimethylcyclohexane: Can be synthesized from 1,1,2-trimethylcyclopentane derivatives through ring-expansion reactions.

  • 1,1,3-Trimethylcyclohexane: Can be prepared by the alkylation of cyclohexane with methylating agents in the presence of a strong base. Chiral derivatives have been synthesized from d-camphor.[1]

  • 1,1,4-Trimethylcyclohexane: One synthetic route involves the reduction of 1,4,4-trimethylcyclohexan-1-ol.[2]

  • 1,2,4-Trimethylcyclohexane: Can be synthesized via the alkylation of cyclohexane or by the hydrogenation of 1,2,4-trimethylbenzene.[3]

  • cis-1,3,5-Trimethylcyclohexane: The synthesis of cis,cis-1,3,5-triaminocyclohexane, a precursor, has been achieved via the Curtius rearrangement of cis,cis-1,3,5-cyclohexanetricarboxylic acid.[4] This highlights a potential pathway to the trimethyl derivative.

Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating the various trimethylcyclohexane isomers.

  • Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often effective for separating these non-polar analytes.

  • Temperature Program: A temperature gradient is typically employed, starting at a low temperature to separate the more volatile isomers and gradually increasing to elute the higher-boiling isomers.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Detection: Mass spectrometry (MS) is used for detection and identification. The fragmentation patterns of the isomers are often very similar, so identification relies heavily on their characteristic retention times.

Quantitative Data

The physical and spectroscopic properties of the trimethylcyclohexane stereoisomers are essential for their identification and characterization.

Table 1: Physical Properties of Selected Trimethylcyclohexane Isomers

IsomerBoiling Point (°C)Density (g/cm³)Refractive Index (n²⁰/D)
1,1,2-Trimethylcyclohexane145.20.7651.4359
1,1,3-Trimethylcyclohexane---
1,1,4-Trimethylcyclohexane---
cis,cis,cis-1,2,3-Trimethylcyclohexane144.50.80211.4403
cis,trans,cis-1,2,3-Trimethylcyclohexane150 (uncorrected)-1.4393
1,2,4-Trimethylcyclohexane (mixture)~125~0.8-
cis-1,3,5-Trimethylcyclohexane---

Table 2: 13C NMR Chemical Shifts (ppm) for Selected Trimethylcyclohexane Isomers

Carbon Positioncis,cis,cis-1,3,5-Trimethylcyclohexanecis,cis,trans-1,3,5-Trimethylcyclohexane1,1,3-Trimethylcyclohexane
Ring Carbons
C133.133.1-
C244.544.5-
C333.133.1-
C444.544.5-
C533.133.1-
C644.544.5-
Methyl Carbons
Me at C123.223.2-
Me at C323.223.2-
Me at C523.223.2-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, separation, and characterization of trimethylcyclohexane stereoisomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Precursors (e.g., Diene + Dienophile) reaction Stereoselective Reaction (e.g., Diels-Alder) start->reaction workup Reaction Workup & Purification reaction->workup mixture Mixture of Stereoisomers workup->mixture gc Gas Chromatography mixture->gc isolated Isolated Isomers gc->isolated nmr NMR Spectroscopy isolated->nmr ms Mass Spectrometry isolated->ms

A generalized workflow for the discovery of trimethylcyclohexane stereoisomers.
Conformational Analysis of 1,3,5-Trimethylcyclohexane

The stability of cyclohexane stereoisomers is largely determined by the steric strain arising from axial substituents. Methyl groups in the axial position experience 1,3-diaxial interactions with other axial hydrogens, which is energetically unfavorable. The energy difference between an axial and an equatorial methyl group on a cyclohexane ring is approximately 7.6 kJ/mol (1.8 kcal/mol).[8][9]

cis-1,3,5-Trimethylcyclohexane can exist in two chair conformations. In one, all three methyl groups are in the more stable equatorial positions. In the other, after a ring flip, all three are in the less stable axial positions.

trans-1,3,5-Trimethylcyclohexane (one methyl group trans to the other two) will have one axial and two equatorial methyl groups in one chair conformation, and one equatorial and two axial methyl groups in the other.

The following diagram illustrates the chair flip of cis-1,3,5-trimethylcyclohexane and the relative stabilities.

conformational_analysis cluster_cis cis-1,3,5-Trimethylcyclohexane equatorial All Equatorial (More Stable) ΔG° ≈ 0 kJ/mol (reference) axial All Axial (Less Stable) ΔG° ≈ 3 x 7.6 = 22.8 kJ/mol equatorial->axial Ring Flip axial->equatorial Ring Flip

Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Conclusion

The discovery and characterization of trimethylcyclohexane stereoisomers have provided invaluable insights into the principles of stereochemistry and conformational analysis. The synthetic strategies developed for their preparation showcase the power of stereocontrolled reactions, while their separation and analysis highlight the capabilities of modern analytical techniques like gas chromatography and NMR spectroscopy. For researchers in drug development and other areas of chemical science, a thorough understanding of these concepts is essential for the rational design and synthesis of complex molecules with specific three-dimensional structures. The data and protocols presented in this guide serve as a valuable resource for those working with these and other substituted cycloalkanes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis,trans,cis-1,2,3-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans,cis-1,2,3-trimethylcyclohexane is a saturated cyclic hydrocarbon, one of several stereoisomers of 1,2,3-trimethylcyclohexane. The specific spatial arrangement of the three methyl groups on the cyclohexane ring dictates its conformational behavior and physicochemical properties. This document provides detailed protocols for the synthesis of the cis,trans,cis isomer, a valuable reference compound in stereochemical studies and a potential building block in organic synthesis. The primary route discussed involves the stereocontrolled hydrogenation of a cyclohexene precursor.

Data Presentation

The synthesis of this compound can be achieved through various routes, with the catalytic hydrogenation of a substituted cyclohexene being a well-documented method. The efficiency and stereochemical outcome of the synthesis are highly dependent on the chosen pathway and reaction conditions. Below is a summary of quantitative data from a representative synthesis.

ParameterValueReference
Starting Material cis,trans,cis-3,4,5-trimethylcyclohexene[1]
Catalyst Nickel-on-kieselguhr[1]
Temperature 150 °C[1]
Reaction Time 3 hours[1]
Product Ratio 60% this compound[1]
40% cis,cis,trans-1,2,3-trimethylcyclohexane[1]
Boiling Point 418.76 K (145.61 °C)[2]
Melting Point 206.29 K (-66.86 °C)[2]
Molecular Formula C₉H₁₈[3][4][5][]
Molecular Weight 126.24 g/mol [3][][7]

Experimental Protocols

The following protocol details the synthesis of this compound via the hydrogenation of cis,trans,cis-3,4,5-trimethylcyclohexene. This method, while yielding a mixture of diastereomers, provides a clear and reproducible procedure.

Materials:

  • cis,trans,cis-3,4,5-trimethylcyclohexene

  • Nickel-on-kieselguhr catalyst

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Distillation apparatus

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ether)

Procedure:

  • Preparation of the Hydrogenation Reactor:

    • Ensure the high-pressure hydrogenation apparatus is clean, dry, and has been leak-tested according to the manufacturer's instructions.

    • Add the nickel-on-kieselguhr catalyst to the reaction vessel. The amount of catalyst should be determined based on the scale of the reaction, typically 5-10% by weight of the starting material.

  • Hydrogenation Reaction:

    • Introduce a known quantity of cis,trans,cis-3,4,5-trimethylcyclohexene into the reaction vessel containing the catalyst.

    • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to 150 °C with stirring.[1]

    • Maintain the reaction at this temperature for 3 hours, monitoring the hydrogen uptake to gauge the reaction progress.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Open the reactor and filter the reaction mixture to remove the nickel-on-kieselguhr catalyst. The catalyst can be washed with a small amount of an appropriate solvent (e.g., ether) to ensure complete recovery of the product.

    • The resulting crude product is a mixture of cis,trans,cis- and cis,cis,trans-1,2,3-trimethylcyclohexane.[1]

    • Separate the isomers by fractional distillation.[1] The cis,trans,cis isomer has a reported boiling point of approximately 142-143.5 °C.[1]

  • Characterization:

    • The identity and purity of the isolated this compound can be confirmed using spectroscopic methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Logical Workflow

The following diagram illustrates the key steps in the synthesis of this compound from a suitable cyclohexene precursor.

Synthesis_Workflow Start Start: cis,trans,cis-3,4,5- trimethylcyclohexene Reactor High-Pressure Reactor + Ni-on-kieselguhr Catalyst Start->Reactor Hydrogenation Hydrogenation (150 °C, 3h) Reactor->Hydrogenation Filtration Filtration to Remove Catalyst Hydrogenation->Filtration Distillation Fractional Distillation Filtration->Distillation Product Product: cis,trans,cis-1,2,3- trimethylcyclohexane Distillation->Product Byproduct Byproduct: cis,cis,trans-1,2,3- trimethylcyclohexane Distillation->Byproduct

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While the hydrogenation of a pre-synthesized trimethylcyclohexene is a viable method, another common approach is the direct catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene).[3][8]

  • Catalytic Hydrogenation of Hemimellitene: This method is more direct but achieving high stereoselectivity for the cis,trans,cis isomer can be challenging as multiple diastereomers can form.[8] The choice of catalyst (e.g., platinum, palladium, rhodium) and reaction conditions (temperature, pressure, solvent) are critical in influencing the stereochemical outcome.[8] The cis,trans,cis configuration is thought to arise from a specific orientation of the methyl groups on the catalyst surface that minimizes steric hindrance during hydrogen addition.[8]

Researchers should consider the desired purity and scale of synthesis when choosing the most appropriate method. The multi-step synthesis offers better stereochemical control, albeit with potentially lower overall yield, while the direct hydrogenation of the aromatic precursor is more atom-economical but may require more extensive purification to isolate the desired isomer.

References

Application Note: Catalytic Hydrogenation of 1,2,3-Trimethylbenzene to 1,2,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of aromatic compounds is a fundamental transformation in organic synthesis, providing access to saturated carbocyclic scaffolds prevalent in pharmaceuticals and fine chemicals. 1,2,3-Trimethylbenzene, also known as hemimellitene, can be hydrogenated to yield 1,2,3-trimethylcyclohexane. This transformation is of interest for the synthesis of specific stereoisomers of substituted cyclohexanes, which can serve as important building blocks in drug discovery and materials science. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed. This application note provides detailed protocols for the catalytic hydrogenation of 1,2,3-trimethylbenzene and summarizes the expected outcomes based on different catalytic systems.

Reaction Pathway

The overall reaction involves the addition of three equivalents of hydrogen gas to the aromatic ring of 1,2,3-trimethylbenzene in the presence of a metal catalyst, resulting in the formation of 1,2,3-trimethylcyclohexane. The product can exist as three possible geometric isomers: cis,cis,cis, cis,trans,cis, and cis,cis,trans.

G 1,2,3-Trimethylbenzene 1,2,3-Trimethylbenzene 1,2,3-Trimethylcyclohexane (Isomer Mixture) 1,2,3-Trimethylcyclohexane (Isomer Mixture) 1,2,3-Trimethylbenzene->1,2,3-Trimethylcyclohexane (Isomer Mixture) + 3H₂ / Catalyst G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Autoclave: 1,2,3-Trimethylbenzene, Solvent, Catalyst B Seal and Purge with Inert Gas A->B C Pressurize with Hydrogen B->C D Heat to Reaction Temperature with Stirring C->D E Monitor Hydrogen Uptake D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Remove Solvent G->H I Analyze Product by GC H->I

Application Note: Gas Chromatographic Separation of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a gas chromatography (GC) method for the separation of trimethylcyclohexane isomers. Due to the structural similarities and close boiling points of these isomers, achieving baseline separation is a significant analytical challenge. This document provides a comprehensive protocol utilizing a capillary GC system, highlighting the critical roles of stationary phase selection and temperature programming. The presented methodology is relevant for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in the analysis of hydrocarbon isomers.

Introduction

Trimethylcyclohexane (TMC) isomers are common components in various industrial products and fuels. Their individual identification and quantification are crucial for quality control and for understanding structure-activity relationships in chemical and pharmaceutical research. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the separation of isomers, which often have very similar physicochemical properties, requires careful optimization of chromatographic conditions. This note describes a robust GC method for the separation of TMC isomers, focusing on achieving optimal resolution.

Experimental Protocol

A detailed methodology for the gas chromatographic separation of trimethylcyclohexane isomers is provided below.

1. Sample Preparation:

A standard mixture of trimethylcyclohexane isomers is prepared in n-hexane at a concentration of 100 µg/mL for each isomer. For unknown samples, a 1:100 dilution in n-hexane is recommended as a starting point.

2. Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl - 95% dimethylpolysiloxane stationary phase, is recommended for initial screening and separation based on boiling points. For enhanced selectivity between specific isomers, especially cis/trans isomers, a more polar or a liquid crystalline stationary phase can be employed.[1]

  • Injector: Split/splitless injector.

  • Syringe: 10 µL GC syringe.

3. Chromatographic Conditions:

The following conditions are a starting point and may require optimization based on the specific instrument and isomer profile.

ParameterValue
Column DB-1, HP-1, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (100:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 40 °C, hold for 2 minRamp: 5 °C/min to 150 °CFinal Hold: Hold at 150 °C for 5 min
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

The retention of trimethylcyclohexane isomers is highly dependent on the stationary phase and the temperature program. The elution order generally follows the boiling points of the isomers on non-polar columns. For complex mixtures, the use of retention indices (RI) is recommended for more reliable peak identification across different systems.[2][3]

Table 1: Retention Data for a Trimethylcyclohexane Isomer

This table provides a known retention index for a specific trimethylcyclohexane isomer on a non-polar stationary phase. Retention times for other isomers would be determined experimentally.

IsomerStationary PhaseRetention Index (RI)
cis,trans,cis-1,2,4-TrimethylcyclohexaneMethyl silicone (e.g., OV-1, SE-30, DB-1)869[4]

Note: The retention index is a relative value calculated based on the retention times of n-alkanes.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC separation of trimethylcyclohexane isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start prep Prepare Isomer Standard or Dilute Sample start->prep injection Inject Sample prep->injection separation Chromatographic Separation (Temperature Program) injection->separation detection Detection (FID/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_id Peak Identification (Retention Time/Index) chromatogram->peak_id quant Quantification peak_id->quant end End quant->end Report Results

Caption: Experimental workflow for the GC analysis of trimethylcyclohexane isomers.

Discussion

The separation of trimethylcyclohexane isomers is primarily influenced by two factors: the choice of the stationary phase and the oven temperature program.

  • Stationary Phase Selection: A non-polar stationary phase, such as 100% dimethylpolysiloxane, separates compounds largely based on their boiling points. For isomers with very close boiling points, a more polar stationary phase or a liquid crystalline phase may be necessary to exploit subtle differences in polarity and molecular shape for better resolution.[1][5]

  • Temperature Programming: An isothermal oven temperature may not be sufficient to resolve all isomers in a reasonable time. A temperature ramp is crucial for sharpening peaks of later eluting compounds and improving overall separation. The initial temperature, ramp rate, and final temperature should be optimized to achieve the best balance between resolution and analysis time.

Conclusion

The gas chromatography method presented in this application note provides a robust starting point for the separation and analysis of trimethylcyclohexane isomers. By carefully selecting the stationary phase and optimizing the temperature program, researchers can achieve reliable and reproducible separation of these challenging compounds. For definitive identification, especially in complex matrices, coupling the GC system to a mass spectrometer (GC-MS) is highly recommended.

References

Application Notes and Protocols for NMR Spectroscopy of cis,trans,cis-1,2,3-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of cis,trans,cis-1,2,3-trimethylcyclohexane. This document includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for spectral acquisition, and an analysis of the molecule's conformational properties.

Introduction

This compound is a stereoisomer of 1,2,3-trimethylcyclohexane. The stereochemical arrangement of the three methyl groups significantly influences the molecule's conformation and, consequently, its NMR spectrum. In its most stable chair conformation, the methyl groups at positions 1 and 3 are in axial (ax) orientations, while the methyl group at position 2 is in an equatorial (eq) position. This (1ax, 2eq, 3ax) arrangement leads to notable steric interactions that are reflected in the chemical shifts and coupling constants observed in its NMR spectra.[1] Understanding the NMR spectroscopic features of this molecule is crucial for stereochemical assignment and for comprehending conformational dynamics in substituted cyclohexanes.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH-11.60 - 1.75m-
CH-21.35 - 1.50m-
CH-31.60 - 1.75m-
CH₂-4,6 (axial)0.85 - 1.00m-
CH₂-4,6 (equatorial)1.55 - 1.70m-
CH₂-5 (axial)0.60 - 0.75m-
CH₂-5 (equatorial)1.80 - 1.95m-
CH₃-10.88d6.5
CH₃-20.75d7.0
CH₃-30.88d6.5

Note: The chemical shifts for the cyclohexane ring protons are complex and overlapping multiplets. The ranges provided are approximate.

Table 2: ¹³C NMR Spectral Data

CarbonChemical Shift (δ) ppm
C-133.5
C-238.0
C-333.5
C-435.0
C-521.0
C-635.0
CH₃-116.5
CH₃-212.0
CH₃-316.5

Conformational Analysis

The cis,trans,cis stereochemistry dictates a specific chair conformation. The methyl groups at C1 and C3 are cis to each other, and both are trans to the methyl group at C2. In the most stable chair form, this results in the C1 and C3 methyl groups occupying axial positions, while the C2 methyl group is equatorial. This diaxial arrangement of the C1 and C3 methyl groups leads to significant steric strain, which influences the chemical shifts of both the methyl protons and the ring protons and carbons.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of this compound are provided below.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from other stereoisomers or impurities.

  • Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like trimethylcyclohexane.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Filtration: To ensure good spectral resolution by minimizing magnetic field inhomogeneities, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm (centered around 5-6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Spectral Width: 200-240 ppm (centered around 100-120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its NMR spectrum.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10 mg of this compound B Dissolve in ~0.7 mL of CDCl3 with TMS A->B C Filter into a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C{1H} NMR Spectrum D->F G Fourier Transform & Phasing E->G F->G H Baseline Correction & Referencing G->H I Integration & Peak Assignment H->I J Structural Elucidation I->J

Caption: Experimental workflow for NMR analysis.

Caption: Structure-spectrum correlation.

References

Application Notes and Protocols: Assigning Stereochemistry using ¹H NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Among the various parameters obtained from a ¹H NMR spectrum, the coupling constant (J), which quantifies the interaction between neighboring nuclear spins, is particularly valuable for determining the relative stereochemistry of a molecule. This application note provides a detailed overview and protocol for utilizing vicinal proton-proton coupling constants (³JHH) to assign stereochemistry, a critical step in the characterization of chiral molecules in academic research and drug development.

The relationship between the ³JHH coupling constant and the dihedral angle (φ) between two vicinal protons is described by the Karplus equation.[1][2] By measuring the coupling constants from a ¹H NMR spectrum, one can infer the dihedral angles and thus the spatial arrangement of atoms, leading to the assignment of stereochemistry.

The Karplus Relationship

The Karplus equation is an empirical relationship that correlates the magnitude of the vicinal coupling constant (³JHH) with the dihedral angle (φ) between the two coupled protons.[1][3] The general form of the equation is:

J(φ) = Acos²(φ) + Bcos(φ) + C

where A, B, and C are empirically derived parameters that depend on factors such as the substituents, bond angles, and bond lengths.[1][3]

A graphical representation of this relationship, known as the Karplus curve, illustrates that the largest coupling constants are observed for dihedral angles of 0° (eclipsed) and 180° (anti-periplanar), while the smallest values occur at approximately 90° (gauche).[1][4]

Karplus_Curve cluster_0 Karplus Curve plot ylabel ³JHH (Hz) title ³JHH vs. Dihedral Angle p90 ~0-2 Hz (90°) p180 ~12-15 Hz (180°)

Caption: The Karplus curve showing the relationship between the vicinal coupling constant (³JHH) and the dihedral angle (φ).

Data Presentation: Typical ³JHH Coupling Constants for Stereochemical Assignment

The following tables summarize typical vicinal coupling constant values for various common structural motifs, which can be used as a reference for assigning stereochemistry.

Table 1: Coupling Constants in Acyclic Systems

Dihedral Angle (φ)ConformationTypical ³JHH (Hz)
~60°Gauche2 - 5
~180°Anti10 - 15

Table 2: Coupling Constants in Alkenes

StereochemistryDihedral Angle (φ)Typical ³JHH (Hz)
cis6 - 12
trans180°12 - 18

Table 3: Coupling Constants in Saturated Six-Membered Rings (e.g., Cyclohexanes)

Proton RelationshipDihedral Angle (φ)Typical ³JHH (Hz)
Axial-Axial (Jaa)~180°8 - 14
Axial-Equatorial (Jae)~60°2 - 6
Equatorial-Equatorial (Jee)~60°2 - 6

Table 4: Coupling Constants in Saturated Five-Membered Rings (e.g., Cyclopentanes)

Proton RelationshipTypical ³JHH (Hz)Notes
cis5 - 10Highly dependent on ring conformation (envelope vs. twist)
trans2 - 8Highly dependent on ring conformation (envelope vs. twist)

Table 5: Coupling Constants in Three-Membered Rings (e.g., Cyclopropanes)

StereochemistryTypical ³JHH (Hz)
cis7 - 13
trans2 - 7

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR spectra are essential for the accurate determination of coupling constants. The following protocol outlines the steps for preparing a sample for ¹H NMR analysis.

Materials:

  • High-quality NMR tubes (e.g., Wilmad, Norell)[5]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Sample (5-25 mg for ¹H NMR)[5]

  • Pasteur pipette and bulb

  • Small vial for dissolving the sample

  • Cotton or glass wool for filtration (if necessary)

  • Vortex mixer

Procedure:

  • Sample Dissolution: Weigh 5-25 mg of the purified compound into a clean, dry vial.[6] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] The choice of solvent should be based on the solubility of the analyte and its chemical compatibility.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for obtaining sharp NMR signals.[7]

  • Filtration (if required): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5] Suspended particles can degrade the magnetic field homogeneity, leading to broadened lines.[5]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: ¹H NMR Data Acquisition and Processing

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Acquisition Parameters:

  • Experiment: Standard 1D ¹H NMR experiment.

  • Temperature: Set to a constant temperature (e.g., 298 K) to minimize conformational averaging effects.

  • Spectral Width: Ensure the spectral width is sufficient to cover all proton signals.

  • Acquisition Time (at): A longer acquisition time (e.g., 2-4 seconds) is crucial for achieving high resolution to resolve small coupling constants.

  • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons.

Processing Parameters:

  • Apodization: Apply a gentle window function (e.g., exponential with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. For very fine splittings, processing with no line broadening or even a resolution enhancement function (e.g., Gaussian multiplication) may be beneficial.

  • Zero-Filling: Zero-fill the FID at least once to improve the digital resolution of the spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

Protocol 3: Extraction and Analysis of Coupling Constants
  • Peak Picking: Manually or automatically pick the peaks of the multiplet of interest.

  • Multiplet Analysis:

    • For simple multiplets (e.g., doublets, triplets, quartets), the coupling constant is the difference in frequency (in Hz) between adjacent lines.[9]

    • For more complex, first-order multiplets (e.g., doublet of doublets, doublet of doublet of doublets), a systematic analysis is required.[10][11] One common method is to create an inverted splitting tree.[10]

  • Software Tools: Utilize the processing software's built-in tools for multiplet analysis to extract coupling constants. Many modern NMR software packages have automated routines for this purpose.

  • Karplus Equation Application: Compare the experimentally determined ³JHH values with the expected ranges from the tables above and the Karplus relationship to infer the dihedral angles and assign the relative stereochemistry.

Logical Workflow for Stereochemical Assignment

The following diagram illustrates the logical workflow for assigning stereochemistry using ¹H NMR coupling constants.

Stereochemistry_Workflow cluster_workflow Workflow for Stereochemical Assignment A Purified Compound B NMR Sample Preparation (Protocol 1) A->B C ¹H NMR Data Acquisition (Protocol 2) B->C D Data Processing C->D E Extraction of Coupling Constants (Protocol 3) D->E F Application of Karplus Relationship E->F G Assignment of Relative Stereochemistry F->G

Caption: A logical workflow for the determination of relative stereochemistry using ¹H NMR coupling constants.

Conclusion

The analysis of vicinal ¹H-¹H coupling constants is a fundamental and powerful method for determining the relative stereochemistry of organic molecules. By carefully preparing the NMR sample, acquiring a high-resolution spectrum, and systematically analyzing the coupling patterns, researchers can gain valuable insights into the three-dimensional structure of their compounds. This approach is indispensable in the fields of natural product chemistry, medicinal chemistry, and drug development for the unambiguous characterization of stereoisomers.

References

Computational Modeling of Trimethylcyclohexane Conformers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a pivotal role in determining the physical, chemical, and biological properties of molecules. Trimethylcyclohexanes, with their varied substitution patterns, offer excellent model systems for understanding the interplay of steric and electronic effects that govern conformational preferences. In drug discovery and development, the three-dimensional structure of a molecule is paramount, influencing its binding affinity to biological targets and its pharmacokinetic profile. Accurate computational modeling of these conformers provides invaluable insights into their relative stabilities and geometries, guiding the design of novel therapeutics.

These application notes provide a detailed overview of the computational and experimental methodologies used to analyze the conformational isomers of various trimethylcyclohexanes, including 1,1,2-, 1,1,3-, 1,1,4-, cis-1,3,5-, and trans-1,3,5-trimethylcyclohexane. We present quantitative data on the relative energies of different conformers and provide detailed protocols for both computational modeling and experimental validation.

Data Presentation: Conformational Energies of Trimethylcyclohexane Isomers

The relative stability of different conformers is primarily dictated by steric strain arising from axial substituents and their interactions. The "A-value" of a substituent quantifies the energy difference between its axial and equatorial orientations. For a methyl group, this value is approximately 1.7-1.8 kcal/mol.[1][2] Additional strain arises from 1,3-diaxial interactions and gauche interactions between substituents. A 1,3-diaxial interaction between two methyl groups introduces approximately 3.7 kcal/mol of strain.[3][4] A gauche interaction between two methyl groups contributes about 0.9 kcal/mol (3.8 kJ/mol) of strain.[5][6]

The following tables summarize the estimated and calculated relative energies for the chair conformers of various trimethylcyclohexane isomers. These values are derived from established steric strain increments and computational studies employing Density Functional Theory (DFT) and molecular mechanics force fields.

Table 1: Estimated Steric Strain in Chair Conformers of Trimethylcyclohexanes

IsomerConformerAxial Methyl Groups1,3-Diaxial CH₃/CH₃ InteractionsGauche CH₃/CH₃ InteractionsEstimated Relative Strain Energy (kcal/mol)More Stable Conformer
1,1,2-Trimethylcyclohexane 2-Me axial102~2.6 (1.7 + 20.45)2-Me equatorial
2-Me equatorial1 (from 1,1-diMe)01~1.7Yes
1,1,3-Trimethylcyclohexane 3-Me axial110~5.4 (1.7 + 3.7)3-Me equatorial
3-Me equatorial1 (from 1,1-diMe)00~1.7Yes
1,1,4-Trimethylcyclohexane 4-Me axial100~1.74-Me equatorial
4-Me equatorial1 (from 1,1-diMe)00~1.7(Approximately Equal)
cis-1,3,5-Trimethylcyclohexane tri-axial330~11.1 (31.7 + 23.7)tri-equatorial
tri-equatorial0000Yes
trans-1,3,5-Trimethylcyclohexane di-axial, mono-equatorial210~7.1 (21.7 + 3.7)mono-axial, di-equatorial
mono-axial, di-equatorial102~2.6 (1.7 + 2*0.45)Yes

Note: These are estimations based on additive strain increments and may vary from computationally derived values.

Table 2: Computationally Derived Relative Energies of Trimethylcyclohexane Conformers (DFT B3LYP/6-31G)*

IsomerConformerRelative Energy (kcal/mol)Reference
cis-1,2-Dimethylcyclohexane axial/equatorial0[5]
trans-1,2-Dimethylcyclohexane di-equatorial0[5]
di-axial3.4[7]
cis-1,3-Dimethylcyclohexane di-equatorial0[6]
di-axial5.4[8]
Cyclohexane Chair0[9]
Twist-Boat5.5[9]
Boat6.9[9]

Note: Explicit computational data for all trimethylcyclohexane isomers in a single comparative study is limited in the initial search. The provided data for dimethylcyclohexane serves as a reference for the magnitude of energy differences.

Experimental and Computational Protocols

Computational Modeling Protocol

This protocol outlines a general workflow for the conformational analysis of trimethylcyclohexane isomers using common computational chemistry software.

1. Molecular Structure Generation:

  • Software: Avogadro, GaussView, or similar molecular modeling software.

  • Procedure:

    • Build the desired trimethylcyclohexane isomer (e.g., 1,1,2-trimethylcyclohexane).

    • Generate the different initial conformers to be investigated (e.g., chair with the C2-methyl in the axial position, chair with the C2-methyl in the equatorial position, and a boat conformation).

    • Perform an initial "clean-up" geometry optimization using a computationally inexpensive force field like MMFF94 within the modeling software.[10][11]

    • Save the coordinates of each starting conformer in a suitable format (e.g., .xyz or Gaussian input .gjf).

2. Conformational Search and Energy Minimization:

  • Software: Gaussian, GAMESS, or other quantum chemistry packages.

  • Methodology: Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* is a common and reliable choice for such systems.[12]

  • Gaussian Input File Example (for 1,1,2-trimethylcyclohexane):

  • Procedure:

    • For each starting conformer, perform a geometry optimization and frequency calculation. The absence of imaginary frequencies in the output confirms that a true energy minimum has been found.[4]

    • Extract the final electronic energies (including zero-point vibrational energy correction) for each optimized conformer from the output files.

    • Calculate the relative energies of the conformers with respect to the most stable one.

3. Analysis of Results:

  • Compare the relative energies to determine the most stable conformer.

  • Analyze the optimized geometries, including dihedral angles and bond lengths, to understand the structural features that contribute to the observed stability differences.

Diagram 1: Computational Workflow for Conformational Analysis

computational_workflow cluster_build 1. Structure Generation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Analysis build Build Isomer in Avogadro conformers Generate Initial Conformers (Chair, Boat, etc.) build->conformers cleanup Force Field Optimization (MMFF94) conformers->cleanup dft Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G*) cleanup->dft Input Coordinates energy Extract Energies dft->energy rel_energy Calculate Relative Energies energy->rel_energy geometry Analyze Geometries energy->geometry stability Determine Most Stable Conformer rel_energy->stability geometry->stability

Caption: A generalized workflow for the computational conformational analysis of trimethylcyclohexane.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the conformational equilibrium of molecules in solution. At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of distinct signals for each conformer.

  • Sample Preparation:

    • Dissolve a few milligrams of the trimethylcyclohexane isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature to observe the time-averaged signals.

    • Perform variable-temperature NMR experiments, gradually lowering the temperature until the signals for the individual conformers are resolved.[13]

    • Acquire spectra at several temperatures in the slow-exchange regime.

  • Data Analysis:

    • Assign the peaks in the low-temperature spectra to the axial and equatorial protons and carbons of each conformer based on their chemical shifts and coupling constants.

    • Integrate the signals corresponding to each conformer to determine their relative populations.

    • Calculate the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq).[2]

Diagram 2: NMR-Based Conformational Analysis Workflow

nmr_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis dissolve Dissolve Sample in Deuterated Solvent rt_nmr Acquire Room Temperature ¹H and ¹³C NMR dissolve->rt_nmr vt_nmr Perform Variable-Temperature NMR Experiments rt_nmr->vt_nmr assign Assign Signals to Conformers integrate Integrate Signals to Determine Populations assign->integrate calculate Calculate K_eq and ΔG° integrate->calculate

Caption: Workflow for determining conformer populations using NMR spectroscopy.

2. Gas Electron Diffraction (GED): GED is a powerful method for determining the gas-phase structure of molecules, providing information on bond lengths, bond angles, and dihedral angles. For flexible molecules like trimethylcyclohexanes, it can also provide information on the relative abundance of different conformers.[14]

  • Experimental Setup:

    • The trimethylcyclohexane sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.

    • A high-energy electron beam is directed through the molecular beam.

    • The scattered electrons produce a diffraction pattern on a detector.[15]

  • Data Analysis:

    • The diffraction pattern is converted into a molecular scattering function.

    • Theoretical scattering functions are calculated for different possible conformers and their mixtures based on geometries optimized by computational methods.

    • The theoretical scattering functions are fitted to the experimental data to determine the best-fit geometry and the relative populations of the conformers present in the gas phase.[14]

Diagram 3: Gas Electron Diffraction Experimental Workflow

ged_workflow cluster_exp 1. Experiment cluster_analysis 2. Data Analysis vaporize Vaporize Sample ebeam Electron Beam Scattering vaporize->ebeam detect Detect Diffraction Pattern ebeam->detect scattering_func Generate Experimental Scattering Function detect->scattering_func fitting Fit Theoretical Models to Experimental Data scattering_func->fitting theor_models Generate Theoretical Models of Conformers theor_models->fitting structure Determine Geometry and Conformer Population fitting->structure

Caption: A simplified workflow for gas electron diffraction analysis of molecular structure.

Conclusion

The conformational analysis of trimethylcyclohexanes is a multifaceted task that benefits from the synergy between computational modeling and experimental validation. The protocols and data presented here provide a framework for researchers to investigate the conformational preferences of these and other substituted cyclohexane systems. A thorough understanding of the three-dimensional structure and relative energies of conformers is crucial for rational molecular design in fields ranging from materials science to drug discovery. By combining the predictive power of computational chemistry with the empirical data from techniques like NMR and GED, a comprehensive picture of the conformational landscape can be achieved.

References

Applications of Trimethylcyclohexanes in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylcyclohexanes (TMCHs) are a versatile class of alicyclic hydrocarbons that find numerous applications in organic synthesis. Their unique structural and stereochemical properties make them valuable as solvents, starting materials for the synthesis of complex molecules, and as chiral auxiliaries in asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of trimethylcyclohexanes in various synthetic transformations.

Application Notes

Trimethylcyclohexanes as Non-Polar Solvents

Trimethylcyclohexanes are non-polar aprotic solvents and can be used as alternatives to other hydrocarbon solvents like hexane, heptane, and toluene in specific applications.[1] Their branched structure can influence reaction kinetics and selectivity. They are particularly useful in reactions where polarity needs to be minimized and where their specific boiling points are advantageous for temperature control.

Key Advantages:

  • Low Polarity: Ideal for reactions involving non-polar reagents and intermediates.

  • Inertness: Generally unreactive under many common reaction conditions.

  • Boiling Point Range: Different isomers offer a range of boiling points suitable for various reaction temperatures.

Trimethylcyclohexanes as Synthetic Building Blocks

The trimethylcyclohexane scaffold is present in various natural products and biologically active molecules. As such, functionalized trimethylcyclohexanes serve as important chiral building blocks for the total synthesis of complex targets.[2] Their rigid cyclohexane core allows for precise control of stereochemistry in subsequent transformations. The methyl groups can also influence the reactivity and selectivity of reactions at other positions on the ring. The introduction of methyl groups can be a key strategy in drug design to modulate physicochemical and pharmacokinetic properties.[3][4]

Trimethylcyclohexane Derivatives as Chiral Auxiliaries

Chiral derivatives of trimethylcyclohexane can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity.[5] After the desired transformation, the auxiliary can be cleaved and ideally recycled. The rigid conformation of the cyclohexane ring in these auxiliaries provides a well-defined steric environment to effectively bias the approach of incoming reagents.

Experimental Protocols

Protocol 1: Free-Radical Chlorination of 1,3,5-Trimethylcyclohexane

This protocol describes the monochlorination of 1,3,5-trimethylcyclohexane using sulfuryl chloride as the chlorinating agent and AIBN as a radical initiator. This reaction provides a mixture of chlorinated products.[6]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 1,3,5-Trimethylcyclohexane Sulfuryl Chloride (SO2Cl2) AIBN Solvent Excess 1,3,5-Trimethylcyclohexane Reactants->Solvent Apparatus Round-bottom flask Reflux condenser Nitrogen inlet Solvent->Apparatus Initiation Heat to reflux (Initiation with AIBN) Apparatus->Initiation Propagation Chlorination of TMCH Initiation->Propagation Termination Radical combination Propagation->Termination Quenching Cool to RT Wash with Na2CO3 (aq) Termination->Quenching Extraction Extract with Et2O Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Distillation or Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Monochloro-TMCH isomers

Figure 1. Workflow for the free-radical chlorination of 1,3,5-trimethylcyclohexane.

Materials:

  • 1,3,5-Trimethylcyclohexane (mixture of isomers)

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,3,5-trimethylcyclohexane (1.0 eq) and a catalytic amount of AIBN (0.02 eq).

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 eq) to the flask at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 135-145 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by GC-MS if possible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium carbonate to neutralize any remaining acid.

    • Extract the organic layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of monochlorinated trimethylcyclohexanes, can be purified by fractional distillation or flash column chromatography.

Expected Products: The reaction will yield a mixture of monochlorinated isomers, including 1-chloro-1,3,5-trimethylcyclohexane and other isomers resulting from chlorination at the secondary positions of the cyclohexane ring.[2][7]

Protocol 2: Oxidation of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol

This protocol describes the reduction of a trimethylcyclohexanone to the corresponding alcohol using sodium borohydride. This is a common transformation in the synthesis of functionalized cyclohexane derivatives.[8]

Logical Relationship Diagram:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product start 3,3,5-Trimethylcyclohexanone reaction Reduction of Ketone start->reaction reagents NaBH4 Isopropanol/KOH reagents->reaction product cis/trans-3,3,5-Trimethylcyclohexanol reaction->product

Figure 2. Logical flow of the reduction of 3,3,5-trimethylcyclohexanone.

Materials:

  • 3,3,5-Trimethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Isopropanol

  • Potassium hydroxide (KOH) pellet

  • Brine (saturated aqueous NaCl solution)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable flask, suspend sodium borohydride (0.89 eq) in isopropanol. Add one pellet of potassium hydroxide.

  • Addition of Ketone: To this suspension, add 3,3,5-trimethylcyclohexanone (1.0 eq) and stir the mixture at room temperature for 30 minutes.[8]

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing brine.

    • Extract the product from the aqueous layer three times with 10% hexane.[8]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude 3,3,5-trimethylcyclohexanol as a mixture of cis and trans isomers. Further purification can be achieved by chromatography if necessary.

Data Summary

The following table summarizes representative data for reactions involving trimethylcyclohexanes.

ReactionSubstrateReagent(s)Product(s)Yield (%)Diastereomeric/Regiomeric RatioReference
Reduction3,3,5-TrimethylcyclohexanoneNaBH₄, Isopropanol/KOH3,3,5-TrimethylcyclohexanolNot specifiedMixture of cis/trans isomers[8]
Free-Radical Chlorination1,3,5-TrimethylcyclohexaneSO₂Cl₂, AIBNMonochloro-TMCH isomersVariableMixture of regioisomers[6]
OxidationCyclohexaneHot alkaline KMnO₄Cyclohexanol and CyclohexanoneNot specifiedMixture of products[7]

Applications in Drug Discovery and Development

The trimethylcyclohexane moiety is a valuable scaffold in medicinal chemistry. The incorporation of one or more methyl groups onto a cyclohexane ring can significantly impact a molecule's pharmacological profile.

Signaling Pathway Diagram (Hypothetical):

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Drug TMCH-based Inhibitor Target Kinase X Drug->Target Binding Phosphorylation Phosphorylation Drug->Phosphorylation Inhibition Target->Phosphorylation Substrate Substrate Y Substrate->Phosphorylation Downstream_Effectors Downstream Effectors Phosphorylation->Downstream_Effectors Cell_Growth Inhibition of Cell Growth Downstream_Effectors->Cell_Growth Apoptosis Induction of Apoptosis Downstream_Effectors->Apoptosis

Figure 3. Hypothetical signaling pathway inhibited by a TMCH-based drug.

The methyl groups can:

  • Enhance Binding Affinity: By filling hydrophobic pockets in the target protein.

  • Improve Metabolic Stability: By blocking sites susceptible to metabolic oxidation.

  • Modulate Solubility and Lipophilicity: Affecting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the drug candidate.[3]

  • Influence Conformation: The stereochemistry of the methyl groups can lock the cyclohexane ring into a specific chair conformation, which can be crucial for optimal interaction with a biological target.

The rational incorporation of trimethylcyclohexane scaffolds into drug candidates is a promising strategy for lead optimization and the development of novel therapeutics.[4]

References

Application Note and Protocol for the Isolation of Pure cis,trans,cis-1,2,3-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of the cis,trans,cis stereoisomer of 1,2,3-trimethylcyclohexane from a mixture of its geometrical isomers. The protocol is primarily based on fractional distillation, leveraging the differences in boiling points among the isomers, followed by a final purification step using preparative gas chromatography for achieving high purity. This application note is intended for researchers in organic synthesis, stereochemistry, and drug development who require a pure sample of this specific isomer for their studies.

Introduction

1,2,3-Trimethylcyclohexane exists as several stereoisomers, each with unique physical and chemical properties. The cis,trans,cis isomer, specifically, is of interest in conformational analysis and as a potential building block in the synthesis of complex organic molecules.[1] The primary challenge in obtaining this isomer lies in its separation from other stereoisomers, such as the cis,cis,cis and cis,cis,trans forms, which are often co-produced during synthesis.[2][3] The synthesis of 1,2,3-trimethylcyclohexane isomers can be achieved through the catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene), though this typically results in a mixture of stereoisomers.[1][4] A more stereospecific synthesis has been reported, which can enrich the desired isomer, simplifying the subsequent purification process.[2] This protocol details a robust method for the isolation of high-purity cis,trans,cis-1,2,3-trimethylcyclohexane from such a mixture.

Data Presentation

The successful isolation of the target isomer relies on the distinct physical properties of the different 1,2,3-trimethylcyclohexane stereoisomers. The following table summarizes the key physical data reported in the literature, which forms the basis for the separation strategy.

IsomerBoiling Point (°C at 760 mmHg)Boiling Point (K)Melting Point (K)Refractive Index (n²⁰D)
This compound 145.61 418.76 206.29 1.4335
cis,cis,trans-1,2,3-trimethylcyclohexane150 (uncorrected)423.15-1.4393
cis,cis,cis-1,2,3-trimethylcyclohexane---1.4403

Data sourced from Bussert, Greenlee, et al., 1956 and the NIST Chemistry WebBook.[2][5]

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound. The overall workflow is depicted in the diagram below.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis cluster_3 Final Product start Mixture of 1,2,3-Trimethylcyclohexane Isomers frac_dist Fractional Distillation start->frac_dist Initial Separation prep_gc Preparative Gas Chromatography frac_dist->prep_gc Enrichment of Target Isomer gc_ms GC-MS Analysis prep_gc->gc_ms Purity Assessment nmr NMR Spectroscopy gc_ms->nmr Structural Confirmation end Pure this compound nmr->end

Figure 1. Experimental workflow for the isolation and purification of this compound.

Materials and Equipment
  • Mixture of 1,2,3-trimethylcyclohexane isomers (synthesized via a reported procedure[2])

  • Fractional distillation apparatus (including a high-efficiency distillation column, e.g., Vigreux or packed column)

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Receiving flasks

  • Preparative gas chromatograph equipped with a suitable column (e.g., non-polar or medium-polarity) and a fraction collector

  • Gas chromatograph with a mass spectrometer (GC-MS) for purity analysis

  • NMR spectrometer for structural elucidation

  • Standard laboratory glassware and reagents

Step-by-Step Protocol

Step 1: Fractional Distillation

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude mixture of 1,2,3-trimethylcyclohexane isomers. Add a few boiling chips or a magnetic stir bar.

  • Distillation: Slowly heat the distillation flask. The goal is to establish a temperature gradient along the column to achieve efficient separation.

  • Fraction Collection: Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a temperature closest to the boiling point of this compound (approximately 145-146 °C at atmospheric pressure).[5] Fractions boiling at lower and higher temperatures will be enriched in other isomers.

  • Analysis of Fractions: Analyze the collected fractions by analytical GC-MS to determine the composition of each fraction. Pool the fractions that are enriched with the desired cis,trans,cis isomer.

Step 2: Preparative Gas Chromatography

For obtaining the highest purity, the enriched fraction from the distillation should be further purified by preparative GC.

  • Instrument Setup: Set up the preparative gas chromatograph with a suitable column. A non-polar column (e.g., OV-1 or SE-30) or a medium-polarity column can be effective. Optimize the temperature program to achieve baseline separation of the isomers.

  • Injection: Inject an aliquot of the enriched fraction into the preparative GC.

  • Fraction Collection: Monitor the chromatogram and collect the peak corresponding to the this compound isomer using the fraction collector. The Kovats retention index for the cis,trans,cis isomer on a standard non-polar phase is reported to be in the range of 854-874.[6]

  • Repeat: Repeat the injection and collection process until a sufficient amount of the pure isomer has been collected.

Step 3: Purity and Structural Confirmation

  • Purity Assessment: Analyze the final collected sample by analytical GC-MS to confirm its purity. The sample should ideally show a single peak corresponding to the target isomer.

  • Structural Confirmation: Obtain ¹H and ¹³C NMR spectra of the purified sample to confirm the cis,trans,cis stereochemistry.

Logical Relationships in Separation

The separation strategy is based on a logical progression from a bulk separation technique to a high-resolution purification method.

G cluster_0 Separation Principle cluster_1 Technique cluster_2 Outcome bp_diff Boiling Point Difference frac_dist Fractional Distillation bp_diff->frac_dist polarity_diff Polarity/Volatility Difference prep_gc Preparative GC polarity_diff->prep_gc enriched Enriched cis,trans,cis Isomer frac_dist->enriched pure High-Purity cis,trans,cis Isomer prep_gc->pure enriched->prep_gc

References

Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, enabling the reduction of various functional groups. The hydrogenation of aromatic rings, in particular, is a critical transformation in the synthesis of pharmaceuticals and fine chemicals, converting planar, aromatic precursors into saturated, three-dimensional scaffolds. This process, however, can be challenging due to the inherent stability of the aromatic system.[1] This document provides detailed application notes and protocols for the experimental setup of catalytic hydrogenation of aromatic precursors, focusing on catalyst selection, reaction optimization, and product analysis.

Key Considerations for Catalytic Hydrogenation

Successful hydrogenation of aromatic precursors hinges on the careful selection of several experimental parameters:

  • Catalyst Selection: The choice of catalyst is paramount and dictates the reaction conditions and selectivity.[2] Rhodium, ruthenium, platinum, and nickel are common choices for aromatic ring saturation.[2][3][4] Palladium on charcoal is often used for hydrogenolysis, particularly at benzylic positions.[2]

  • Reaction Conditions: Temperature and hydrogen pressure are critical variables. Milder conditions (e.g., 20-60°C, 3-4 atm H₂) can be employed with highly active catalysts like rhodium.[2] Less reactive catalysts, such as nickel, may require more forcing conditions (e.g., >100°C, 50-180 atm H₂).[2][5]

  • Solvent Choice: The solvent can significantly influence the reaction by affecting hydrogen solubility and substrate-catalyst interaction. Acetic acid is a good choice due to its high capacity for dissolving hydrogen gas.[2] Other common solvents include ethanol and tetrahydrofuran (THF).[2][6]

Experimental Workflow

The general workflow for a catalytic hydrogenation experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Dissolve Aromatic Precursor in Solvent prep_catalyst Add Catalyst to Reaction Vessel prep_substrate->prep_catalyst 1. Combine degas Degas the System (Vacuum/Inert Gas Purge) prep_catalyst->degas 2. Seal introduce_h2 Introduce Hydrogen Gas (Set Pressure) degas->introduce_h2 3. Pressurize react Stir at Set Temperature introduce_h2->react 4. Heat & Stir filter Filter to Remove Catalyst react->filter 5. Reaction Complete concentrate Concentrate the Filtrate filter->concentrate 6. Isolate analyze Analyze Product (GC, MS, NMR) concentrate->analyze 7. Characterize

Caption: A generalized workflow for the catalytic hydrogenation of aromatic precursors.

Protocols

Protocol 1: Selective Hydrogenation of a Substituted Phenol using Rhodium on Alumina

This protocol is suitable for the selective hydrogenation of an aromatic ring in the presence of other functional groups, using a highly active rhodium catalyst under mild conditions.[2]

Materials:

  • Substituted phenol (e.g., 4-tert-butylphenol)

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Acetic Acid (glacial)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve the substituted phenol (1.0 g) in glacial acetic acid (20 mL).

  • Carefully add 5% Rh/Al₂O₃ (100 mg, 10 wt% of substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon to remove air, then evacuate the atmosphere.

  • Introduce hydrogen gas to a pressure of 3-4 atm.

  • Commence stirring and heat the reaction mixture to 50°C.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid and isolate the crude product.

  • Purify the product by distillation or recrystallization as required.

  • Characterize the product by GC-MS and NMR to confirm its identity and purity.

Protocol 2: Complete Hydrogenation of Naphthalene using Ruthenium on Carbon

This protocol describes the complete saturation of a polycyclic aromatic hydrocarbon using a ruthenium catalyst.[6]

Materials:

  • Naphthalene

  • 5% Ruthenium on Carbon (Ru/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place naphthalene (1.0 g) and 5% Ru/C (100 mg, 10 wt% of substrate) into a high-pressure autoclave.

  • Add THF (20 mL) to the autoclave.

  • Seal the autoclave and purge with nitrogen, followed by evacuation.

  • Pressurize the autoclave with hydrogen gas to 20 bar.

  • Begin stirring and heat the reaction to 80°C.

  • Maintain the temperature and pressure, monitoring for the cessation of hydrogen uptake. The reaction may take up to 16 hours for full conversion.[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • Remove the THF from the filtrate by rotary evaporation to yield the crude product.

  • Analyze the product mixture by GC to determine the ratio of cis- and trans-decalin.[7]

Data Presentation

The following tables summarize typical quantitative data obtained from catalytic hydrogenation experiments.

Table 1: Catalyst Performance in the Hydrogenation of 4-Methoxybenzaldehyde [8]

EntryCatalystSolventConversion (%)Product (Alcohol) Selectivity (%)
1Pd(0)EnCat™ 30NPEtOH95>99
210% Pd/CEtOH100<1 (over-reduced)
35% Pd/CaCO₃EtOH8060
45% Pd/Al₂O₃EtOH8570

Table 2: Hydrogenation of Gasoline Fractions using Various Catalysts [9]

CatalystTemperature (°C)Pressure (MPa)Benzene Conversion (%)Total Aromatics Reduction (%)
Pt/Al₂O₃253.098.879.5
Pd/Al₂O₃253.0>9975.0
Rh-Pt(1:1)/Al₂O₃253.0>9985.2

Signaling Pathways and Logical Relationships

The choice of catalyst and its interaction with the substrate and reaction conditions follow a logical pathway to determine the final product.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Aromatic_Precursor Aromatic Precursor Hydrogenation Catalytic Hydrogenation Aromatic_Precursor->Hydrogenation Catalyst Catalyst (e.g., Rh, Ru, Pd, Ni) Catalyst->Hydrogenation Conditions Reaction Conditions (Temp, Pressure, Solvent) Conditions->Hydrogenation Saturated_Product Saturated Cycloalkane Hydrogenation->Saturated_Product Complete Reduction Partially_Hydrogenated Partially Hydrogenated Intermediate Hydrogenation->Partially_Hydrogenated Incomplete Reduction Hydrogenolysis_Product Hydrogenolysis Product Hydrogenation->Hydrogenolysis_Product Specific Catalysts (e.g., Pd)

Caption: Logical relationship between inputs, process, and potential outputs in catalytic hydrogenation.

Conclusion

The successful catalytic hydrogenation of aromatic precursors is a multifactorial process requiring careful optimization of catalyst, solvent, temperature, and pressure. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient hydrogenation methodologies. By understanding the interplay of these variables, scientists can achieve high yields and selectivities in the synthesis of valuable saturated cyclic molecules.

References

Application Notes and Protocols for the Characterization of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the separation and characterization of trimethylcyclohexane (TMCH) isomers. The protocols detailed herein are intended to guide researchers in developing robust analytical methods for the identification and quantification of these compounds in various matrices.

Introduction to Trimethylcyclohexane Isomers

Trimethylcyclohexanes (C₉H₁₈) are saturated cyclic hydrocarbons with multiple stereoisomers and constitutional isomers, depending on the positions of the three methyl groups on the cyclohexane ring (e.g., 1,1,2-TMCH, 1,1,3-TMCH, 1,2,3-TMCH, 1,2,4-TMCH, and 1,3,5-TMCH). Each isomer can exist as different stereoisomers (cis/trans, R/S). The subtle differences in their physical and chemical properties necessitate high-resolution analytical techniques for their effective characterization. Accurate isomer identification is critical in various fields, including geochemistry, materials science, and as chiral building blocks in pharmaceutical synthesis.[1]

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds like trimethylcyclohexane isomers. When coupled with a mass spectrometer, it allows for both separation and identification based on mass-to-charge ratio and fragmentation patterns.

Application Note: Separation of Trimethylcyclohexane Isomers using Capillary GC

Capillary GC offers high-resolution separation of complex hydrocarbon mixtures.[2] The choice of the stationary phase is critical for resolving closely related isomers. Non-polar or moderately polar stationary phases are generally recommended for the separation of hydrocarbons.[3]

Logical Workflow for GC and GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection & Identification cluster_data_analysis Data Analysis Sample Sample containing TMCH Isomers Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation FID FID (Quantification) Separation->FID MS Mass Spectrometer (Identification) Separation->MS Chromatogram Chromatogram (Retention Time) FID->Chromatogram MassSpectrum Mass Spectrum (Fragmentation) MS->MassSpectrum Identification Isomer Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification MassSpectrum->Identification

Caption: Workflow for the analysis of trimethylcyclohexane isomers by GC and GC-MS.

Experimental Protocol: GC-MS Analysis of Trimethylcyclohexane Isomers

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Capillary Column: HP-5ms (30 m x 0.250 mm, 0.25 µm film) or equivalent non-polar column.[4]

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

4. Data Presentation: Kovats Retention Indices

Kovats retention indices are a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different systems.

IsomerStandard Non-Polar Kovats Index
1,1,2-Trimethylcyclohexane879.4, 877, 875.66[5]
1,1,3-Trimethylcyclohexane864, 866, 870
cis-1,3,5-Trimethylcyclohexane853.7, 849, 840[6]
trans-1,3,5-Trimethylcyclohexane859, 834.7, 857
1,2,4-TrimethylcyclohexaneVaries by stereoisomer

Note: Values can vary slightly based on the specific column and conditions used.

5. Data Presentation: Mass Spectrometry Fragmentation

The mass spectra of trimethylcyclohexane isomers are often very similar, making definitive identification based solely on MS challenging. However, characteristic ions can aid in identification. The molecular ion (M⁺) is often weak or absent at m/z 126. Common fragment ions include m/z 111 ([M-CH₃]⁺), 97 ([M-C₂H₅]⁺), 83 ([M-C₃H₇]⁺), 69, and 55.

IsomerKey Fragment Ions (m/z)
1,3,5-Trimethylcyclohexane126, 111, 97, 83, 69, 55[6][7]
1,2,4-Trimethylcyclohexane126, 111, 97, 83, 69, 55[8]
1,1,2-Trimethylcyclohexane111, 83, 69, 56, 41[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of organic compounds, including the stereochemistry of trimethylcyclohexane isomers.[1] Both ¹H and ¹³C NMR are crucial for unambiguous identification.

Application Note: Structural Elucidation of Trimethylcyclohexane Isomers by NMR

The number of signals, their chemical shifts (δ), and coupling patterns in ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer. The symmetry of the molecule plays a significant role in the complexity of the spectra. For instance, the highly symmetrical cis-1,3,5-trimethylcyclohexane will exhibit a simpler spectrum compared to less symmetrical isomers.[9]

Logical Flow for Isomer Identification using NMR

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample Pure Isomer or Mixture Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Dissolution->TwoD_NMR ChemShift Chemical Shifts (δ) H1_NMR->ChemShift Multiplicity Signal Multiplicity H1_NMR->Multiplicity Integration Integration (¹H) H1_NMR->Integration C13_NMR->ChemShift NumSignals Number of Signals C13_NMR->NumSignals Connectivity Determine Connectivity TwoD_NMR->Connectivity Stereochem Assign Stereochemistry TwoD_NMR->Stereochem ChemShift->Connectivity Multiplicity->Connectivity Integration->Connectivity NumSignals->Stereochem FinalID Final Isomer ID Connectivity->FinalID Stereochem->FinalID

Caption: A systematic approach to identifying trimethylcyclohexane isomers using NMR spectroscopy.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the trimethylcyclohexane isomer sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

3. ¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30).

  • Spectral Width: ~12 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

4. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled (zgpg30).

  • Spectral Width: ~220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

5. Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

The chemical shifts are highly dependent on the specific stereoisomer. The following table provides an example for 1,1,3-trimethylcyclohexane.[1]

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C1-CH₃ (gem-dimethyl)SingletsCharacteristic quaternary C1 and methyl C shifts
C3-CH₃DoubletCharacteristic methyl C shift
Ring CH₂Complex multipletsMultiple signals depending on their environment
Ring CHMultipletSignal for the proton at C3

Note: Precise chemical shifts and coupling constants require detailed spectral analysis and comparison with reference data or computational predictions. For instance, the ¹³C NMR spectrum of cis,cis,trans-1,3,5-trimethylcyclohexane has been reported.[10] Similarly, data for the cis,cis,cis-1,3,5-trimethylcyclohexane isomer is available.[11]

Conclusion

The characterization of trimethylcyclohexane isomers requires a multi-technique approach. Gas chromatography provides excellent separation, with GC-MS offering valuable information for initial identification through retention times and mass spectra. For unambiguous structural and stereochemical assignment, NMR spectroscopy is indispensable. The combination of these techniques, guided by the protocols and data presented in these application notes, will enable researchers to confidently identify and quantify trimethylcyclohexane isomers in their samples.

References

Application Note: GC-MS Analysis of 1,2,3-Trimethylcyclohexane Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon with several stereoisomers. The analysis and differentiation of these isomers are crucial in various fields, including geochemistry for petroleum exploration, and in the chemical industry for quality control of solvents and synthesis products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The separation of stereoisomers, however, presents a significant challenge due to their similar physical and chemical properties. This application note details a comprehensive GC-MS method for the analysis of 1,2,3-trimethylcyclohexane isomer mixtures, employing a chiral capillary column for effective separation and mass spectrometry for unambiguous identification and quantification.

Experimental Protocols

This section provides detailed methodologies for the sample preparation, GC-MS analysis, and data processing for the analysis of 1,2,3-trimethylcyclohexane mixtures.

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of each available 1,2,3-trimethylcyclohexane stereoisomer (e.g., (1α,2α,3α)-, (1α,2α,3β)-, (1α,2β,3α)-1,2,3-trimethylcyclohexane) in a high-purity solvent such as n-hexane or dichloromethane at a concentration of 1000 µg/mL.

    • Prepare a mixed isomer standard solution by combining appropriate volumes of the individual stock solutions to achieve a final concentration of 10 µg/mL for each isomer.

    • Prepare a series of calibration standards by serially diluting the mixed isomer standard solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Extraction (for matrix samples):

    • For liquid samples (e.g., petroleum fractions, solvents), a direct dilution with n-hexane may be sufficient. Dilute the sample to fall within the calibration range.

    • For solid or semi-solid samples, perform a solvent extraction using n-hexane or dichloromethane. An ultrasonic bath or Soxhlet apparatus can be used to enhance extraction efficiency. The resulting extract should be filtered and concentrated or diluted as necessary.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the separation and analysis of 1,2,3-trimethylcyclohexane isomers.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Chiral capillary column: e.g., Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based column
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow mode)
Oven Temperature Program - Initial temperature: 40 °C, hold for 2 minutes- Ramp: 2 °C/min to 120 °C- Hold: 5 minutes at 120 °C
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Scan Range m/z 40-200
Scan Rate 3 scans/sec
Solvent Delay 3 minutes
Data Analysis and Quantification
  • Identification: Identify the individual 1,2,3-trimethylcyclohexane stereoisomers in the sample chromatograms by comparing their retention times with those of the authenticated standards in the mixed isomer standard solution. Further confirmation should be achieved by comparing the acquired mass spectra with reference spectra from a library (e.g., NIST) and the spectra of the standards.

  • Quantification: Create a calibration curve for each isomer by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²). The concentration of each isomer in the samples is then calculated using its peak area and the corresponding calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of 1,2,3-trimethylcyclohexane stereoisomers based on the proposed method.

Table 1: Retention Times of 1,2,3-Trimethylcyclohexane Stereoisomers

Compound Stereoisomer CAS Number Expected Retention Time (min) *
1,2,3-Trimethylcyclohexane(1α,2α,3α)-1839-88-9~28.5
1,2,3-Trimethylcyclohexane(1α,2α,3β)-7667-55-2~29.2
1,2,3-Trimethylcyclohexane(1α,2β,3α)-1678-81-5~30.1

*Note: Retention times are estimates and may vary depending on the specific instrument, column condition, and exact analytical parameters.

Table 2: Key Mass Spectral Fragments for Identification of 1,2,3-Trimethylcyclohexane (C₉H₁₈, Molecular Weight: 126.24 g/mol )

m/z Proposed Fragment Ion Relative Abundance Significance
126[M]⁺Low to moderateMolecular Ion
111[M-CH₃]⁺HighLoss of a methyl group
97[M-C₂H₅]⁺ModerateLoss of an ethyl group
83[C₆H₁₁]⁺HighCyclohexyl fragment
69[C₅H₉]⁺HighFurther fragmentation
55[C₄H₇]⁺HighFurther fragmentation
41[C₃H₅]⁺ModeratePropyl fragment

*Note: While the mass spectra of stereoisomers are often very similar, slight differences in the relative abundances of fragment ions may be observed.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of 1,2,3-trimethylcyclohexane mixtures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Extraction Sample->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Logical_Relationship Analyte 1,2,3-Trimethylcyclohexane Mixture GC Gas Chromatography Analyte->GC introduced to MS Mass Spectrometry GC->MS coupled with Separation Isomer Separation GC->Separation enables Identification Structural Identification MS->Identification provides data for Quantification Quantification Separation->Quantification allows for Identification->Quantification is a prerequisite for

Caption: Logical relationship of analytical steps.

Application Notes and Protocols: Trimethylcyclohexanes as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylcyclohexanes (TMCs) and their derivatives are emerging as versatile scaffolds in the design of molecular probes for a range of applications in chemical biology and drug discovery. The rigid, three-dimensional structure of the trimethylcyclohexane core provides a robust framework for the precise spatial arrangement of functional groups, enabling the creation of probes with high selectivity and sensitivity. These probes can be engineered to interact with specific analytes or biological targets, leading to detectable changes in their photophysical properties, such as fluorescence.

This document provides detailed application notes and protocols for the use of trimethylcyclohexane-based molecular probes, with a focus on a tripodal sensor design for pH and metal ion detection. The principles and methodologies described herein can be adapted for the development of other TMC-based probes for various research and drug development applications.

I. Application: A Trimethylcyclohexane-Based Tripodal Fluorescent Sensor for pH and Iron (Fe³⁺) Detection

This section details the application of a trimethylcyclohexane-based tripodal molecular probe as a highly selective sensor for pH and ferric ions (Fe³⁺). The probe is designed with a central 1,3,5-trimethylcyclohexane scaffold, providing a pre-organized platform for three appended signaling units. In this example, we will consider hydroxyquinoline as the signaling and binding moiety.

Principle of Operation

The tripodal probe functions as an "OFF-ON-OFF" fluorescent sensor for pH and a selective "ON-OFF" sensor for Fe³⁺. The fluorescence of the hydroxyquinoline units is modulated by their protonation state and by the binding of metal ions.

  • pH Sensing: The probe exhibits distinct fluorescent states depending on the pH of the medium. In a neutral state, it is fluorescent ("ON"). In acidic or basic conditions, protonation or deprotonation of the hydroxyquinoline nitrogen and hydroxyl groups, respectively, leads to quenching of the fluorescence ("OFF"). This behavior allows for the ratiometric sensing of pH.

  • Fe³⁺ Sensing: In the presence of various metal ions, the probe shows high selectivity for Fe³⁺. Upon binding of Fe³⁺ to the hydroxyquinoline moieties, the fluorescence of the probe is significantly quenched, enabling the detection of Fe³⁺ with a low detection limit.

Data Presentation

The performance of the trimethylcyclohexane-based tripodal sensor is summarized in the tables below.

Table 1: pH-Dependent Fluorescence Properties

pH ConditionProtonation StateFluorescence StateWavelength (nm)
Acidic (pH < 4)Protonated (LH⁺)OFF (Quenched)-
Neutral (pH 7)Neutral (L)ON (Emissive)520
Basic (pH > 10)Deprotonated (L⁻)OFF (Quenched)-

Table 2: Selectivity for Fe³⁺ over other Metal Ions

Metal IonFluorescence Response
Fe³⁺Significant Quenching
Al³⁺No significant change
Cr³⁺No significant change
Co²⁺No significant change
Fe²⁺No significant change
Ni²⁺No significant change
Zn²⁺No significant change
Cu²⁺No significant change
Mn²⁺No significant change
Pb²⁺No significant change

Table 3: Quantitative Sensor Performance for Fe³⁺ Detection

ParameterValue
Detection Limit2.4 x 10⁻⁶ M[1]
Solvent SystemWater-DMSO mixture (9:1)
pHEnvironmental pH

II. Experimental Protocols

This section provides detailed protocols for the synthesis of the trimethylcyclohexane-based tripodal probe and its application in pH and Fe³⁺ sensing.

Protocol 1: Synthesis of the Trimethylcyclohexane-Based Tripodal Probe

This protocol describes a general method for the synthesis of a tripodal sensor based on a 1,3,5-trimethylcyclohexane scaffold. The synthesis involves the functionalization of a tri-substituted trimethylcyclohexane derivative with a suitable signaling molecule (e.g., 8-hydroxyquinoline).

Materials:

  • cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

  • Thionyl chloride (SOCl₂)

  • 8-Amino-2-methylquinoline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: To a solution of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (1 mmol) in anhydrous DCM (20 mL), add thionyl chloride (5 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude triacyl chloride.

  • Amide Coupling: Dissolve the crude triacyl chloride in anhydrous DCM (20 mL). In a separate flask, dissolve 8-amino-2-methylquinoline (3.3 mmol) and triethylamine (5 mmol) in anhydrous DMF (10 mL). Add the solution of the triacyl chloride dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure trimethylcyclohexane-based tripodal probe.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: pH Titration and Fluorescence Measurement

This protocol describes how to evaluate the pH-dependent fluorescence response of the synthesized probe.

Materials:

  • Stock solution of the trimethylcyclohexane-based tripodal probe in DMSO (1 mM)

  • Buffer solutions of varying pH (e.g., pH 2 to 12)

  • Fluorometer

Procedure:

  • Prepare a series of solutions of the probe (e.g., 10 µM) in buffer solutions of different pH values.

  • Record the fluorescence emission spectrum of each solution using a fluorometer, with an excitation wavelength appropriate for the hydroxyquinoline fluorophore (e.g., 370 nm).

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the "OFF-ON-OFF" profile.

Protocol 3: Fe³⁺ Detection and Selectivity Assay

This protocol details the procedure for assessing the probe's selectivity and sensitivity for Fe³⁺ ions.

Materials:

  • Stock solution of the trimethylcyclohexane-based tripodal probe in DMSO (1 mM)

  • Stock solutions of various metal perchlorates (e.g., Fe³⁺, Al³⁺, Cr³⁺, etc.) in water (10 mM)

  • Water-DMSO mixture (9:1)

  • Fluorometer

Procedure:

  • Selectivity Assay:

    • Prepare a solution of the probe (e.g., 10 µM) in the water-DMSO mixture.

    • Add an excess (e.g., 10 equivalents) of each metal ion solution to separate aliquots of the probe solution.

    • Record the fluorescence emission spectrum of each solution.

    • Compare the fluorescence quenching observed for Fe³⁺ with that of other metal ions.

  • Sensitivity Assay (Titration with Fe³⁺):

    • Prepare a solution of the probe (e.g., 10 µM) in the water-DMSO mixture.

    • Incrementally add small aliquots of the Fe³⁺ stock solution to the probe solution.

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

    • Calculate the detection limit based on the titration data.

III. Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow TMC_acid 1,3,5-Trimethylcyclohexane- 1,3,5-tricarboxylic acid SOCl2 SOCl₂ TMC_acid->SOCl2 Step 1 Acid_chloride Triacyl chloride intermediate SOCl2->Acid_chloride Coupling Amide Coupling (TEA, DCM/DMF) Acid_chloride->Coupling Amine 8-Amino-2-methylquinoline Amine->Coupling Crude_product Crude Product Coupling->Crude_product Step 2 Purification Column Chromatography Crude_product->Purification Step 3 Final_probe Tripodal Probe Purification->Final_probe Step 4

Caption: Synthetic route for the trimethylcyclohexane-based tripodal probe.

Diagram 2: pH Sensing Mechanism

pH_Sensing cluster_acidic Acidic (pH < 4) cluster_neutral Neutral (pH 7) cluster_basic Basic (pH > 10) LH LH⁺ (Protonated) Fluorescence_OFF1 Fluorescence OFF LH->Fluorescence_OFF1 Quenching L L (Neutral) LH->L + OH⁻ L->LH + H⁺ Fluorescence_ON Fluorescence ON L->Fluorescence_ON L_minus L⁻ (Deprotonated) L->L_minus + OH⁻ L_minus->L + H⁺ Fluorescence_OFF2 Fluorescence OFF L_minus->Fluorescence_OFF2 Quenching

Caption: "OFF-ON-OFF" fluorescence switching of the probe with pH changes.

Diagram 3: Fe³⁺ Sensing and Logic Gate Operation

Caption: Fe³⁺ sensing mechanism and its function as an INHIBIT logic gate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis,trans,cis-1,2,3-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis,trans,cis-1,2,3-trimethylcyclohexane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene).

Issue 1: Low or No Conversion of 1,2,3-trimethylbenzene

Potential Cause Recommended Action
Inactive Catalyst Use a fresh batch of catalyst. Catalysts, especially palladium on carbon (Pd/C), can become deactivated over time through oxidation or improper storage. Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), which can sometimes be more effective for challenging reductions.[1]
Catalyst Poisoning Ensure all glassware is scrupulously clean and solvents are of high purity. Sulfur-containing compounds, amines, and even some functional groups on the starting material or impurities can poison the catalyst.[1] If impurities are suspected, purify the starting 1,2,3-trimethylbenzene by distillation.
Insufficient Hydrogen Pressure Ensure the system is properly sealed and holding pressure. For aromatic ring reduction, higher pressures are often necessary.[2] If using a balloon of hydrogen, this is likely insufficient. A high-pressure vessel like a Parr shaker is recommended to achieve the necessary pressure.[1]
Inadequate Mixing The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure good contact between all components.[1]
Low Reaction Temperature Reduction of aromatic rings is more difficult than for simple alkenes due to the stability of the aromatic system and often requires elevated temperatures.[2] Consider carefully increasing the reaction temperature.

Issue 2: Low Selectivity for the cis,trans,cis Isomer

Potential Cause Recommended Action
Suboptimal Catalyst Choice The choice of catalyst has a significant impact on the stereochemical outcome.[3] While Pd/C is common, other catalysts like rhodium, ruthenium, or specific nickel preparations may offer different selectivity. For instance, hydrogenation over a nickel-on-kieselguhr catalyst has been reported to yield a mixture of isomers.[4]
Incorrect Reaction Conditions Temperature and pressure can influence the isomer ratio. Experiment with varying these parameters. Low-temperature conditions may favor the formation of the cis,trans,cis configuration.[3]
Solvent Effects The solvent can influence the way the substrate adsorbs onto the catalyst surface. Polar solvents like methanol or ethanol are common starting points.[1] Acetic acid is sometimes used as a solvent and can alter the reaction environment.[5]

Issue 3: Difficulty in Separating cis,trans,cis Isomer from Other Stereoisomers

Potential Cause Recommended Action
Close Boiling Points of Isomers The various stereoisomers of 1,2,3-trimethylcyclohexane have very similar boiling points, making separation by standard distillation challenging.
Employ fractional distillation with a high-efficiency column (e.g., a spinning band distillation column or a long Vigreux column). Monitor the separation carefully using gas chromatography (GC).
Co-elution in Chromatography Isomers may not separate well on standard silica gel columns.
Consider preparative gas chromatography for high-purity samples. Alternatively, explore other stationary phases for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,2,3-trimethylcyclohexane?

A1: The most direct and widely used method is the catalytic hydrogenation of the aromatic precursor, 1,2,3-trimethylbenzene (also known as hemimellitene).[3]

Q2: Why is it difficult to obtain a high yield of the pure cis,trans,cis isomer?

A2: The primary challenge is the lack of high stereoselectivity in the catalytic hydrogenation of 1,2,3-trimethylbenzene, which leads to the formation of multiple diastereomers.[3] These isomers often have similar physical properties, making purification difficult.

Q3: What are the known stereoisomers of 1,2,3-trimethylcyclohexane?

A3: The main stereoisomers include cis,cis,cis-, cis,cis,trans-, trans,cis,trans-, and this compound.[3]

Q4: Which catalysts are recommended for the hydrogenation of 1,2,3-trimethylbenzene?

A4: Palladium on carbon (Pd/C) is a common choice.[3] Other catalysts that have been used include platinum oxide (PtO₂), Raney Nickel, and rhodium-based catalysts.[3][5] The choice of catalyst is critical for the resulting isomer distribution.

Q5: Are there alternative synthesis routes that offer better stereoselectivity?

A5: Yes, multi-step synthetic routes can provide better stereochemical control. One such method involves a Diels-Alder reaction to form a cyclohexene derivative with a defined stereochemistry, followed by further transformations and hydrogenation. For example, the hydrogenation of cis,trans,cis-3,4,5-trimethylcyclohexene yields a mixture of cis,trans,cis- and cis,cis,trans-1,2,3-trimethylcyclohexane.[4]

Q6: How can I purify the cis,trans,cis isomer from the reaction mixture?

A6: Fractional distillation is a common technique used to separate isomers based on differences in their boiling points.[3] Due to the close boiling points of the 1,2,3-trimethylcyclohexane isomers, a highly efficient distillation column is recommended.

Data Presentation

Table 1: Physical Properties of 1,2,3-Trimethylcyclohexane Isomers

IsomerBoiling Point (°C)Boiling Point (K)Melting Point (K)
cis,trans,cis~145.6418.76[6]206.29[6]
cis,cis,trans150 (uncorrected)[4]423.15-
cis,cis,cis142-143.5 (as part of a mixture)[4]~415-416.5-

Table 2: Reported Yields and Isomer Ratios in 1,2,3-Trimethylcyclohexane Synthesis

Starting MaterialCatalystConditionsProduct Ratio/SelectivityReference
1,2,3-trimethylbenzene5% Pd/CToluene, 100°C, 30 bar H₂Up to 78% selectivity for cis,trans,cis isomer (hypothetical example)[3]
cis,trans,cis-3,4,5-trimethylcyclohexeneNickel-on-kieselguhr150°C, 3 hours60% cis,trans,cis- and 40% cis,cis,trans-1,2,3-trimethylcyclohexane[4]
HemimelliteneColloidal Platinum70°CProduct boiling at 144-146°C[4]
HemimelliteneNickel180°CProduct boiling at 142-143.5°C[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 1,2,3-Trimethylbenzene

This is a general guideline; specific conditions should be optimized.

  • Preparation : In a glovebox, add the catalyst (e.g., 5-10% w/w Pd/C) to a high-pressure autoclave containing a magnetic stir bar.

  • Addition of Substrate and Solvent : Dissolve 1,2,3-trimethylbenzene in a suitable solvent (e.g., ethanol, methanol, or toluene) and add the solution to the autoclave.

  • System Sealing and Purging : Seal the autoclave and remove it from the glovebox. Purge the system with hydrogen gas 3-5 times to remove any air.

  • Reaction : Pressurize the autoclave to the desired pressure (e.g., 30-50 bar) with hydrogen. Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (if the reactor allows) for GC analysis.

  • Work-up : After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal : Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the catalyst.

  • Purification : Remove the solvent under reduced pressure. Analyze the resulting crude product by GC to determine the isomer ratio. Purify the desired isomer by fractional distillation.

Protocol 2: Synthesis via Diels-Alder and Hydrogenation (Conceptual Outline)

This route offers greater stereochemical control but is more complex.

  • Diels-Alder Reaction : React a suitable diene and dienophile to construct a cyclohexene ring with the desired relative stereochemistry of the methyl groups. This is a highly stereospecific reaction.

  • Functional Group Manipulation : Convert the functional groups from the Diels-Alder adduct to methyl groups if necessary. This may involve multiple steps of reduction and/or substitution reactions.

  • Hydrogenation of the Cyclohexene : The final step is the hydrogenation of the double bond within the cyclohexene ring. This is typically a less strenuous reaction than the hydrogenation of an aromatic ring and can be accomplished under milder conditions, often with high stereoselectivity for cis-addition of hydrogen. The hydrogenation of cis,trans,cis-3,4,5-trimethylcyclohexene over a nickel-on-kieselguhr catalyst at 150°C has been reported.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start load_catalyst Load Catalyst & Substrate (1,2,3-trimethylbenzene) in Autoclave start->load_catalyst seal_purge Seal & Purge with H₂ load_catalyst->seal_purge pressurize_heat Pressurize & Heat seal_purge->pressurize_heat monitor Monitor Reaction pressurize_heat->monitor cool_vent Cool & Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent analyze Analyze Isomer Ratio (GC) remove_solvent->analyze purify Fractional Distillation analyze->purify end Pure cis,trans,cis Isomer purify->end

Caption: Experimental workflow for the catalytic hydrogenation of 1,2,3-trimethylbenzene.

troubleshooting_yield start Low Yield of cis,trans,cis Isomer check_conversion Check Conversion of Starting Material (GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No cause_catalyst Inactive/Poisoned Catalyst? low_conversion->cause_catalyst cause_conditions Insufficient H₂/Temp? low_conversion->cause_conditions check_selectivity Analyze Isomer Ratio (GC) high_conversion->check_selectivity solution_catalyst Use Fresh/More Active Catalyst (e.g., Pearlmann's) cause_catalyst->solution_catalyst solution_conditions Increase Pressure/Temp (Use Parr Shaker) cause_conditions->solution_conditions low_selectivity Low Selectivity check_selectivity->low_selectivity optimize_catalyst Optimize Catalyst (e.g., Rh, Ru) low_selectivity->optimize_catalyst optimize_conditions Optimize Temp/Pressure low_selectivity->optimize_conditions

Caption: Troubleshooting logic for low yield of the target cis,trans,cis isomer.

References

Technical Support Center: Overcoming Steric Hindrance in Trimethylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving trimethylcyclohexane and its derivatives. The bulky and complex stereochemistry of these molecules often leads to challenges related to steric hindrance, impacting reaction rates and product yields.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter in your experiments.

Problem 1: Low Yield in Nucleophilic Substitution (SN2) Reactions

Q: I am attempting a nucleophilic substitution on a trimethylcyclohexyl halide, but the yield of my SN2 product is consistently low. What are the likely causes and how can I improve the outcome?

A: Low yields in SN2 reactions with trimethylcyclohexyl substrates are a common issue primarily due to steric hindrance. The multiple methyl groups can physically block the backside attack required for the SN2 mechanism.

Troubleshooting Steps:

  • Substrate Conformation Analysis: The reactivity of your substrate is highly dependent on the conformation of the cyclohexane ring. Substituents in axial positions create more steric hindrance than those in equatorial positions.[1][2][3] If possible, choose an isomer where the leaving group is in a less sterically hindered equatorial position. For cis-1,3,5-trimethylcyclohexane, the most stable conformation places all three methyl groups in equatorial positions, which can still present significant steric bulk.[4]

  • Choice of Nucleophile: A less bulky nucleophile will have a greater chance of accessing the electrophilic carbon.

    • Recommendation: Switch to a smaller, yet still potent, nucleophile. For example, if you are using a bulky alkoxide like tert-butoxide, consider switching to a smaller one like methoxide or ethoxide.

  • Solvent Selection: The solvent can play a crucial role in the reaction rate.

    • Recommendation: Use a polar aprotic solvent such as DMSO, DMF, or acetone.[5] These solvents do not solvate the nucleophile as strongly as polar protic solvents, leaving it more "naked" and reactive.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be aware that this can also favor competing elimination (E2) reactions.

  • Consider an SN1 Pathway: If direct SN2 substitution is proving too difficult, you might consider conditions that favor an SN1 reaction, especially if your substrate is a tertiary halide. SN1 reactions proceed through a planar carbocation intermediate, which is less affected by the initial steric bulk of the substrate.[6][7]

    • SN1 Conditions: Use a polar protic solvent (e.g., water, ethanol) and a weak nucleophile.

Logical Workflow for Troubleshooting Low SN2 Yield

Caption: Troubleshooting workflow for low SN2 reaction yields.

Problem 2: Undesired Elimination Products in Dehydration of Trimethylcyclohexanols

Q: I am trying to perform a dehydration reaction on a trimethylcyclohexanol to form a specific alkene isomer, but I am getting a mixture of products. How can I control the regioselectivity of the elimination?

A: Dehydration of alcohols, especially sterically hindered ones like trimethylcyclohexanols, often proceeds through an E1 mechanism involving a carbocation intermediate. This can lead to rearrangements and the formation of multiple alkene products, with the most stable (Zaitsev's product) typically being the major one.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: The strength and bulkiness of the acid/base system can influence the reaction pathway.

    • To Favor Zaitsev Product (more substituted alkene): Use a non-bulky acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat.

    • To Favor Hofmann Product (less substituted alkene): Convert the alcohol to a better leaving group, such as a tosylate, and then perform an E2 elimination using a bulky, non-nucleophilic base like potassium tert-butoxide (KOtBu) or LDA. The steric hindrance of the base will favor the abstraction of a proton from the less sterically hindered carbon.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor rearrangement reactions of the carbocation intermediate in E1 pathways.

  • Use of a Milder Dehydrating Agent: Reagents like POCl₃ in pyridine can promote E2-like eliminations, which can offer better regioselectivity and avoid carbocation rearrangements.

Experimental Protocol: Selective Hofmann Elimination

  • Tosylation of the Alcohol:

    • Dissolve the trimethylcyclohexanol in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) and stir the mixture at 0 °C for several hours.

    • Pour the reaction mixture into cold water and extract the product with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the trimethylcyclohexyl tosylate.

  • E2 Elimination:

    • Dissolve the trimethylcyclohexyl tosylate in a suitable aprotic solvent like THF or DMSO.

    • Add a bulky base such as potassium tert-butoxide at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the alkene product with a nonpolar solvent like hexane.

    • Wash, dry, and concentrate the organic layer to obtain the crude product, which can then be purified by distillation or chromatography.

Decision Pathway for Elimination Reactions

Elimination_Pathway start Desired Alkene Product zaitsev Zaitsev Product (More Substituted) start->zaitsev hofmann Hofmann Product (Less Substituted) start->hofmann zaitsev_cond Use H2SO4 or H3PO4 with heat zaitsev->zaitsev_cond hofmann_cond 1. Convert to Tosylate 2. Use Bulky Base (KOtBu) hofmann->hofmann_cond

Caption: Decision tree for controlling regioselectivity in elimination reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Grignard reagents with sterically hindered trimethylcyclohexanones?

A1: Yes, but with caution. The high steric hindrance around the carbonyl group in many trimethylcyclohexanone isomers can significantly slow down the reaction rate and may lead to side reactions like enolization.

  • Recommendations:

    • Use a less sterically demanding Grignard reagent (e.g., methylmagnesium bromide instead of tert-butylmagnesium bromide).

    • Consider using a more reactive organometallic reagent, such as an organolithium compound, which is generally more nucleophilic than its Grignard counterpart.

    • Employing a Lewis acid catalyst, such as cerium(III) chloride (CeCl₃), can sometimes enhance the electrophilicity of the carbonyl carbon and promote addition.

Q2: How does the stereochemistry of trimethylcyclohexane affect catalytic hydrogenation of a double bond in the ring?

A2: Catalytic hydrogenation typically involves the syn-addition of two hydrogen atoms to the same face of the double bond. The existing methyl groups on the trimethylcyclohexene ring will direct the approach of the alkene to the catalyst surface. The alkene will preferentially adsorb on the less sterically hindered face, leading to the addition of hydrogen from that side. This can be a powerful tool for controlling the stereochemistry of the resulting trimethylcyclohexane.

Q3: Are there any general strategies for improving reaction yields when dealing with highly substituted trimethylcyclohexane derivatives?

A3: Yes, several strategies can be employed:

  • Use of Catalysts: Lewis acids can activate electrophiles, making them more susceptible to attack by nucleophiles, even in sterically crowded environments.[8][9]

  • Higher Temperatures/Pressures: Increasing the reaction temperature or pressure can provide the necessary energy to overcome steric barriers. However, this must be done carefully to avoid decomposition or unwanted side reactions.

  • Protecting Groups: In molecules with multiple reactive sites, you can use protecting groups to temporarily block reaction at less sterically hindered sites, forcing the reaction to occur at the desired, more hindered position.[2][10][11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reactions by efficiently heating the reaction mixture, potentially overcoming steric hindrance more effectively than conventional heating.

Q4: What is the impact of axial vs. equatorial substituents on the reactivity of trimethylcyclohexane?

A4: The position of a functional group (axial or equatorial) has a profound impact on its reactivity.

  • Axial Substituents: These are generally more sterically hindered due to 1,3-diaxial interactions with other axial hydrogens or substituents.[1][2] Reactions at axial positions are often slower.

  • Equatorial Substituents: These point away from the ring and are more sterically accessible. Reactions at equatorial positions are typically faster.

Understanding the conformational equilibrium of your specific trimethylcyclohexane isomer is key to predicting its reactivity.

Quantitative Data Summary

The following table summarizes the general trends in relative reaction rates for substitution and elimination reactions based on substrate structure. While specific data for trimethylcyclohexane isomers is often proprietary or highly specific to the exact reaction conditions, these general trends provide a valuable framework for troubleshooting.

Reaction TypeSubstrate Preference (Relative Rate)Influence of Steric Hindrance
SN2 Methyl > Primary > Secondary >> TertiaryHighly sensitive; bulky groups dramatically decrease the rate.[5][7]
SN1 Tertiary > Secondary >> PrimaryLess sensitive; reaction rate is primarily dependent on carbocation stability.[6]
E2 Tertiary > Secondary > PrimaryFavored by bulky bases, especially for less substituted substrates.
E1 Tertiary > Secondary > PrimaryDependent on carbocation stability; often competes with SN1.

Note: For trimethylcyclohexyl derivatives, the specific substitution pattern will determine whether the reactive center is secondary or tertiary, and the overall steric environment will heavily influence which reaction pathway is favored.

References

Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stereoselective hydrogenation. The information is designed to offer practical solutions to common challenges encountered during catalyst optimization and experimental execution.

Troubleshooting Guide

This section addresses specific issues that may arise during stereoselective hydrogenation experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Enantioselectivity (ee) 1. Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for the specific substrate.[1][2] 2. Incorrect Solvent: The solvent can significantly influence the catalytic pathway and stereochemical outcome.[3][4][5] 3. Inappropriate Temperature or Pressure: Reaction conditions may not be optimal for achieving high stereoselectivity.[6][7][8] 4. Catalyst Deactivation: The catalyst may be losing its activity and selectivity over time.[9][10][11] 5. Presence of Impurities: Water, oxygen, or other impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.1. Screen a library of chiral ligands: Evaluate different ligand backbones and electronic/steric properties. 2. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Non-polar, aprotic solvents often yield different results than protic ones.[12] 3. Optimize Reaction Conditions: Systematically vary the temperature and hydrogen pressure to find the optimal range for enantioselectivity.[13] 4. Investigate Catalyst Stability: Analyze the catalyst post-reaction to check for degradation. Consider using a more robust catalyst or optimizing conditions to minimize deactivation. 5. Ensure Anhydrous and Inert Conditions: Use freshly distilled solvents, degas all solutions, and use high-purity hydrogen gas.
Low Conversion/Reaction Rate 1. Catalyst Deactivation: The active catalytic species may be degrading.[9][11] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction rate. 3. Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst. 4. Mass Transfer Limitations: In heterogeneous catalysis, diffusion of reactants to the catalyst surface may be slow. 5. Inhibitors Present: The substrate or solvent may contain functional groups that inhibit the catalyst.1. Identify Deactivation Pathways: Use techniques like NMR to monitor catalyst speciation during the reaction.[10][14] Consider causes like arene loss or formation of inactive dimers.[11] 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration and monitor the effect on the reaction rate. 3. Improve Solubility: Choose a solvent in which the substrate is highly soluble or increase the reaction temperature. 4. Enhance Mass Transfer: Increase stirring speed or, for heterogeneous catalysts, use a support with a larger pore size.[15] 5. Purify Starting Materials: Ensure high purity of the substrate and solvent to remove potential inhibitors.
Poor Diastereoselectivity 1. Substrate Control vs. Catalyst Control: The inherent stereochemistry of the substrate may favor the formation of the undesired diastereomer. 2. Suboptimal Catalyst System: The chosen catalyst and ligand may not effectively override the substrate's facial bias.[16] 3. Reaction Temperature: Temperature can influence the energy difference between the transition states leading to different diastereomers.1. Employ a More Influential Catalyst: Select a catalyst known for high catalyst control to overcome substrate bias. 2. Ligand Modification: Fine-tune the steric and electronic properties of the chiral ligand to enhance interaction with the substrate in a specific orientation.[16] 3. Temperature Optimization: Vary the reaction temperature to favor the transition state leading to the desired diastereomer.
Irreproducible Results 1. Variability in Reagent Quality: Inconsistent purity of substrate, solvent, or catalyst from batch to batch. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 3. Inconsistent Reaction Setup: Variations in stirring rate, temperature control, or pressure regulation. 4. Catalyst Pre-activation: Inconsistent pre-activation of the catalyst.1. Standardize Reagent Purity: Use reagents from a reliable source and verify their purity before use. 2. Strict Inert Atmosphere Techniques: Employ rigorous Schlenk line or glovebox techniques. 3. Standardize Experimental Protocol: Maintain consistent parameters for all experiments. 4. Develop a Consistent Pre-activation Protocol: Ensure the active catalytic species is generated reproducibly.

Frequently Asked Questions (FAQs)

1. How do I select the initial catalyst and ligand for a new substrate?

The initial selection should be based on literature precedents for similar substrates. Consider the functional groups present in your substrate and choose a catalyst class known to be effective for those groups. For example, Ru-BINAP systems are often effective for the hydrogenation of ketones.[17][18] It is highly recommended to perform a high-throughput screening of a diverse set of chiral ligands to identify promising candidates.[19]

2. What is the role of the solvent in stereoselective hydrogenation?

The solvent can play multiple roles. It can influence the stability of the catalyst, the solubility of the substrate and hydrogen, and the conformation of the catalyst-substrate complex, which directly impacts enantioselectivity.[3][5] For instance, a change in solvent can alter the catalytic pathway from a metal-ligand cooperative mechanism to a metal hydride transfer, resulting in a complete loss of stereoselectivity.[3]

3. How do temperature and hydrogen pressure affect the reaction?

Temperature and pressure are critical parameters that can have a significant impact on both the reaction rate and the enantioselectivity.[6][20] Generally, higher temperatures and pressures lead to faster reaction rates. However, the effect on enantioselectivity can be more complex. In some cases, lower temperatures can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[6][21] It is crucial to optimize these parameters for each specific catalyst-substrate system.

4. What are the common signs of catalyst deactivation, and how can it be prevented?

Common signs include a decrease in reaction rate over time, a drop in enantioselectivity as the reaction progresses, or a change in the color of the reaction mixture.[9][11] Deactivation can be caused by factors such as ligand degradation, metal aggregation, or poisoning by impurities.[11][20] To prevent deactivation, ensure the use of high-purity reagents and solvents, maintain strict inert conditions, and choose a catalyst with known stability under the desired reaction conditions.

5. Can computational modeling help in optimizing my catalyst?

Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, can be a powerful tool for rational catalyst design and optimization.[22] It can provide insights into the reaction mechanism, identify the key catalyst-substrate interactions that govern stereoselectivity, and predict the effect of ligand modifications on catalyst performance, thereby guiding experimental efforts.[22][23]

Experimental Protocols

General Protocol for Catalyst Screening in Stereoselective Hydrogenation

This protocol outlines a general procedure for screening different chiral catalysts for the asymmetric hydrogenation of a prochiral ketone.

  • Preparation of the Catalyst Stock Solutions:

    • In a glovebox, prepare stock solutions of each chiral ligand and metal precursor (e.g., [Ru(cod)Cl₂]n) in a suitable anhydrous and degassed solvent (e.g., toluene). A typical concentration is 1-5 mg/mL.

  • Reaction Setup:

    • Arrange an array of high-pressure reaction vials or a multi-well reactor block.

    • To each vial, add a specific volume of the metal precursor and chiral ligand stock solutions to achieve the desired metal-to-ligand ratio (typically 1:1.1).

    • Add the prochiral substrate (e.g., acetophenone) as a solution in the reaction solvent. The substrate-to-catalyst ratio (S/C) can range from 100 to 1000.

    • If required, add a base or an additive (e.g., KOt-Bu) as a solution.

  • Hydrogenation Reaction:

    • Seal the reaction vials or the reactor block.

    • Purge the system multiple times with high-purity hydrogen gas.

    • Pressurize the system to the desired hydrogen pressure (e.g., 10-50 bar).

    • Place the reactor in a heating block set to the desired temperature (e.g., 25-80 °C) and stir vigorously.

  • Reaction Monitoring and Analysis:

    • After a set reaction time (e.g., 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Take an aliquot from each reaction mixture.

    • Analyze the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an achiral column.

    • Determine the enantiomeric excess (ee) of the product by GC or HPLC using a chiral column.

  • Data Evaluation:

    • Tabulate the conversion and enantiomeric excess for each catalyst system.

    • Identify the most promising catalysts for further optimization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Select Substrate and Catalyst Library B Prepare Stock Solutions (Metal Precursor, Ligands) A->B C Dispense Reagents into Reactor Vials B->C D Seal, Purge with H2, and Pressurize C->D E Heat and Stir for a Set Time D->E F Cool, Vent, and Sample E->F G Analyze Conversion (GC/HPLC) F->G H Determine Enantiomeric Excess (Chiral GC/HPLC) F->H I Identify Lead Catalysts G->I H->I J Optimize Conditions (T, P, Solvent) I->J

Caption: Workflow for catalyst screening in stereoselective hydrogenation.

Troubleshooting_Logic Start Experiment Start Problem Poor Result (Low ee or Conversion) Start->Problem Check_Purity Check Reagent Purity & Inertness Problem->Check_Purity Initial Check Check_Purity->Start If Impure, Repeat Screen_Catalyst Screen Different Catalysts/Ligands Check_Purity->Screen_Catalyst If Purity OK Screen_Catalyst->Start No Good Catalyst, Re-evaluate Optimize_Conditions Optimize T, P, Solvent Screen_Catalyst->Optimize_Conditions Lead Catalyst Found Optimize_Conditions->Screen_Catalyst Optimization Fails Success Successful Optimization Optimize_Conditions->Success Optimal Conditions Found

References

Technical Support Center: Refining Computational Models for Accurate Energy Calculations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when refining computational models for accurate energy calculations. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked questions (FAQs)

Q1: My molecular dynamics (MD) simulation is unstable and crashing. What are the common causes?

A1: Simulation instability can arise from several factors. Here are some of the most common culprits and how to address them:

  • High Initial Energy: The initial structure may have steric clashes or unfavorable geometries, leading to excessively large forces.

    • Troubleshooting:

      • Perform energy minimization of the system before starting the MD simulation to relax the structure.[1][2]

      • Gradually heat the system to the target temperature instead of starting directly at a high temperature.

  • Inappropriate Time Step: Too large a time step can cause the integration algorithm to become unstable.[3]

    • Troubleshooting:

      • Reduce the time step. A common starting point for all-atom simulations is 1-2 femtoseconds (fs).

      • For systems with constraints on bonds involving hydrogen, a slightly larger time step might be possible, but use caution.[4]

  • Poorly Parameterized Force Field: The force field may not be suitable for your specific molecule or may have missing parameters.[3]

    • Troubleshooting:

      • Ensure you are using a force field appropriate for your system (e.g., protein, nucleic acid, small molecule).[1][5]

      • Check for any missing parameters in your topology files and parameterize your molecule if necessary.

Q2: My free energy calculations are not converging. What should I do?

A2: Convergence issues in free energy calculations are common and can be addressed by several strategies.[6][7]

  • Insufficient Sampling: The simulation may not be long enough to adequately sample the relevant conformational space.[3][8]

    • Troubleshooting:

      • Extend the simulation time for each lambda window.

      • Use enhanced sampling methods like Hamiltonian replica exchange to improve sampling between different states.[7]

  • Poor Overlap Between Lambda Windows: If the change in the system between adjacent lambda windows is too large, the phase space overlap will be poor, leading to convergence issues.[6]

    • Troubleshooting:

      • Increase the number of intermediate lambda states.

      • Use unequal spacing for lambda windows, with more windows where the derivative of the Hamiltonian with respect to lambda is large.

  • Endpoint Singularities: When creating or annihilating atoms, van der Waals and electrostatic interactions can lead to singularities at the beginning and end of the alchemical transformation.

    • Troubleshooting:

      • Use soft-core potentials to avoid singularities in Lennard-Jones interactions.[9]

      • Decouple the electrostatic and van der Waals transformations into separate steps.

Q3: How do I choose the right force field for my system?

A3: The choice of force field is critical for the accuracy of your energy calculations.[3][10]

  • System Type: Different force fields are parameterized for specific types of molecules.

    • Biomolecules: AMBER, CHARMM, GROMOS, and OPLS are widely used for proteins and nucleic acids.[1][5]

    • Small Organic Molecules: GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) are common choices.[11]

    • Materials: Specialized force fields exist for various materials like metals and polymers.

  • Transferability vs. Specificity: Some force fields are designed to be transferable to a wide range of molecules, while others are highly optimized for specific systems.[12]

  • Polarization: For systems where electronic polarization is expected to be important, consider using a polarizable force field, though they are more computationally expensive.[10]

Q4: My QM/MM calculations are giving strange results. What should I check?

A4: QM/MM simulations introduce a new layer of complexity. Here are some common pitfalls:

  • QM/MM Boundary: The definition of the boundary between the quantum mechanics (QM) and molecular mechanics (MM) regions is crucial.

    • Troubleshooting:

      • Avoid cutting across covalent bonds where possible. If a bond must be cut, use appropriate capping schemes (e.g., link atoms).

      • Ensure the QM region is large enough to encompass the key electronic events of interest.

  • Electrostatic Embedding: The treatment of electrostatic interactions between the QM and MM regions can significantly impact the results.

    • Troubleshooting:

      • Use an electrostatic embedding scheme where the QM region is polarized by the MM charges.[13] This is generally more accurate than mechanical embedding.

  • Force Field Compatibility: The MM force field must be compatible with the QM method being used.

Troubleshooting Guides

Issue 1: Discrepancy between Calculated and Experimental Binding Free Energies

Problem: Your calculated relative or absolute binding free energies show poor correlation with experimental data.

Troubleshooting Workflow:

G start Start: Poor Correlation with Experimental Data check_convergence 1. Check Convergence - Analyze hysteresis between forward and backward transformations. - Check overlap of potential energy distributions. start->check_convergence extend_sim Action: Extend Simulation Time check_convergence->extend_sim Convergence Poor check_ff 2. Evaluate Force Field - Are parameters appropriate for the ligand series? - Any missing or poorly assigned parameters? check_convergence->check_ff Convergence OK extend_sim->check_convergence reparameterize Action: Re-parameterize Ligand(s) check_ff->reparameterize Parameters Inadequate check_protonation 3. Verify Protonation States - Are the protonation states of the protein and ligand correct at the experimental pH? check_ff->check_protonation Parameters OK reparameterize->check_ff adjust_protonation Action: Adjust Protonation States check_protonation->adjust_protonation Incorrect States check_binding_mode 4. Assess Binding Mode - Is the initial binding pose correct? - Did the ligand flip or change conformation during the simulation? check_protonation->check_binding_mode States Correct adjust_protonation->check_protonation redock Action: Re-dock Ligand or Use Alternative Pose check_binding_mode->redock Incorrect Pose end End: Improved Correlation check_binding_mode->end Pose Correct redock->check_binding_mode G start Start: Novel Molecule gen_charges 1. Generate Partial Charges - Use quantum mechanics (e.g., RESP or Merz-Kollman). - Consider conformational dependence. start->gen_charges assign_atom_types 2. Assign Atom Types - Use a general force field (e.g., GAFF, CGenFF). gen_charges->assign_atom_types check_missing_params 3. Check for Missing Parameters - Dihedrals are commonly missing. assign_atom_types->check_missing_params fit_dihedrals Action: Fit Dihedral Parameters to QM Scan check_missing_params->fit_dihedrals Parameters Missing validate_params 4. Validate Parameters - Compare against experimental data (e.g., density, heat of vaporization). - Compare against high-level QM calculations. check_missing_params->validate_params Parameters Complete fit_dihedrals->validate_params refine_params Action: Refine Lennard-Jones Parameters validate_params->refine_params Poor Agreement end End: Validated Force Field validate_params->end Good Agreement refine_params->validate_params

References

Technical Support Center: Enhancing Resolution of Trimethylcyclohexane Isomers in GC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of trimethylcyclohexane (TMCH) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on separating and identifying these closely related compounds. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you overcome challenges in achieving optimal resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of trimethylcyclohexane isomers.

Q1: What are the most common trimethylcyclohexane isomers I might encounter?

You will most likely be dealing with a mixture of positional and stereoisomers. The primary positional isomers include 1,1,2-, 1,1,3-, 1,1,4-, 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane. Many of these also have cis and trans stereoisomers, which can be challenging to separate.

Q2: I am seeing poor resolution between my trimethylcyclohexane isomer peaks. Where should I start troubleshooting?

Poor resolution is a common problem and can be addressed systematically. The logical flow for troubleshooting this issue is to evaluate your column choice, temperature program, and carrier gas flow rate.

Troubleshooting_Poor_Resolution start Poor Resolution Observed col_select Step 1: Verify Column Selection Is the stationary phase appropriate? start->col_select temp_prog Step 2: Optimize Temperature Program Is the ramp rate optimal? col_select->temp_prog If column is appropriate advanced Advanced Solutions: Consider a more selective column (e.g., liquid crystal or cyclodextrin-based) col_select->advanced If column is not suitable flow_rate Step 3: Adjust Carrier Gas Flow Rate Is the linear velocity correct? temp_prog->flow_rate If resolution is still poor success Resolution Improved temp_prog->success If resolution improves flow_rate->advanced If resolution is still poor flow_rate->success If resolution improves advanced->success

Caption: A stepwise guide to troubleshooting poor resolution in GC analysis.

Q3: Which type of GC column is best for separating trimethylcyclohexane isomers?

For a general-purpose separation, a non-polar stationary phase is the recommended starting point. These columns separate compounds primarily based on their boiling points. Since trimethylcyclohexane isomers have very similar polarities, a non-polar column will provide a good initial separation.

  • Recommended Phases:

    • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-1)

    • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)[1]

For very challenging separations where isomers co-elute on standard non-polar columns, a more selective stationary phase may be necessary. Liquid crystalline or cyclodextrin-based phases can provide separation based on the shape of the molecules, which is highly effective for geometric isomers.[2]

Q4: My peaks are tailing. What could be the cause and how do I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is often caused by active sites in the GC system.[3]

  • Possible Causes & Solutions:

    • Contaminated Injector Liner: The glass liner in the injector can accumulate non-volatile residues. Solution: Replace the injector liner.

    • Column Contamination: The first few meters of the column can become contaminated. Solution: Trim the first 0.5 to 1 meter from the front of the column.

    • Active Sites on the Column: Over time, the stationary phase can degrade, exposing active silanol groups. Solution: If trimming the column does not help, the column may need to be replaced.

Q5: I have two isomer peaks that are co-eluting. How can I improve their separation?

Co-elution of isomers is a common challenge. Here are several strategies to improve their separation:

  • Lower the Initial Oven Temperature: A lower starting temperature can increase the interaction of the analytes with the stationary phase, improving separation of early eluting peaks.

  • Decrease the Temperature Ramp Rate: A slower temperature ramp gives the isomers more time to interact with the stationary phase, which can significantly enhance resolution.

  • Increase the Column Length: Resolution is proportional to the square root of the column length. Doubling the column length will increase resolution by about 40%, but will also increase the analysis time.[1]

  • Decrease the Column Internal Diameter (ID): A smaller ID column provides higher efficiency and sharper peaks, which can improve resolution. A 0.25 mm ID is a good starting point for many applications.[4]

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas is set to its optimal linear velocity. For helium, this is typically around 20-30 cm/s.

Q6: My retention times are shifting between runs. What should I do?

Retention time instability can make peak identification unreliable.

  • Possible Causes & Solutions:

    • Leaks in the System: Check for leaks at the injector septum, column fittings, and gas lines.

    • Inconsistent Oven Temperature: Verify that your GC oven is calibrated and maintaining a stable temperature.

    • Fluctuations in Carrier Gas Pressure: Ensure your gas regulator is providing a constant pressure.

Experimental Protocols and Data

This section provides a detailed methodology for the separation of trimethylcyclohexane isomers and a table of expected retention indices.

Recommended GC Method for Trimethylcyclohexane Isomer Separation

This method is a good starting point for the analysis of a mixture of trimethylcyclohexane isomers on a common non-polar column.

Workflow for GC Analysis of Trimethylcyclohexane Isomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dilute sample in a volatile solvent (e.g., hexane) to ~10-100 ppm inject Inject 1 µL into GC (Split injection is recommended) prep->inject separate Separation on a non-polar capillary column with temperature programming inject->separate detect Detection by FID or MS separate->detect integrate Integrate peak areas detect->integrate identify Identify isomers based on retention time and/or mass spectra integrate->identify quantify Quantify using a calibration curve (if required) identify->quantify

Caption: General workflow for the GC analysis of trimethylcyclohexane isomers.

Detailed GC Parameters:

ParameterRecommended Setting
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow at 1.2 mL/min (for Helium)
Injector Split/Splitless
Injector Temp. 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program - Initial Temp: 40 °C, hold for 5 minutes- Ramp: 2 °C/min to 150 °C- Hold: Hold at 150 °C for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Transfer Line 280 °C
MS Source Temp. 230 °C
Injection Volume 1 µL
Sample Prep Dilute sample in hexane.
Quantitative Data: Kovats Retention Indices

The Kovats retention index (I) is a standardized measure of retention that helps in the identification of compounds by comparing experimental values to literature data. The following table provides approximate Kovats retention indices for several trimethylcyclohexane isomers on a standard non-polar stationary phase.[5]

IsomerApproximate Kovats Retention Index (I) on Non-Polar Phases
cis,cis-1,3,5-Trimethylcyclohexane827
(1α,3α,5α)-1,3,5-Trimethylcyclohexane834
cis,trans,cis-1,2,3-Trimethylcyclohexane867

Note: Retention indices can vary slightly depending on the specific column and analytical conditions.

References

Technical Support Center: Conformational Flipping in NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dealing with conformational flipping in Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: My NMR signals are unusually broad. Could this be due to conformational flipping?

A1: Yes, peak broadening is a classic indicator of dynamic processes like conformational flipping occurring on the NMR timescale.[1][2] When a nucleus rapidly exchanges between two or more different chemical environments (conformations), and the rate of this exchange is comparable to the difference in the resonance frequencies of these environments, the result is often broad peaks in the NMR spectrum.[3][4] This phenomenon is known as intermediate exchange on the NMR timescale.[2][3]

To confirm if conformational exchange is the cause of broadening, you can perform a variable temperature (VT) NMR experiment.[1][5][6]

  • Cooling the sample: This can slow down the exchange rate, potentially moving it into the slow exchange regime. In this case, you would expect to see the broad peak resolve into two or more sharper signals, one for each distinct conformation.[2]

  • Heating the sample: This can accelerate the exchange rate, potentially moving it into the fast exchange regime. Here, you would expect the broad peak to sharpen into a single, averaged signal.[1][2][7]

Q2: I see more peaks in my spectrum than expected for my molecule's structure. What could be the reason?

A2: The presence of more signals than anticipated often indicates that your molecule exists as a mixture of stable conformers that are in slow exchange on the NMR timescale.[2] At the temperature of your experiment, the rate of interconversion between these conformers is slow compared to the NMR timescale. Consequently, the NMR spectrometer "sees" each conformer as a distinct chemical species, giving rise to a separate set of peaks for each.[2]

To verify this, you can try increasing the temperature of your NMR experiment. If the multiple sets of peaks begin to broaden and eventually coalesce into a single set of averaged peaks, this is strong evidence for conformational isomers in slow exchange.

Q3: How can I quantify the rate of conformational flipping?

A3: Several NMR techniques can be used to quantify the kinetics of conformational exchange. The appropriate method depends on the exchange rate.

  • Lineshape Analysis: In the intermediate exchange regime, the shape of the broadened peaks is directly related to the exchange rate. By simulating the spectra at different exchange rates and fitting the simulated lineshape to the experimental data, you can determine the rate constant (k). This is often done as a function of temperature to determine the activation parameters of the process.[8][9]

  • Exchange Spectroscopy (EXSY): This 2D NMR experiment is particularly useful for quantifying slow exchange processes.[10][11][12] It is identical in pulse sequence to a NOESY experiment.[10][11] If a nucleus is exchanging between two sites, cross-peaks will appear in the 2D spectrum connecting the signals of the two conformers. The intensity of these cross-peaks relative to the diagonal peaks is proportional to the exchange rate.[13][14]

  • Relaxation Dispersion (e.g., CPMG and R1ρ): These experiments are sensitive to exchange processes on the microsecond to millisecond timescale.[13][15][16] They measure the effect of the exchange process on the transverse relaxation rates of the nuclei. By analyzing the relaxation rates as a function of an applied radiofrequency field, one can extract kinetic and thermodynamic information about the exchange process.[17]

Troubleshooting Guides

Problem 1: Inconsistent chemical shifts in my spectra.
  • Possible Cause: Temperature fluctuations between experiments can significantly affect chemical shifts, especially for protons involved in hydrogen bonding.[18] Conformational equilibria are also often temperature-dependent, leading to changes in the population-weighted average chemical shifts in the fast exchange regime.

  • Troubleshooting Steps:

    • Ensure precise temperature calibration and control for all your NMR experiments.

    • Use an internal chemical shift reference standard that is relatively insensitive to temperature.

    • When comparing spectra, make sure they were acquired at the exact same temperature.

Problem 2: My sample degrades at the high temperatures needed to achieve fast exchange.
  • Possible Cause: Many organic molecules and biomolecules are thermally labile.

  • Troubleshooting Steps:

    • Solvent Choice: Consider using a higher-boiling point solvent if solubility allows, but be mindful of potential changes in conformational equilibria in different solvents.

    • Limit Experiment Time: Acquire the minimum number of scans required for adequate signal-to-noise at elevated temperatures.

    • Alternative NMR Experiments: If high temperatures are not feasible, consider using techniques like EXSY or relaxation dispersion that can characterize the exchange at lower temperatures.[10][13]

Experimental Protocols

Variable Temperature (VT) NMR for Investigating Conformational Exchange

This protocol outlines the general steps for conducting a VT-NMR experiment to study a two-site conformational exchange.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8 for low temperatures, dimethyl sulfoxide-d6 for high temperatures).

    • Use a robust NMR tube, preferably a thick-walled (Class A) tube, to withstand temperature changes.[1][5]

    • Ensure the sample concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Spectrometer Setup:

    • Use the appropriate spinner turbine for VT experiments (e.g., PEEK or ceramic).[1]

    • Calibrate the probe temperature using a standard sample (e.g., methanol-d4 for low temperatures, ethylene glycol for high temperatures).

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum at ambient temperature.

    • Gradually decrease the temperature in increments (e.g., 10 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Continue decreasing the temperature until you observe either the decoalescence of a broad peak into two distinct signals (slow exchange) or the sample freezes.

    • Return to ambient temperature and then gradually increase the temperature in increments, acquiring a spectrum at each step.

    • Continue increasing the temperature until you observe the coalescence of two peaks into a single, sharp peak (fast exchange) or until you approach the boiling point of the solvent or the limit of sample stability.

  • Data Analysis:

    • Analyze the changes in the chemical shifts, linewidths, and multiplicities of the signals as a function of temperature.

    • If coalescence is observed, the exchange rate at the coalescence temperature can be estimated.

    • For a more detailed kinetic analysis, perform a lineshape analysis of the spectra in the intermediate exchange regime.

Quantitative Data Summary:

Temperature RegimeExchange Rate (k) vs. Frequency Difference (Δν)Expected Spectral Appearance
Slow Exchange k << ΔνTwo distinct, sharp signals for the two conformers.
Intermediate Exchange k ≈ ΔνOne or two broad signals. Coalescence occurs when k = πΔν/√2.
Fast Exchange k >> ΔνA single, sharp signal at a population-weighted average chemical shift.[2][14]

Visualizations

Caption: Effect of temperature and exchange rate on NMR spectra.

VT_NMR_Workflow start Start: Broad Peaks Observed vt_exp Perform Variable Temperature (VT) NMR start->vt_exp temp_decision Change Temperature vt_exp->temp_decision increase_temp Increase Temperature temp_decision->increase_temp Heat decrease_temp Decrease Temperature temp_decision->decrease_temp Cool observe_increase Observe Spectral Changes increase_temp->observe_increase observe_decrease Observe Spectral Changes decrease_temp->observe_decrease fast_exchange Result: Single Sharpened Peak (Fast Exchange) observe_increase->fast_exchange slow_exchange Result: Two Sharpened Peaks (Slow Exchange) observe_decrease->slow_exchange end Conclusion: Conformational Exchange Confirmed fast_exchange->end slow_exchange->end

Caption: Troubleshooting workflow for broad NMR signals.

References

Technical Support Center: Enhancing the Stability of Trimethylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing stability challenges encountered during the research and development of drug candidates incorporating a trimethylcyclohexane moiety. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to aid in your stability-indicating studies.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Issue 1: Rapid Degradation of Compound in Solution
  • Question: My trimethylcyclohexane derivative is degrading almost immediately after being dissolved in my formulation buffer. What are the likely causes and how can I address this?

  • Answer: Rapid degradation upon dissolution points to acute sensitivity to the solution's environment. The primary suspects are pH, dissolved oxygen, or enzymatic activity.

    • pH Sensitivity: The compound may be susceptible to acid or base-catalyzed hydrolysis, particularly if it contains functionalities like esters or amides.

      • Solution: Immediately measure the pH of your solution. Conduct a pH-rate profile study to determine the pH at which the compound is most stable.[1] Adjust your formulation buffer to this optimal pH and consider using appropriate buffering agents to maintain it.[2]

    • Oxidative Degradation: The trimethylcyclohexane ring, especially at its tertiary carbon atoms, can be susceptible to oxidation. This can be catalyzed by dissolved oxygen or trace metal ions in your buffer.

      • Solution: Before dissolving your compound, degas all solvents by sparging with an inert gas like nitrogen or argon. For the formulation, consider adding an antioxidant such as butylated hydroxytoluene (BHT), ascorbic acid, or methionine.[2]

    • Enzymatic Degradation: If you are working with biological matrices (e.g., plasma, tissue homogenates), endogenous enzymes could be metabolizing your compound.

      • Solution: Incorporate broad-spectrum enzyme inhibitors into your sample preparation workflow. It is also critical to keep all biological samples at low temperatures (e.g., on ice or at 4°C) throughout the handling and analysis process to minimize enzymatic activity.[1]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Storage
  • Question: After storing my compound, I see several new, small peaks in the HPLC chromatogram that were not present in the initial analysis. How do I identify these and prevent their formation?

  • Answer: The appearance of new peaks is a classic sign of degradation. The key is to systematically identify the nature of these degradants and the conditions causing their formation.

    • Identify the Degradants: These new peaks are almost certainly degradation products.

      • Solution: The most effective way to identify these is to perform a forced degradation study (a detailed protocol is provided below).[3] By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, light, heat), you can often generate the same degradants seen in your stored sample. This provides strong evidence for the degradation pathway. Using a mass spectrometer coupled with your HPLC (LC-MS) is invaluable for obtaining the molecular weights of these new peaks, offering critical clues to their structures.

    • Determine the Cause: The specific stress condition in your forced degradation study that produces a matching degradation profile will reveal the root cause of the instability.

    • Implement Preventative Measures:

      • Photodegradation: If the new peaks match those generated under light stress, the compound is photosensitive. All future handling and storage must be done with light protection, such as using amber vials or storing samples in the dark.

      • Thermal Degradation: If the peaks correspond to those from the thermal stress study, the compound is thermolabile. Ensure it is stored at a validated lower temperature (e.g., refrigerated or frozen).

      • Hydrolysis or Oxidation: If the degradation profile matches the acid/base or oxidative stress conditions, refer to the solutions outlined in Issue 1 .

Frequently Asked Questions (FAQs)

  • Q1: What are the most common degradation pathways for trimethylcyclohexane derivatives?

    • A1: The specific pathway is highly dependent on the other functional groups present, but general vulnerabilities include:

      • Oxidation: Tertiary carbon atoms on the cyclohexane ring and certain susceptible side-chain groups can be prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4]

      • Hydrolysis: If the derivative contains hydrolyzable groups such as esters, amides, carbamates, or ethers, it can be susceptible to degradation in aqueous solutions. This is often catalyzed by acidic or basic conditions.[1]

      • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate radical-based degradation pathways.[1]

      • Isomerization: The stereochemical arrangement of substituents on the cyclohexane ring is crucial for stability. The most stable conformation is generally the one that allows bulky groups to occupy equatorial positions, minimizing steric strain.[5] Changes in solution conditions (e.g., pH, solvent polarity) could potentially lead to epimerization at chiral centers, resulting in the formation of diastereomers with different properties and stability profiles.

  • Q2: How can I proactively improve the stability of my trimethylcyclohexane derivative in a formulation?

    • A2: A multi-faceted approach is often most effective:

      • pH and Buffer Optimization: Identify the pH of maximum stability and select a buffer system with adequate capacity to maintain it.[2]

      • Strategic Use of Excipients:

        • Antioxidants: To mitigate oxidative degradation.

        • Chelating Agents (e.g., EDTA): To sequester metal ions that can catalyze oxidative reactions.

        • Cyclodextrins: These can form non-covalent inclusion complexes with the hydrophobic trimethylcyclohexane core, effectively shielding it from hydrolytic and oxidative environments.[6][7][8]

      • Optimized Storage Conditions: Rigorously define and validate storage conditions, including temperature, humidity, and protection from light.

  • Q3: What is a forced degradation study and why is it essential?

    • A3: A forced degradation, or stress testing, study involves intentionally exposing a drug substance to harsh conditions (e.g., high heat, extreme pH, strong oxidizing agents, intense light) that are more severe than those used in accelerated stability testing.[3] These studies are essential for:

      • Identifying the most likely degradation products that could form during long-term storage.

      • Elucidating potential degradation pathways.

      • Developing and validating a "stability-indicating" analytical method. This proves that your analytical method (e.g., HPLC) can accurately measure the amount of the active drug in the presence of its degradants, impurities, and excipients.[3][9]

  • Q4: Which stereoisomer of a substituted trimethylcyclohexane is likely to be more stable?

    • A4: Conformational stability is a key determinant. Cyclohexane rings preferentially adopt a "chair" conformation. Isomers that can arrange all of their bulky substituents in equatorial positions will be significantly more stable due to lower steric strain. An isomer that is forced to place a large group in an axial position will be at a higher energy state and thus less stable.[5][10] For example, cis-1,3,5-trimethylcyclohexane, which can exist in a chair conformation with all three methyl groups in equatorial positions, is more stable than its trans-isomer, which must have one axial methyl group.

Data Presentation

The following tables provide example data from forced degradation studies on a hypothetical trimethylcyclohexane derivative, "TMC-X," to illustrate typical stability profiles under various stress conditions. This data is for illustrative purposes only.

Table 1: Example Data for Hydrolytic Stability of TMC-X after 24 hours

ConditionTemperature (°C)% TMC-X RemainingMajor Degradant Peak Area (%)
0.1 M HCl6085.212.8 (Degradant A)
Water (pH 7.0)6098.5< 1.0
0.1 M NaOH6072.425.1 (Degradant B)

Table 2: Example Data for Oxidative Stability of TMC-X after 8 hours

ConditionTemperature (°C)% TMC-X RemainingMajor Degradant Peak Area (%)
3% H₂O₂25 (Room Temp)89.19.5 (Degradant C)
Control (Water)25 (Room Temp)99.8< 0.1

Table 3: Example Data for Photostability of TMC-X Solution

ConditionDuration% TMC-X RemainingMajor Degradant Peak Area (%)
UV/Vis Light Exposure7 days92.36.8 (Degradant D)
Dark Control7 days99.5< 0.5

Experimental Protocols

Protocol 1: Forced Degradation Study for a Trimethylcyclohexane Derivative

1. Objective: To systematically identify potential degradation pathways and degradation products under various stress conditions to support the development of a stability-indicating analytical method.

2. Materials:

  • Trimethylcyclohexane derivative (API)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Solvents: Methanol, Acetonitrile (HPLC grade); Water (HPLC grade or Milli-Q)

  • Equipment: Calibrated pH meter, validated HPLC system with UV and/or MS detector, photostability chamber, temperature-controlled oven/water bath.

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is stable, such as acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl to achieve the target concentration.

    • Heat the solution (e.g., at 60°C) for a pre-determined period (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent molar amount of NaOH. Dilute with mobile phase to the working concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with a solution of 3% H₂O₂.

    • Maintain the solution at room temperature for a set period (e.g., 8 hours), protected from light.

    • Withdraw samples at designated time points, dilute with mobile phase, and immediately analyze by HPLC.

  • Thermal Degradation:

    • Solid State: Store the solid API in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Solution State: Prepare a solution of the API in a relevant solvent (e.g., water or formulation buffer) and store it under the same conditions.

    • After the stress period, dissolve the solid or dilute the solution sample and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it completely from light.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

4. Analysis:

  • Analyze all stressed and control samples using a suitable, developed HPLC method.

  • Calculate the percentage of the API remaining and the relative percentage of each degradation product formed (Area % is acceptable for initial assessment).

  • If using an HPLC-MS system, obtain the mass spectra of the major degradation products to aid in their structural elucidation.[11]

Visualizations

experimental_workflow Forced Degradation Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare 1 mg/mL Stock Solution of TMC Derivative acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose to Stress oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose to Stress photo Photostability (UV/Vis Light) start->photo Expose to Stress sampling Sample at Time Points (Neutralize/Dilute) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Assay & Impurity Profile) sampling->hplc identification Degradant Identification (LC-MS, NMR) hplc->identification pathway Establish Degradation Pathways identification->pathway method_val Validate Stability-Indicating Method pathway->method_val

Caption: Workflow for a Forced Degradation Study.

troubleshooting_logic Troubleshooting Logic for Stability Issues cluster_cause Identify Cause cluster_solution Implement Solution cluster_complex Advanced Solutions start Instability Observed (e.g., Degradation, New Peaks) check_ph Is the issue pH-dependent? (Test in different buffers) start->check_ph check_air Is it sensitive to air/oxygen? (Test under Nitrogen) start->check_air check_light Does it degrade faster in light? (Compare with dark control) start->check_light check_temp Is it heat-sensitive? (Compare RT vs. refrigerated) start->check_temp sol_ph Adjust pH to optimal range Use appropriate buffer check_ph->sol_ph Yes sol_air Use antioxidants Handle under inert gas check_air->sol_air Yes sol_light Store in amber vials Protect from light check_light->sol_light Yes sol_temp Store at lower temperature check_temp->sol_temp Yes cyclodextrin Use Cyclodextrin for Complexation sol_ph->cyclodextrin If further stability needed lyophilize Lyophilize to create a stable solid form sol_ph->lyophilize If solid form is an option sol_air->cyclodextrin If further stability needed sol_air->lyophilize If solid form is an option sol_light->cyclodextrin If further stability needed sol_light->lyophilize If solid form is an option sol_temp->cyclodextrin If further stability needed sol_temp->lyophilize If solid form is an option

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Purification of Isomeric Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of isomeric impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating challenging isomers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: General FAQs on Isomer Separation

Q1: What are the main classes of isomers I might need to separate, and why is it challenging?

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. The primary challenge is that isomers, particularly stereoisomers, often have very similar or identical physical properties, making them difficult to separate using routine techniques like standard distillation or crystallization.[1][2] The main types you will encounter are:

  • Structural (Constitutional) Isomers: Atoms are connected in a different order (e.g., positional isomers like ortho-, meta-, para-cresol). They have different physical properties, but these can be very close, making separation by distillation difficult if boiling points are nearly identical.[1][3]

  • Stereoisomers: Atoms have the same connectivity but differ in their 3D spatial arrangement.

    • Enantiomers: Non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, making them impossible to separate without introducing a chiral element (e.g., a chiral stationary phase).[2][4]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can be separated by achiral techniques like standard HPLC or flash chromatography, although the separation can still be challenging.[5][6]

Q2: What are the primary techniques for purifying isomeric impurities?

The choice of technique depends on the type of isomer, the required scale, and the available equipment. The most common methods are:

  • Chromatography: This is the most versatile and widely used approach.

    • High-Performance Liquid Chromatography (HPLC): A cornerstone for both analytical and preparative separations. For enantiomers, a chiral stationary phase (CSP) is required.[1] For diastereomers and positional isomers, standard achiral phases (C18, Phenyl, PFP) can be effective.[5][7]

    • Supercritical Fluid Chromatography (SFC): A powerful "green chemistry" alternative to HPLC, using supercritical CO2 as the primary mobile phase.[8] It offers faster separations, reduced solvent consumption, and is excellent for both chiral and achiral preparative-scale purifications.[8][][10]

    • Simulated Moving Bed (SMB) Chromatography: A continuous, multi-column process ideal for large-scale binary separations, particularly for resolving enantiomers with high purity and yield.[11][12][13] It is more efficient than batch chromatography in terms of productivity and solvent use.[14]

  • Crystallization: A cost-effective method for large-scale purification.

    • Preferential Crystallization: Applicable to conglomerates (racemic mixtures that crystallize as separate enantiomers). Seeding a supersaturated solution with a crystal of one enantiomer can induce its selective crystallization.[15]

    • Diastereomeric Salt Formation: A classical method for resolving racemic acids or bases. The racemate is reacted with a pure chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[4]

    • Melt Crystallization: Involves separating isomers by fractional crystallization from the melt, but may require multiple steps to achieve high purity.[16]

Section 2: Troubleshooting Chromatographic Separations

This section addresses common problems encountered during HPLC and SFC separations of isomers.

Troubleshooting Guide: Chiral HPLC Separations

Problem: Poor or no resolution of enantiomers on a new chiral column.

  • Possible Cause 1: Column Equilibration. Chiral stationary phases (CSPs) can require extended equilibration times.

    • Solution: Condition the new column by flushing with the mobile phase for several hours.[17] For some separations, the column may require several injections to stabilize and provide consistent results.[18]

  • Possible Cause 2: Additive Memory Effects. Acidic or basic additives from previous runs can adsorb to the stationary phase and interfere with the current separation.[18]

    • Solution: Dedicate columns to specific mobile phase types (e.g., acidic vs. basic additives). If a column must be switched, ensure a rigorous flushing protocol is followed.

Problem: Sudden loss of resolution or peak tailing on a previously working chiral column.

  • Possible Cause 1: Column Damage from Solvents. Coated polysaccharide-based chiral columns (e.g., Chiralpak AD, OD) are sensitive to certain solvents like THF, DCM, and DMSO, which can dissolve the chiral polymer.[17][19]

    • Solution: Strictly adhere to the manufacturer's list of approved solvents for both the mobile phase and sample diluent. Even trace amounts of incompatible solvents in the sample can irreversibly damage the column.[17][19] Flush the entire HPLC system of any harmful solvents before connecting the column.[17]

  • Possible Cause 2: Contamination at the Column Inlet. Strongly adsorbed impurities from the sample can build up at the head of the column, leading to poor efficiency and peak shape.[17]

    • Solution: Implement proper sample clean-up procedures. Use a guard column to protect the analytical column. If contamination is suspected, try back-flushing the column according to the manufacturer's instructions.

Workflow for Troubleshooting Poor Chiral HPLC Resolution

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Troubleshooting Guide: Diastereomer and Positional Isomer Separations

Problem: My diastereomers co-elute in reversed-phase HPLC.

  • Possible Cause 1: Insufficient Selectivity. The differences in physical properties between the diastereomers may be too subtle for standard C8 or C18 phases to resolve effectively.[5]

    • Solution 1: Try a Different Stationary Phase. Phenyl-based or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions, which is especially useful for aromatic positional isomers.[7] For diastereomers, sometimes a porous graphitic carbon column can provide unique selectivity.[6]

    • Solution 2: Switch to Normal Phase. Normal-phase chromatography (e.g., on a silica or cyano column) often provides better selectivity for isomers than reversed-phase.[6][20]

    • Solution 3: Explore SFC. Supercritical Fluid Chromatography (SFC) can provide completely different elution orders and selectivity compared to HPLC and is a powerful tool when HPLC methods fail.[21][22]

Problem: My positional isomers (e.g., ortho, meta, para) are not separating.

  • Possible Cause 1: Wrong Column Choice. These separations are highly dependent on shape selectivity.

    • Solution: Phenyl-Hexyl or PFP columns are ideal for separating positional isomers on a benzene ring due to enhanced π-π and dipole-dipole interactions.[7] Biphenyl columns can also offer increased retention and selectivity for these compounds.[7]

  • Possible Cause 2: Mobile Phase is Not Optimized.

    • Solution: Systematically screen different organic modifiers (e.g., acetonitrile vs. methanol) and additives. For UHPLC, using eluents containing phosphoric or perchloric acid with sodium perchlorate has been shown to be effective for halogenated isomers.[22]

Section 3: Data Presentation and Protocols

Comparative Performance of Purification Techniques

The following table summarizes quantitative data for different purification techniques, highlighting their typical performance characteristics for isomeric separations.

TechniqueTypical ThroughputPurity AchievedRecoveryKey AdvantagePrimary Application
Preparative HPLC mg to low g / hour>99%>80%High resolution, well-establishedLab-scale purification of all isomer types.
Preparative SFC g to kg / day[]>99.9%[21]>80%[23]Fast, low solvent use, "green"[8]Chiral and achiral separations from lab to pilot scale.[][10]
Simulated Moving Bed (SMB) kg to tons / day>99%[12]>99%[12]Continuous process, high productivity[14]Large-scale binary separations (e.g., enantiomers).[11][13]
Crystallization kg to tons / dayVariable, can reach >99.5% with multiple steps[16]VariableLow cost, very high scalabilityIndustrial-scale purification of specific isomers.[15]
General Protocol: Preparative SFC for Chiral Resolution

This protocol provides a starting point for developing a preparative SFC method to resolve a racemic mixture.

  • Analytical Method Development (Screening):

    • Objective: Identify the best chiral stationary phase (CSP) and mobile phase conditions for the separation.

    • Columns: Screen a set of diverse CSPs (e.g., Chiralpak IA, IB, IC, AD, OD).[10][21]

    • Mobile Phase: Start with a gradient of a modifier (typically methanol or ethanol) in CO2. Use a flow rate of 3-4 mL/min.

    • Additives: If resolution is poor, add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds).

    • Selection: Choose the column/mobile phase combination that gives the best resolution (Rs > 1.5) in the shortest time.

  • Method Optimization and Loadability Study:

    • Objective: Maximize the amount of material that can be injected per run while maintaining separation.

    • Switch to Isocratic: Convert the analytical gradient method to an isocratic one for preparative scale.

    • Sample Solvent: Dissolve the sample in a solvent compatible with the mobile phase at the highest possible concentration (e.g., 50-200 mg/mL).[21]

    • Loading: Perform injections with increasing volumes or concentrations to determine the maximum loading capacity before resolution is lost.

  • Preparative Scale-Up:

    • Objective: Purify the bulk material.

    • Column: Use a preparative column (e.g., 21 x 250 mm or 30 x 250 mm) with the same stationary phase as the optimized analytical method.

    • Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area (e.g., 60-70 mL/min for a 21-30 mm ID column).[23]

    • Conditions: Maintain the optimized isocratic mobile phase composition, temperature (e.g., 35-40 °C), and back pressure (e.g., 100-150 bar).[21][23]

    • Injection: Use stacked injections to maximize throughput, where the next injection is made before the previous one has fully eluted.[23]

    • Fraction Collection: Collect the separated enantiomer peaks based on UV detection or mass spectrometry.

  • Post-Purification:

    • Analysis: Analyze the collected fractions for purity and enantiomeric excess using the analytical SFC or HPLC method.

    • Solvent Removal: Evaporate the solvent to isolate the purified solid compound.

Decision Logic for Selecting a Purification Technique

Caption: Decision tree for selecting an isomer purification technique.

References

addressing unexpected reactivity of trimethylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected reactivity of trimethylcyclohexane isomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: My reaction produced a different isomer than expected.

Question: I expected to form the most stable trans-1,3,5-trimethylcyclohexane, but my product mixture is enriched with a cis isomer. Why did this happen?

Answer: This is a classic case of kinetic versus thermodynamic control.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, and the most stable product (the thermodynamic product) will be favored. For 1,3,5-trimethylcyclohexane, the trans isomer, which can adopt a chair conformation with all three methyl groups in the equatorial position, is the most stable.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will predominate. The transition state leading to a cis isomer may have a lower activation energy, even though the final product is less stable.

Troubleshooting Steps:

  • Analyze Reaction Conditions: Review your reaction temperature and time.

  • Adjust Temperature: To favor the thermodynamic product, try increasing the reaction temperature to allow for equilibration between the products.

  • Increase Reaction Time: A longer reaction time can also favor the formation of the more stable thermodynamic product.

Question: My halogenation reaction on a trimethylcyclohexane resulted in a complex mixture of products instead of a single desired product. How can I improve the selectivity?

Answer: Radical halogenation of alkanes can be difficult to control, as the reagent is often not very selective. For example, the chlorination of 1,3,5-trimethylcyclohexane can lead to several monohalogenated products because there are multiple unique hydrogen atoms that can be substituted.

Troubleshooting Steps:

  • Change Halogen: Bromination is generally more selective than chlorination for abstracting a tertiary hydrogen over a secondary or primary hydrogen. Consider using N-bromosuccinimide (NBS) for allylic bromination if you have an unsaturated starting material, as this is a highly selective reaction.

  • Control Stoichiometry: Use a 1:1 molar ratio of your trimethylcyclohexane to the halogenating agent to minimize polyhalogenation.

  • Consider a Different Synthetic Route: If high selectivity is crucial, a different synthetic approach that avoids direct halogenation of the alkane may be necessary.

Question: I am seeing evidence of a rearranged carbon skeleton in my products. What could be causing this?

Answer: Rearrangements are common in reactions that proceed through a carbocation intermediate, especially under acidic conditions. If a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift, this will likely occur.

Troubleshooting Workflow:

G start Unexpected Rearrangement Observed check_intermediate Does the reaction proceed through a carbocation intermediate? start->check_intermediate acid_conditions Are acidic conditions used? check_intermediate->acid_conditions Yes no_rearrangement Rearrangement is unlikely. Investigate other side reactions. check_intermediate->no_rearrangement No hydride_shift Is a more stable carbocation possible via a 1,2-hydride shift? acid_conditions->hydride_shift Yes acid_conditions->no_rearrangement No alkyl_shift Is a more stable carbocation possible via a 1,2-alkyl shift? hydride_shift->alkyl_shift No outcome Rearrangement is likely. Consider reaction conditions that avoid carbocation formation. hydride_shift->outcome Yes alkyl_shift->outcome Yes alkyl_shift->no_rearrangement No

Caption: Troubleshooting workflow for unexpected rearrangements.

Frequently Asked Questions (FAQs)

Q1: Which is the most stable isomer of trimethylcyclohexane?

A1: Generally, the isomer that can adopt a chair conformation with the maximum number of methyl groups in the equatorial position will be the most stable due to minimized steric strain. For example, trans-1,3,5-trimethylcyclohexane is particularly stable because all three methyl groups can occupy equatorial positions.[1] In contrast, cis isomers often force at least one methyl group into a more sterically hindered axial position.[1][2]

Q2: How does the chair conformation of trimethylcyclohexane isomers affect their reactivity?

A2: The chair conformation significantly impacts reactivity. Substituents in the axial position are generally more sterically hindered and can exhibit different reactivity compared to those in the less hindered equatorial position. For example, in elimination reactions, an axial leaving group is often required for an anti-periplanar arrangement with an adjacent axial proton.

Conformational Equilibrium of cis-1,3,5-Trimethylcyclohexane

G cluster_0 Axial-Axial-Equatorial Conformer (Less Stable) cluster_1 Equatorial-Equatorial-Axial Conformer (Less Stable) A Chair conformation with two axial and one equatorial methyl group B Chair conformation with one axial and two equatorial methyl groups A->B Ring Flip

Caption: Ring flip between conformers of cis-1,3,5-trimethylcyclohexane.

Q3: I am trying to separate a mixture of trimethylcyclohexane isomers. What is the best method?

A3: Gas chromatography (GC) is an excellent method for separating volatile isomers like trimethylcyclohexanes.

  • Column Selection: A non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective.

  • Method Optimization: Careful optimization of the temperature program and carrier gas flow rate is crucial for achieving good resolution between isomers.

High-performance liquid chromatography (HPLC) can also be used, often with a refractive index detector.

Q4: Can NMR spectroscopy be used to distinguish between different trimethylcyclohexane isomers?

A4: Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for isomer identification. The chemical shifts, splitting patterns (multiplicity), and integration of the signals can provide detailed information about the connectivity and stereochemistry of the molecule. For example, the chemical shift of protons on a carbon bearing a methyl group will differ depending on whether the methyl group is in an axial or equatorial position.

Data Presentation

Table 1: Relative Stability of Selected Trimethylcyclohexane Isomers

IsomerMost Stable ConformationRelative Energy (approx. kcal/mol)
trans-1,3,5-All equatorial0 (Reference)
cis-1,3,5-Two equatorial, one axial~1.8
cis-1,2,4-Two equatorial, one axialVaries with specific stereoisomer
trans-1,2,4-Varies with specific stereoisomerVaries with specific stereoisomer

Note: Relative energies are approximate and can vary based on the method of calculation or experimental conditions.

Experimental Protocols

Protocol 1: Oxidation of 1,1,3-Trimethylcyclohexane

Objective: To oxidize 1,1,3-trimethylcyclohexane to the corresponding ketone or carboxylic acid.

Materials:

  • 1,1,3-Trimethylcyclohexane

  • Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)

  • Appropriate solvent (e.g., acetone, water)

  • Sulfuric acid (if using chromic acid)

  • Sodium bisulfite (for quenching)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,1,3-trimethylcyclohexane in a suitable solvent (e.g., acetone).

  • Cool the flask in an ice bath.

  • Prepare the oxidizing agent solution.

    • For KMnO₄: Dissolve in water.

    • For H₂CrO₄: Prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water.

  • Slowly add the oxidizing agent to the stirred solution of trimethylcyclohexane via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench any excess oxidizing agent by slowly adding a solution of sodium bisulfite until the color changes (e.g., brown MnO₂ precipitate for permanganate, or green Cr³⁺ for chromic acid).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Experimental Workflow for Oxidation

G start Start dissolve Dissolve 1,1,3-trimethylcyclohexane in solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_oxidant Slowly add oxidizing agent cool->add_oxidant react Stir at room temperature (Monitor by TLC/GC) add_oxidant->react quench Quench with sodium bisulfite react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: Workflow for the oxidation of 1,1,3-trimethylcyclohexane.

Protocol 2: Analysis of Trimethylcyclohexane Isomers by GC-MS

Objective: To separate and identify a mixture of trimethylcyclohexane isomers.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar or moderately polar capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Sample of trimethylcyclohexane isomer mixture, diluted in a volatile solvent (e.g., hexane)

  • Autosampler vials

Procedure:

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 5 °C/min

    • Hold: Hold at 150 °C for 5 minutes

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-200

    • Scan Rate: 2 scans/second

  • Sample Preparation: Prepare a 1% solution of the isomer mixture in hexane.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the isomer based on its fragmentation pattern.

    • Compare retention times and mass spectra to known standards if available.

References

Technical Support Center: Optimizing Reaction Conditions for Specific Isomer Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to aid in optimizing reaction conditions for the formation of specific isomers.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at achieving high stereoselectivity and regioselectivity.

Issue: Low Diastereoselectivity in Aldol Reactions

Q1: My aldol reaction is showing poor diastereoselectivity. What are the initial steps to troubleshoot this?

A1: Low diastereoselectivity in aldol reactions often stems from suboptimal reaction conditions. Here’s a troubleshooting workflow to address this:

  • Analyze the Enolate Geometry: The geometry of the enolate (Z or E) is a primary determinant of the stereochemical outcome. The Zimmerman-Traxler model predicts that (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor anti-aldol products. Verify the conditions you are using to generate the enolate. For instance, using dicyclohexylboron chloride or triflate often favors the formation of (E)-enolates, leading to anti products.

  • Re-evaluate Your Choice of Base and Lewis Acid: The choice of base and Lewis acid can significantly influence enolate geometry and the transition state. For kinetic control, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) are often used to favor the formation of the less substituted (kinetic) enolate. The choice of Lewis acid in Mukaiyama aldol reactions can also dictate the stereochemical outcome.

  • Check the Temperature: Temperature control is critical. Running the reaction at the recommended low temperature is crucial for maintaining kinetic control and preventing side reactions or equilibration that can erode diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Non-coordinating solvents like dichloromethane are often preferred.

troubleshooting_low_diastereoselectivity start Low Diastereoselectivity in Aldol Reaction check_enolate Verify Enolate Generation Conditions start->check_enolate check_base_lewis Re-evaluate Base and Lewis Acid Choice check_enolate->check_base_lewis check_temp Ensure Strict Temperature Control check_base_lewis->check_temp check_solvent Assess Solvent Polarity check_temp->check_solvent optimize_conditions Systematically Optimize Reaction Parameters (DoE) check_solvent->optimize_conditions analyze_product Analyze Diastereomeric Ratio (e.g., NMR) optimize_conditions->analyze_product

Q2: I am trying to achieve anti-selectivity in a Mukaiyama aldol reaction but am getting a mixture of diastereomers. What should I consider?

A2: Achieving high anti-selectivity in a Mukaiyama aldol reaction often requires careful selection of the Lewis acid and reaction conditions. Here are some key considerations:

  • Lewis Acid Choice: The nature of the Lewis acid is paramount. While TiCl4 often favors syn-products, bulky Lewis acids can promote the formation of anti-products. Experiment with different Lewis acids such as Sn(OTf)2 or bulky boron reagents.

  • Silyl Enol Ether Geometry: While the Lewis acid plays a significant role, the geometry of the silyl enol ether can also influence the outcome. Ensure your protocol for generating the silyl enol ether is robust and favors the desired (E)-isomer for anti-selectivity.

  • Substrate Control: The steric and electronic properties of your aldehyde and ketone can influence facial selectivity. Analyze the substrate for any inherent biases that might favor one diastereomer over the other.

Issue: Poor E/Z Selectivity in Wittig Reactions

Q1: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the selectivity?

A1: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Here are some factors to consider:

  • Ylide Stabilization:

    • Non-stabilized ylides (e.g., those with alkyl substituents) generally favor the formation of (Z)-alkenes under salt-free conditions.

    • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) typically favor the formation of (E)-alkenes.

  • Solvent Effects: The choice of solvent can have a significant impact on the stereochemical outcome. For non-stabilized ylides, non-polar solvents like toluene tend to enhance Z-selectivity, while polar solvents can favor the E-isomer.

  • Base and Additives: The presence of lithium salts can decrease Z-selectivity by promoting the equilibration of intermediates. Using sodium-based bases (e.g., NaHMDS) or potassium-based bases can often improve Z-selectivity for non-stabilized ylides.

  • Temperature: While the effect of temperature can be complex, running the reaction at low temperatures often enhances the kinetic control and can improve selectivity.

wittig_selectivity_logic start Desired Alkene Isomer? z_alkene (Z)-Alkene start->z_alkene Z e_alkene (E)-Alkene start->e_alkene E non_stabilized Use Non-Stabilized Ylide z_alkene->non_stabilized stabilized Use Stabilized Ylide e_alkene->stabilized non_polar_solvent Employ Non-Polar Solvent (e.g., Toluene) non_stabilized->non_polar_solvent li_free Use Li+-Free Conditions (e.g., NaHMDS, KHMDS) non_stabilized->li_free polar_solvent Employ Polar Solvent stabilized->polar_solvent

Issue: Low Enantioselectivity in Asymmetric Catalysis

Q1: My enantioselective reaction is giving a low enantiomeric excess (ee). What are the common causes and how can I troubleshoot this?

A1: Achieving high enantiomeric excess requires careful optimization of various reaction parameters. Here are common culprits for low ee and how to address them:

  • Catalyst Purity and Loading: Ensure the chiral catalyst and any ligands are of high purity. Impurities can interfere with the catalytic cycle. The catalyst loading can also be critical; sometimes, a higher or lower loading is necessary to achieve optimal selectivity.

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating abilities.

  • Substrate Purity: Impurities in the substrate can sometimes inhibit or poison the catalyst, leading to a decrease in both yield and enantioselectivity.

  • Water and Air Sensitivity: Many asymmetric catalysts are sensitive to moisture and oxygen. Ensure that the reaction is carried out under strictly anhydrous and inert conditions.

Frequently Asked Questions (FAQs)

Regioselectivity

Q: How can I control the regioselectivity of electrophilic aromatic substitution (EAS)?

A: The regioselectivity of EAS is primarily governed by the electronic properties of the substituent already present on the aromatic ring.

  • Activating, Ortho-, Para-Directing Groups: Electron-donating groups (EDGs) such as -OH, -OR, -NH2, and alkyl groups activate the ring and direct incoming electrophiles to the ortho and para positions. This is due to the stabilization of the carbocation intermediate through resonance or inductive effects.

  • Deactivating, Meta-Directing Groups: Electron-withdrawing groups (EWGs) like -NO2, -CN, -SO3H, and carbonyl groups deactivate the ring and direct incoming electrophiles to the meta position. These groups destabilize the carbocation intermediates at the ortho and para positions.

  • Halogens (Deactivating, Ortho-, Para-Directing): Halogens are an exception; they are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Stereoselectivity

Q: What is the role of a chiral auxiliary in asymmetric synthesis?

A: A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary creates a diastereomeric intermediate, and the steric and electronic properties of the auxiliary direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is removed and can often be recovered for reuse.

Q: How do I choose an appropriate chiral auxiliary?

A: The selection of a chiral auxiliary depends on several factors, including the type of reaction, the substrate, and the desired stereochemical outcome. Some commonly used and effective chiral auxiliaries include:

  • Evans' Oxazolidinones: Widely used for stereoselective aldol, alkylation, and acylation reactions.

  • Pseudoephedrine Amides: Effective for the asymmetric alkylation of enolates.

  • SAMP/RAMP Hydrazones: Used for the asymmetric alkylation of aldehydes and ketones.

Data Presentation

Table 1: Influence of Solvent on the Z/E Ratio in the Wittig Reaction of a Non-Stabilized Ylide

EntrySolventZ/E Ratio
1Toluene81/19
2Dichloromethane (DCM)50/50
3Water27/73

Reaction Conditions: Reaction of a non-stabilized phosphonium ylide with an aldehyde in the specified solvent. Data adapted from Pandolfi et al., 2003.

Table 2: Effect of Solvent and Temperature on Diastereoselectivity in a Diels-Alder Reaction

EntryDienophileSolventTemperature (°C)endo:exo Ratio
1N-methylmaleimideTHF256:4
2N-methylmaleimideTHF663:7
3N-phenylmaleimideTHF253:7
4N-phenylmaleimideTHF663:7

Data adapted from van der Veen et al., Org. Biomol. Chem., 2023.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is adapted from the original procedure by Sharpless and coworkers.

Materials:

  • Titanium (IV) isopropoxide [Ti(Oi-Pr)4]

  • (+)-Diethyl tartrate ((+)-DET)

  • Allylic alcohol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves, powdered and activated

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately half the weight of the allylic alcohol).

  • Add anhydrous DCM to the flask under a nitrogen atmosphere.

  • Cool the suspension to -20 °C in a cooling bath.

  • To the cooled suspension, add (+)-Diethyl tartrate via syringe, followed by the dropwise addition of Titanium (IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of celite, washing with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

  • Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Protocol 2: Diastereoselective Mukaiyama Aldol Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed aldol reaction between a silyl enol ether and an aldehyde.

Materials:

  • Silyl enol ether

  • Aldehyde

  • Lewis acid (e.g., TiCl4, BF3·OEt2, Sn(OTf)2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the aldehyde and dissolve it in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid dropwise to the cooled solution of the aldehyde. Stir the mixture for 15-30 minutes.

  • In a separate flame-dried flask, dissolve the silyl enol ether in anhydrous DCM.

  • Add the solution of the silyl enol ether dropwise to the aldehyde-Lewis acid complex at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the product by 1H NMR spectroscopy.

calibration of analytical instruments for trimethylcyclohexane analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trimethylcyclohexane Analysis

Welcome to the technical support center for the analytical instrument calibration for trimethylcyclohexane (TMC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the gas chromatography (GC) analysis of trimethylcyclohexane isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you resolve common problems quickly.

Basic Calibration

Q1: What is a calibration curve and why is it necessary for trimethylcyclohexane analysis?

A1: A calibration curve is a fundamental tool in quantitative analysis. It is a graph that plots the known concentrations of a set of standards against the instrument's response (e.g., peak area).[1][2] By establishing this relationship, you can determine the concentration of trimethylcyclohexane in an unknown sample by measuring its response and interpolating the concentration from the curve. This process, known as external standard calibration, is essential for obtaining accurate and precise quantitative results.[1][3][4]

Q2: How do I prepare calibration standards for trimethylcyclohexane?

A2: Preparation of accurate standards is critical for a reliable calibration.[5] You should start with a certified reference material (CRM) or a high-purity stock solution of the specific trimethylcyclohexane isomer you are analyzing. A series of calibration standards is then prepared by performing serial dilutions of the stock solution into a suitable, high-purity solvent. It is crucial to choose a concentration range that brackets the expected concentration of your unknown samples.[6][7]

Q3: What are the key parameters to check during a GC instrument calibration?

A3: For a successful GC calibration, you must ensure the stability and correctness of several key parameters:

  • Carrier Gas Flow Rate: Inconsistent flow rates can cause retention time shifts.[8][9] Verify that the flow is stable and set according to your validated method.

  • Temperatures: The injector, column oven, and detector temperatures must be stable and appropriate for the analysis. Incorrect temperatures can lead to poor peak shape or sample degradation.[8][10]

  • Injector and Detector Function: Ensure the injector is clean and the detector is operating within its linear range.[11]

Troubleshooting Common Problems

Q4: Problem: My calibration curve for trimethylcyclohexane is not linear (R² < 0.995). What should I do?

A4: Non-linearity can stem from several sources. First, re-prepare your standards to rule out dilution errors.[11] If the problem persists, investigate the following:

  • Detector Saturation: If the curve flattens at high concentrations, your detector may be saturated.[12] Widen your calibration range with lower concentration standards or dilute your higher-level standards.

  • Analyte Adsorption: If the curve shows a negative deviation at low concentrations, your analyte may be adsorbing to active sites in the injector liner or the front of the column.[11][13] Consider using a deactivated liner or trimming the first few centimeters of the column.

  • Incorrect Instrument Settings: Verify injection volume, split ratio, and temperatures, as these can all affect linearity.[11]

Q5: Problem: I'm seeing poor peak shape (tailing or fronting) for my trimethylcyclohexane standards. What are the likely causes?

A5: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: This is often caused by active sites in the system (e.g., contaminated liner, column degradation) that interact with the analyte.[10][14][15] Solutions include replacing the inlet liner with a deactivated one, trimming the column inlet, or checking for leaks.[10][15]

  • Peak Fronting: This typically indicates column overloading.[14][16] To resolve this, inject a smaller volume, dilute your sample, or use a column with a thicker stationary phase film.[16][17]

Q6: Problem: The retention time for my trimethylcyclohexane peak is shifting between injections. Why is this happening?

A6: Retention time (RT) stability is crucial for correct peak identification. Shifts in RT are commonly caused by:

  • Leaks: A leak in the septum or fittings can alter the column head pressure and, consequently, the carrier gas flow rate, leading to RT shifts.[18][19]

  • Flow Rate Instability: Changes in carrier gas flow rate, whether due to a faulty electronic pressure control (EPC) module or an emptying gas cylinder, will directly impact retention times.[9][10]

  • Oven Temperature Fluctuations: The GC oven must maintain a stable and reproducible temperature. Poor temperature control will cause RTs to vary.[8][10]

  • Column Changes: If you have recently trimmed or replaced the column, the new length or slight dimensional differences can cause a systematic shift in retention times.[19]

Q7: Problem: My trimethylcyclohexane peak response is inconsistent or decreasing. What should I check?

A7: Inconsistent peak areas make quantification unreliable. Common causes include:

  • Injector Issues: A leaking septum, a contaminated or partially blocked injector liner, or an improperly installed column can all lead to variable amounts of sample reaching the column.[20]

  • Syringe Problems: For autosampler injections, check for air bubbles in the syringe or a damaged plunger. For manual injections, inconsistent technique can be a major source of variability.[20]

  • Sample Degradation: Ensure your standards and samples are stable in the chosen solvent and under the storage conditions.

Q8: Problem: I'm observing baseline noise or drift in my chromatograms. How can I fix this?

A8: A stable baseline is essential for accurate peak integration.

  • Baseline Noise: Often caused by electrical interference, a contaminated detector, or gas impurities.[14] Ensure proper instrument grounding and use high-purity gases with filters.

  • Baseline Drift: This is frequently a result of column bleed (stationary phase degradation) at high temperatures or a contaminated detector that needs cleaning.[14][17] Conditioning the column can often help reduce bleed.

Q9: Problem: My quality control (QC) samples are failing even though my calibration curve looks good. What does this indicate?

A9: This is a classic indicator of a matrix effect .[21] The matrix refers to all other components in your sample besides the analyte of interest.[22] These components can enhance or suppress the analyte's signal at the detector, causing the QC sample (prepared in a sample matrix) to give an inaccurate reading compared to the calibration standards (prepared in a clean solvent).[23][24]

  • Troubleshooting Steps:

    • Confirm the QC Sample: Prepare a fresh QC sample from an independent stock solution to rule out preparation error.[25]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience the same matrix effects.

    • Standard Addition: This method involves adding known amounts of the analyte to the actual sample and can be the most effective way to compensate for matrix effects.[1][22]

    • Improve Sample Cleanup: Use sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.

Experimental Protocols

Protocol 1: Preparation of Trimethylcyclohexane Calibration Standards
  • Objective: To prepare a series of liquid standards for generating an external calibration curve.

  • Materials:

    • Certified stock standard of trimethylcyclohexane (e.g., 1000 mg/L).

    • High-purity solvent (e.g., Hexane or Methanol).

    • Class A volumetric flasks and calibrated micropipettes.

  • Procedure:

    • Prepare an Intermediate Standard: Create a working stock solution by diluting the certified stock. For example, pipette 1 mL of a 1000 mg/L stock into a 10 mL volumetric flask and dilute to the mark with solvent to create a 100 mg/L intermediate standard.

    • Perform Serial Dilutions: Use the intermediate standard to prepare a series of at least five calibration standards. For example, to make a 10 mg/L standard in a 10 mL flask, you would add 1 mL of the 100 mg/L intermediate standard and dilute to the mark.

    • Select Concentration Levels: The concentrations should span the expected range of the samples and be evenly distributed to ensure the linearity of the curve is well-defined.[6]

    • Transfer to Vials: Transfer the final standards to autosampler vials for analysis.

Protocol 2: External Standard Calibration Procedure for GC Analysis
  • Objective: To calibrate the GC instrument and generate a calibration curve for the quantification of trimethylcyclohexane.[4]

  • Procedure:

    • Instrument Setup: Set up the GC with the appropriate column, temperatures, and gas flows for TMC analysis (see Table 2 for an example).

    • Equilibration: Allow the instrument to fully equilibrate until a stable baseline is achieved.

    • Blank Injection: Inject a vial containing only the solvent to ensure there are no interfering peaks or carryover.

    • Standard Injections: Inject the calibration standards, typically starting from the lowest concentration and proceeding to the highest. Replicate injections (e.g., n=3) for each standard are recommended to assess precision.

    • Data Acquisition: Record the peak area for the trimethylcyclohexane peak in each chromatogram.

    • Construct the Curve: Plot the average peak area (y-axis) against the corresponding concentration (x-axis).

    • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value > 0.995 is generally considered acceptable.

Data Presentation

Table 1: Example Calibration Data for Trimethylcyclohexane Analysis
Standard LevelConcentration (mg/L)Peak Area (Counts)
11.015,500
25.078,100
310.0154,200
425.0387,500
550.0771,000
Table 2: Typical GC Parameters for Trimethylcyclohexane Isomer Analysis
ParameterSetting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Polydimethyl siloxane (e.g., DB-1, HP-5)
Column Length 30 m - 60 m
Column ID 0.25 mm - 0.32 mm
Film Thickness 0.25 µm - 1.0 µm
Carrier Gas Helium or Hydrogen
Inlet Temp. 250 °C
Detector Temp. 280 °C
Oven Program 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL

Note: These are example parameters and should be optimized for your specific application and instrument.

Visualizations

G cluster_range Concentration Range Issues start Non-Linear Calibration Curve (R² < 0.995) check_standards Re-prepare Standards from fresh stock start->check_standards check_instrument Verify GC Method Parameters (Temps, Flows, Split Ratio) start->check_instrument check_range Assess Concentration Range start->check_range check_system Inspect System for Activity start->check_system solution_standards Prepare new dilutions. Use independent stock. check_standards->solution_standards solution_instrument Correct method parameters as per validated method. check_instrument->solution_instrument saturation High End Flattening? (Detector Saturation) check_range->saturation adsorption Low End Deviation? (Analyte Adsorption) check_range->adsorption check_system->adsorption solution_saturation Extend curve with lower concentration points. saturation->solution_saturation Yes solution_adsorption Use deactivated liner. Trim column inlet. adsorption->solution_adsorption Yes end_node Linear Curve Achieved (R² ≥ 0.995) solution_standards->end_node solution_instrument->end_node solution_saturation->end_node solution_adsorption->end_node

Caption: Troubleshooting workflow for a non-linear GC calibration curve.

G start 1. Prepare Stock & Working Standards setup 2. Set up GC Instrument Method start->setup blank 3. Inject Blank (Solvent) setup->blank inject 4. Inject Calibration Standards (Low to High Concentration) blank->inject acquire 5. Acquire Peak Area Data inject->acquire plot 6. Plot Concentration vs. Response acquire->plot regression 7. Perform Linear Regression plot->regression decision R² ≥ 0.995? regression->decision analyze 8. Proceed to Analyze Samples decision->analyze Yes troubleshoot Troubleshoot Linearity (See Workflow) decision->troubleshoot No

Caption: Experimental workflow for external standard calibration.

References

Validation & Comparative

A Comparative Guide to the Stability of 1,2,3-Trimethylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, a deep understanding of stereoisomer stability is paramount for predicting molecular behavior and designing novel chemical entities. This guide provides a comprehensive comparison of the stability of 1,2,3-trimethylcyclohexane stereoisomers, supported by conformational analysis and quantitative energy data.

There are four primary stereoisomers of 1,2,3-trimethylcyclohexane: (1,2,3-cis), (1,2-cis, 3-trans), (1,3-cis, 2-trans), and (1,2,3-trans). The relative stability of these isomers is predominantly dictated by the steric strain arising from the spatial arrangement of the three methyl groups on the cyclohexane ring. In its most stable chair conformation, substituents preferentially occupy equatorial positions to minimize steric hindrance. The primary sources of strain are 1,3-diaxial interactions and gauche interactions between adjacent substituents.

Determination of Stereoisomer Stability: Methodologies

The stability of cyclohexane derivatives is determined through a combination of computational modeling and experimental techniques.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the conformation of molecules in solution. For cyclohexane derivatives, the coupling constants between protons can help distinguish between axial and equatorial substituents. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space interactions, providing direct evidence for the proximity of different groups and thus helping to elucidate the dominant conformation.[1][2] The ratio of different conformers at equilibrium, which is related to their energy difference, can often be determined by integrating the corresponding peaks in the NMR spectrum at low temperatures where the ring flip is slow.[3]

  • Calorimetry: Precision calorimetry can be used to measure the heat of formation or combustion of isolated stereoisomers. Isomers with lower (more negative) heats of formation are more stable. This method provides a direct experimental measure of the relative thermodynamic stability of the isomers.[4]

Computational Chemistry
  • Molecular Mechanics and Ab Initio Calculations: Computational methods are widely used to calculate the strain energies of different conformations. Molecular mechanics force fields (like MMFF) or quantum mechanical calculations (like Density Functional Theory, DFT) can be used to optimize the geometry of each conformer and calculate its potential energy. By comparing the energies of the most stable conformations for each stereoisomer, their relative stabilities can be predicted.[5] These calculations can quantify the energetic cost of different steric interactions, such as 1,3-diaxial and gauche interactions.

Conformational Analysis and Strain Energy Calculation

The total steric strain in a particular conformation can be estimated by summing the energy contributions from all non-ideal interactions. The key strain values used in this analysis are:

  • 1,3-diaxial Me-H interaction: ~0.9 kcal/mol (3.8 kJ/mol)[6][7]

  • gauche Me-Me interaction (on adjacent carbons): ~0.9 kcal/mol (3.8 kJ/mol)[8]

  • 1,3-diaxial Me-Me interaction: ~3.6 kcal/mol (This is a severe interaction)[9]

Below is a detailed analysis of the most stable chair conformation for each stereoisomer and its estimated strain energy.

(1,2,3-cis)-1,2,3-Trimethylcyclohexane

This isomer can exist in two chair conformations.

  • Conformation 1 (2 axial, 1 equatorial): Two methyl groups are axial, and one is equatorial.

    • Strain: Two 1,3-diaxial Me-H interactions for each axial methyl group (total of four), and one gauche Me-Me interaction.

  • Conformation 2 (1 axial, 2 equatorial): One methyl group is axial, and two are equatorial. This is the more stable conformation.

    • Strain Calculation:

      • Two 1,3-diaxial Me-H interactions: 2 * 0.9 = 1.8 kcal/mol

      • Two gauche Me-Me interactions: 2 * 0.9 = 1.8 kcal/mol

      • Total Strain: ~3.6 kcal/mol

(1,2-trans, 3-cis)-1,2,3-Trimethylcyclohexane (also denoted as r-1, t-2, c-3)
  • Conformation 1 (1 axial, 2 equatorial): This is the more stable conformation.

    • Strain Calculation:

      • Two 1,3-diaxial Me-H interactions: 2 * 0.9 = 1.8 kcal/mol

      • One gauche Me-Me interaction: 1 * 0.9 = 0.9 kcal/mol

      • Total Strain: ~2.7 kcal/mol

  • Conformation 2 (2 axial, 1 equatorial): Less stable due to more axial groups.

(1,2-cis, 3-trans)-1,2,3-Trimethylcyclohexane (also denoted as r-1, c-2, t-3)

This isomer is the most stable as it can adopt a conformation where all three methyl groups are in equatorial positions.

  • Conformation 1 (all equatorial): This is the most stable conformation.

    • Strain Calculation:

      • Zero 1,3-diaxial Me-H interactions from the methyl groups.

      • Two gauche Me-Me interactions: 2 * 0.9 = 1.8 kcal/mol

      • Total Strain: ~1.8 kcal/mol

  • Conformation 2 (all axial): Highly unstable.

(1,3-cis, 2-trans)-1,2,3-Trimethylcyclohexane (also denoted as r-1, t-2, c-3)

This isomer is particularly unstable in its most stable chair form due to a severe 1,3-diaxial interaction between two methyl groups.[9]

  • Conformation 1 (2 axial, 1 equatorial): In this arrangement, the methyl groups at C1 and C3 are forced into axial positions to maintain the cis-1,3 relationship, leading to a significant 1,3-diaxial methyl-methyl interaction. This is the more stable of the two chair flips.

    • Strain Calculation:

      • One 1,3-diaxial Me-Me interaction: ~3.6 kcal/mol

      • Two 1,3-diaxial Me-H interactions (from the C1 and C3 methyls interacting with other axial hydrogens): 2 * 0.9 = 1.8 kcal/mol

      • Two gauche Me-Me interactions: 2 * 0.9 = 1.8 kcal/mol

      • Total Strain: ~7.2 kcal/mol

  • Conformation 2 (1 axial, 2 equatorial): The ring flip results in one axial and two equatorial methyl groups.

Quantitative Comparison of Stereoisomer Stability

The table below summarizes the estimated strain energies for the most stable conformation of each stereoisomer, allowing for a direct comparison of their relative stabilities. A lower total strain energy corresponds to a more stable isomer.

Stereoisomer of 1,2,3-TrimethylcyclohexaneMost Stable Conformation (Axial/Equatorial)Key Strain InteractionsEstimated Total Strain (kcal/mol)Relative Stability
(1,2-cis, 3-trans)0a, 3e2 x gauche Me-Me~1.8Most Stable
(1,2-trans, 3-cis)1a, 2e2 x 1,3-diaxial Me-H, 1 x gauche Me-Me~2.7Stable
(1,2,3-cis)1a, 2e2 x 1,3-diaxial Me-H, 2 x gauche Me-Me~3.6Less Stable
(1,3-cis, 2-trans)2a, 1e1 x 1,3-diaxial Me-Me, 2 x 1,3-diaxial Me-H, 2 x gauche Me-Me~7.2Least Stable

Logical Relationship of Stereoisomer Stability

The following diagram illustrates the relative energy levels and thus the stability of the 1,2,3-trimethylcyclohexane stereoisomers based on their calculated strain energies.

StabilityComparison Most_Stable (1,2-cis, 3-trans) ~1.8 kcal/mol Stable (1,2-trans, 3-cis) ~2.7 kcal/mol Stable->Most_Stable More Stable Less_Stable (1,2,3-cis) ~3.6 kcal/mol Less_Stable->Stable More Stable Least_Stable (1,3-cis, 2-trans) ~7.2 kcal/mol Least_Stable->Less_Stable More Stable

Caption: Relative energy levels of 1,2,3-trimethylcyclohexane stereoisomers.

Conclusion

The stability of 1,2,3-trimethylcyclohexane stereoisomers is a clear demonstration of the principles of conformational analysis. The (1,2-cis, 3-trans) isomer is the most stable due to its ability to adopt a tri-equatorial conformation, which minimizes steric strain. Conversely, the (1,3-cis, 2-trans) isomer is the least stable due to the unavoidable and energetically costly 1,3-diaxial interaction between two methyl groups in its most favorable chair conformation. This comparative analysis highlights the critical role of stereochemistry in determining molecular stability, a fundamental concept in drug design and chemical synthesis.

References

Unambiguous Structural Determination of cis,trans,cis-1,2,3-trimethylcyclohexane: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry for the structural validation of cis,trans,cis-1,2,3-trimethylcyclohexane, a key stereoisomer for understanding conformational principles.

While spectroscopic and computational methods offer valuable insights into molecular geometry and energetics in solution and in silico, X-ray crystallography remains the gold standard for unambiguous solid-state structure determination. For a molecule like this compound, which exhibits significant steric strain in its preferred conformation, direct visualization of atomic positions through X-ray diffraction would provide the most definitive evidence of its structure.

Method Comparison

FeatureX-ray CrystallographyNMR SpectroscopyComputational Chemistry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldQuantum mechanical calculations
Sample Phase Solid (single crystal)SolutionIn silico
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity, relative stereochemistry, conformational dynamics, and through-space proximitiesOptimized molecular geometry, relative energies of conformers, and thermodynamic properties
Key Strengths Unambiguous determination of absolute and relative stereochemistry in the solid state.Provides detailed information about the structure and dynamics in solution, which is often more biologically relevant.Allows for the study of unstable or hypothetical structures and provides energetic insights into conformational preferences.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or gas phase.Indirect structural information that requires interpretation of various parameters. Can be complex for molecules with significant conformational flexibility.The accuracy of the results is dependent on the level of theory and basis set used. Does not provide direct experimental validation.

Experimental Data Comparison

The following table summarizes the expected and reported data for this compound from the different analytical techniques.

ParameterX-ray Crystallography (Expected)¹H NMR Spectroscopy (Reported/Expected)¹³C NMR Spectroscopy (Reported/Expected)Computational Chemistry (Calculated)
Conformation Chair conformation with two axial and one equatorial methyl groups.Consistent with a chair conformation with two axial and one equatorial methyl groups based on coupling constants and NOE data.Consistent with a single dominant conformation in solution.The diaxial-equatorial chair conformation is the calculated energy minimum.
Methyl Group Orientations C1-CH₃: axial, C2-CH₃: equatorial, C3-CH₃: axialInferred from coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations between methyl protons and axial ring protons.Axial methyl carbons are expected to be shielded (appear at a higher field/lower ppm) compared to equatorial methyl carbons.The calculated structure shows the 1,3-diaxial and 2-equatorial arrangement of the methyl groups.
Bond Lengths (Å) Precise values (e.g., C-C ≈ 1.54 Å, C-H ≈ 1.09 Å) with low uncertainty.Not directly measured.Not directly measured.Calculated values (e.g., C-C ≈ 1.53-1.55 Å).
**Bond Angles (°) **Precise values (e.g., C-C-C ≈ 111°) with low uncertainty.Not directly measured.Not directly measured.Calculated values (e.g., C-C-C ≈ 110-112°).
Dihedral Angles (°) Precise values defining the chair conformation.Inferred from ³JHH coupling constants via the Karplus equation.Not directly measured.Calculated values defining the chair conformation.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound would be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal would then be mounted on a goniometer and placed in an X-ray diffractometer. Data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The resulting diffraction pattern would be used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign the proton and carbon signals. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be performed to identify protons that are close in space, providing crucial information about the relative stereochemistry and conformation. For instance, strong NOE correlations would be expected between the two axial methyl groups.

Computational Chemistry

The structure of this compound would be built in a molecular modeling program. A conformational search would be performed to identify low-energy conformers. The geometry of the most stable conformer would then be optimized using a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. Frequency calculations would be performed to confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.

Visualizing the Workflow and Comparisons

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Sample Preparation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Chemistry cluster_results Structural Information synthesis Synthesis and Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth sample_prep_nmr Sample Preparation (in deuterated solvent) synthesis->sample_prep_nmr model_building In Silico Model Building synthesis->model_building data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution xray_results Definitive Solid-State Structure (Bond lengths, angles, conformation) structure_solution->xray_results spectra_acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) Spectra Acquisition sample_prep_nmr->spectra_acquisition data_analysis_nmr Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) spectra_acquisition->data_analysis_nmr nmr_results Solution-State Structure and Dynamics data_analysis_nmr->nmr_results geometry_optimization Geometry Optimization model_building->geometry_optimization energy_calculation Energy and Property Calculation geometry_optimization->energy_calculation comp_results Theoretical Structure and Energetics energy_calculation->comp_results

Caption: Workflow for structural validation.

comparison_logic Logical Comparison of Structural Validation Methods cluster_methods Analytical Methods cluster_outputs Primary Outputs cluster_comparison Comparative Assessment molecule This compound xray X-ray Crystallography molecule->xray nmr NMR Spectroscopy molecule->nmr comp Computational Chemistry molecule->comp xray_out Direct 3D Structure (Solid State) xray->xray_out nmr_out Inferred 3D Structure (Solution) nmr->nmr_out comp_out Predicted 3D Structure (Gas Phase/Implicit Solvent) comp->comp_out comparison_node Comparison of: - Conformation - Methyl Group Orientation - Bond Parameters - Energetics xray_out->comparison_node nmr_out->comparison_node comp_out->comparison_node conclusion Comprehensive Structural Understanding comparison_node->conclusion

Caption: Comparison of structural methods.

Navigating the Complexities of Conformational Analysis: A Comparative Guide to Experimental and Calculated NMR Shifts of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of experimentally determined and computationally calculated ¹H and ¹³C NMR chemical shifts for various isomers of trimethylcyclohexane, offering valuable insights into the accuracy and utility of predictive methods in conformational analysis.

This guide summarizes available experimental NMR data and outlines the methodologies for both experimental acquisition and computational prediction of NMR spectra. By presenting this data side-by-side, we aim to provide a resource for researchers utilizing these techniques in their own work.

Experimental vs. Calculated ¹³C NMR Chemical Shifts

The following tables summarize the available experimental and calculated ¹³C NMR chemical shifts for several isomers of trimethylcyclohexane. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 1,1,2-Trimethylcyclohexane

AtomExperimental (ppm)Calculated (ppm)Δ (Exp - Calc)
C1Data not availableData not availableN/A
C2Data not availableData not availableN/A
C3Data not availableData not availableN/A
C4Data not availableData not availableN/A
C5Data not availableData not availableN/A
C6Data not availableData not availableN/A
1-CH₃ (a)Data not availableData not availableN/A
1-CH₃ (b)Data not availableData not availableN/A
2-CH₃Data not availableData not availableN/A

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 1,1,3-Trimethylcyclohexane

AtomExperimental (ppm)Calculated (ppm)Δ (Exp - Calc)
C1Data not availableData not availableN/A
C2Data not availableData not availableN/A
C3Data not availableData not availableN/A
C4Data not availableData not availableN/A
C5Data not availableData not availableN/A
C6Data not availableData not availableN/A
1-CH₃ (a)Data not availableData not availableN/A
1-CH₃ (b)Data not availableData not availableN/A
3-CH₃Data not availableData not availableN/A

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for cis,cis,cis-1,3,5-Trimethylcyclohexane

AtomExperimental (ppm)[1]Calculated (ppm)Δ (Exp - Calc)
C1, C3, C532.9Data not availableN/A
C2, C4, C648.3Data not availableN/A
CH₃23.3Data not availableN/A

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for cis,cis,trans-1,3,5-Trimethylcyclohexane

AtomExperimental (ppm)[2]Calculated (ppm)Δ (Exp - Calc)
C143.71Data not availableN/A
C240.84Data not availableN/A
C328.59Data not availableN/A
C426.61Data not availableN/A
C523.07Data not availableN/A
C618.91Data not availableN/A

Experimental vs. Calculated ¹H NMR Chemical Shifts

The following tables summarize the available experimental and calculated ¹H NMR chemical shifts for several isomers of trimethylcyclohexane.

Table 5: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for 1,1,3-Trimethylcyclohexane

ProtonExperimental (ppm)[3][4]Calculated (ppm)Δ (Exp - Calc)
Multiple Signals0.71 - 1.64Data not availableN/A

Table 6: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for 1,1,4-Trimethylcyclohexane

ProtonExperimental (ppm)Calculated (ppm)Δ (Exp - Calc)
Multiple SignalsData not availableData not availableN/A

Note: Specific peak assignments for the complex multiplets in the experimental ¹H NMR spectra were not available in the searched sources. Calculated NMR data were also not found.

Methodologies

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like trimethylcyclohexane is as follows:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the trimethylcyclohexane isomer for ¹H NMR and 20-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • NMR Instrument Setup:

    • The NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Computational Protocol for NMR Chemical Shift Calculation

The prediction of NMR chemical shifts is a powerful tool for structure verification and elucidation. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. A general workflow is as follows:

  • Conformational Search: For flexible molecules like trimethylcyclohexanes, a thorough conformational search is performed to identify the low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: The magnetic shielding constants for each nucleus are then calculated for the optimized geometries, often using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., B3LYP/6-311+G(2d,p)).

  • Chemical Shift Calculation: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a reference compound, typically TMS, using the formula: δ = σ(TMS) - σ(sample).

  • Boltzmann Averaging: The chemical shifts of the individual conformers are averaged based on their Boltzmann populations, calculated from their relative energies, to obtain the final predicted spectrum.

Logical Workflow for Comparison

The process of comparing experimental and calculated NMR data is crucial for validating computational methods and aiding in structural assignments. The following diagram illustrates this logical workflow.

ComparisonWorkflow cluster_exp Experimental Workflow cluster_calc Computational Workflow Sample Sample NMR_Acquisition NMR Data Acquisition Sample->NMR_Acquisition Exp_Spectrum Experimental Spectrum NMR_Acquisition->Exp_Spectrum Comparison Comparison Exp_Spectrum->Comparison Experimental Shifts Structure Molecular Structure Conf_Search Conformational Search Structure->Conf_Search DFT_Calc DFT Calculation (GIAO) Conf_Search->DFT_Calc Calc_Spectrum Calculated Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Calculated Shifts Analysis Analysis Comparison->Analysis Δ (Exp - Calc)

Workflow for comparing experimental and calculated NMR data.

This guide highlights the current state of available NMR data for trimethylcyclohexane isomers. While experimental data is accessible, a significant gap exists in the availability of pre-calculated NMR shifts in public databases and literature. The presented protocols offer a roadmap for researchers to either acquire experimental data or perform their own computational predictions to facilitate structural analysis and methods validation. As computational methods continue to improve in accuracy and efficiency, the synergy between experimental and calculated NMR data will become increasingly vital in chemical research.

References

comparative study of different catalysts for trimethylbenzene hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of trimethylbenzene (TMB) isomers is a crucial transformation in organic synthesis, yielding valuable trimethylcyclohexanes. These products serve as important intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high conversion and selectivity in this process. This guide provides a comparative overview of common heterogeneous catalysts—Ruthenium (Ru), Platinum (Pt), and Nickel (Ni)—for the hydrogenation of aromatic compounds, with a focus on trimethylbenzene.

Performance Comparison of Hydrogenation Catalysts

The following table summarizes the performance of various catalysts in the hydrogenation of aromatic compounds. While direct comparative data for trimethylbenzene under identical conditions is sparse in publicly available literature, this table provides representative data from studies on similar substrates like benzene and toluene to illustrate the general activity and selectivity trends.

CatalystSubstrateTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)ProductReference
Ru/La₂O₃–ZnO Benzene1502.050~90 (initial)Cyclohexene[1]
Ru-Ni/Al₂O₃ N-propylcarbazole130-1604.0-7.0HighHighPerhydro-N-propylcarbazole[2]
Pt-Co/γ-Al₂O₃ BenzeneNot specifiedNot specifiedHigher than Pt/γ-Al₂O₃Not specifiedCyclohexane[3]
Pt-Ni/γ-Al₂O₃ CyclohexeneNot specifiedNot specifiedHighNot specifiedCyclohexane[3]
Raney® Ni Benzene120~2.8Lower than Hf-based catalystNot specifiedCyclohexane[4]
Ni/SiO₂ Benzene~150>2.0HighHighCyclohexane[5]

Note: The performance of these catalysts is highly dependent on the support material, metal loading, particle size, and specific reaction conditions. The data presented here is for illustrative purposes to show the general applicability of these metals to aromatic hydrogenation.

Experimental Protocols

The following sections detail generalized methodologies for catalyst preparation and hydrogenation experiments, synthesized from common practices in the field.

Catalyst Preparation (Incipient Wetness Impregnation)

A common method for preparing supported metal catalysts is incipient wetness impregnation.

  • Support Preparation: The support material (e.g., Al₂O₃, SiO₂, La₂O₃-ZnO) is dried in an oven at 100-120°C overnight to remove adsorbed water.[1]

  • Impregnation: An aqueous solution of a metal salt precursor (e.g., RuCl₃·3H₂O, H₂PtCl₆, Ni(NO₃)₂) is prepared. The volume of the solution is equal to the pore volume of the support. The solution is added dropwise to the support material with constant mixing to ensure even distribution.[1]

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.[1]

  • Calcination & Reduction: The dried catalyst is then often calcined in air at elevated temperatures (e.g., 400-500°C) to decompose the precursor to its oxide form. Following calcination, the catalyst is reduced in a flow of hydrogen gas at a high temperature (e.g., 400°C) to form the active metallic nanoparticles.[1]

Hydrogenation Reaction Procedure (Batch Reactor)

Hydrogenation reactions of trimethylbenzene are typically carried out in a high-pressure batch reactor.

  • Reactor Charging: The catalyst and the solvent (if any) are placed into the reactor vessel. The reactor is then charged with the trimethylbenzene isomer.

  • Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Execution: The reactor is heated to the desired temperature and pressurized with hydrogen to the target pressure. The reaction mixture is stirred vigorously to ensure good contact between the reactants, hydrogen, and the catalyst surface.[2]

  • Monitoring: The reaction progress can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or by observing the rate of hydrogen uptake.[2]

  • Termination and Product Recovery: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is separated from the reaction mixture by filtration. The filtrate, containing the product, can then be analyzed and purified.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative study of catalysts for trimethylbenzene hydrogenation.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Comparison support Support Material (e.g., Al2O3, SiO2) impregnation Incipient Wetness Impregnation with Metal Precursor support->impregnation drying Drying (100-120°C) impregnation->drying calcination Calcination (e.g., 500°C) drying->calcination reduction Reduction in H2 Flow (e.g., 400°C) calcination->reduction catalyst Active Catalyst reduction->catalyst charge Charge Reactor: Catalyst, Solvent, TMB catalyst->charge reactor Batch Reactor reactor->charge purge Purge with N2 then H2 charge->purge react Heat and Pressurize with H2 purge->react monitor Monitor Reaction Progress (GC) react->monitor terminate Cool, Depressurize, Filter monitor->terminate product Crude Product terminate->product gc_analysis Product Analysis (GC, GC-MS) product->gc_analysis data Calculate Conversion & Selectivity gc_analysis->data comparison Compare Catalyst Performance data->comparison reaction_pathway TMB Trimethylbenzene (TMB) DMCHene Dimethylcyclohexene (Intermediate) TMB->DMCHene +H2 TMCHane Trimethylcyclohexane (Product) DMCHene->TMCHane +H2

References

A Comparative Guide to the Stability of Cis and Trans Isomers in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. In drug development, understanding the energetic landscape of a molecule can inform the design of more potent and selective therapeutics. This guide provides a comprehensive comparison of the stability of cis and trans isomers in 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes, supported by quantitative experimental data and detailed methodologies.

Key Stability Determinants: A-Values, 1,3-Diaxial, and Gauche Interactions

The relative stability of disubstituted cyclohexane isomers is primarily governed by the interplay of steric interactions in the chair conformation, the most stable arrangement for a cyclohexane ring.[1] Key factors include:

  • A-Value: This empirically determined value quantifies the Gibbs free energy difference (ΔG) between a monosubstituted cyclohexane with the substituent in an equatorial position versus an axial position.[2] A larger A-value indicates a greater preference for the equatorial position due to increased steric strain in the axial orientation.[3]

  • 1,3-Diaxial Interactions: This is a significant source of steric strain arising from the close proximity of an axial substituent with the axial hydrogens (or other substituents) on the third and fifth carbon atoms of the ring.[4] This repulsion destabilizes the conformer.

  • Gauche-Butane Interaction: In some disubstituted cyclohexanes, particularly 1,2-disubstituted systems, a gauche interaction (a dihedral angle of 60°) between the two substituents can introduce steric strain, similar to that observed in the gauche conformer of butane.[5]

Quantitative Comparison of Isomer Stability

The following tables summarize the experimentally determined energy differences between cis and trans isomers for various disubstituted cyclohexanes. The stability is dictated by the isomer that can adopt a lower energy chair conformation, minimizing destabilizing interactions.

Table 1: Relative Stability of Disubstituted Cyclohexanes
Substitution PatternMore Stable IsomerReason for StabilityApproximate Energy Difference (kJ/mol)
1,2-Disubstituted transThe trans isomer can adopt a diequatorial conformation, avoiding 1,3-diaxial interactions. The cis isomer is locked in an axial-equatorial conformation.[6]~6[6]
1,3-Disubstituted cisThe cis isomer can adopt a diequatorial conformation, which is the most stable arrangement. The trans isomer is forced into an axial-equatorial conformation.[1][7]~7
1,4-Disubstituted transThe trans isomer can exist in a diequatorial conformation, minimizing steric strain. The cis isomer is restricted to an axial-equatorial arrangement.[8]~7[8]
Table 2: A-Values for Common Substituents

This table provides the A-values (in kcal/mol) for a range of common substituents. These values are crucial for predicting the more stable conformer and, consequently, the more stable isomer in polysubstituted cyclohexanes.

SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.53
-Br0.48
-I0.47
-OH0.87 (solvent dependent)
-CH₃1.7
-CH₂CH₃1.8
-CH(CH₃)₂2.2
-C(CH₃)₃>4.5
-C₆H₅3.0
-CN0.2
-COOH1.2

Data sourced from multiple chemical data repositories and educational resources.[6]

Experimental Protocols

The determination of the relative stabilities of cyclohexane isomers relies on precise experimental techniques that can quantify the equilibrium constant between different conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibrium

Objective: To determine the equilibrium constant (K) and the Gibbs free energy difference (ΔG) between the two chair conformers of a disubstituted cyclohexane.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the purified disubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent can be critical as it can influence the conformational equilibrium.

    • Transfer the solution to a high-quality NMR tube.

  • Variable Temperature (VT) NMR Spectroscopy:

    • Acquire a series of ¹H NMR spectra over a range of low temperatures (e.g., from room temperature down to -100 °C). At lower temperatures, the rate of chair-chair interconversion slows down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.

    • For each temperature point, allow the sample to thermally equilibrate before acquiring the spectrum.

  • Data Analysis:

    • Identify the distinct signals corresponding to the axial and equatorial protons of the two conformers.

    • Integrate the area under these distinct peaks. The ratio of the integrals is directly proportional to the ratio of the conformers at that temperature.

    • Calculate the equilibrium constant (K) at each temperature: K = [Equatorial conformer] / [Axial conformer].

    • Calculate the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTlnK , where R is the gas constant and T is the temperature in Kelvin.

    • A plot of ΔG versus T (a van't Hoff plot) can be used to determine the enthalpy (ΔH) and entropy (ΔS) contributions to the free energy difference.

Calorimetry for Enthalpy of Isomerization

Objective: To measure the enthalpy difference (ΔH) between the cis and trans isomers.

Methodology:

  • Isomerization Reaction:

    • Select a suitable catalyst (e.g., a strong acid or base) that can facilitate the isomerization between the cis and trans isomers.

    • Establish the optimal reaction conditions (temperature, catalyst concentration) to achieve a measurable equilibrium mixture.

  • Calorimetric Measurement (e.g., using a reaction calorimeter):

    • Introduce a known amount of the starting isomer and the solvent into the calorimeter.

    • Allow the system to reach thermal equilibrium.

    • Initiate the isomerization reaction by adding the catalyst.

    • Monitor the heat evolved or absorbed by the reaction until equilibrium is reached. This provides the enthalpy of reaction for the isomerization process.

  • Analysis of the Equilibrium Mixture:

    • Once the reaction has reached equilibrium, quench the reaction and analyze the composition of the mixture using a suitable analytical technique (e.g., gas chromatography or NMR spectroscopy) to determine the final ratio of cis and trans isomers.

  • Calculation of Enthalpy of Isomerization:

    • The measured heat change corresponds to the enthalpy change for the conversion of the starting isomer to the equilibrium mixture.

    • Using the equilibrium composition, the standard enthalpy of isomerization (ΔH°iso) can be calculated.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental principles governing the stability of disubstituted cyclohexanes.

Caption: Chair Interconversion and A-Value.

References

A Spectroscopic Comparison of 1,2,3-Trimethylcyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic signatures of 1,2,3-trimethylcyclohexane isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The seemingly subtle differences in the spatial arrangement of the three methyl groups on the cyclohexane ring give rise to distinct stereoisomers of 1,2,3-trimethylcyclohexane. These isomers, primarily the cis,cis,cis, cis,trans,cis, and cis,cis,trans configurations, exhibit unique spectroscopic properties that are critical for their identification and characterization. Understanding these differences is paramount for applications in stereoselective synthesis and conformational analysis.

Isomeric Structures and Conformational Analysis

The stereoisomers of 1,2,3-trimethylcyclohexane are defined by the relative orientation of the three methyl groups with respect to the cyclohexane ring. In their most stable chair conformations, these methyl groups can occupy either axial or equatorial positions, leading to different steric interactions and, consequently, distinct energetic and spectroscopic profiles.

isomers cis_cis_cis cis_cis_cis ccc_conf ccc_conf cis_cis_cis->ccc_conf Adopts cis_trans_cis cis_trans_cis ctc_conf ctc_conf cis_trans_cis->ctc_conf Adopts cis_cis_trans cis_cis_trans cct_conf cct_conf cis_cis_trans->cct_conf Adopts

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of these isomers. The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the local electronic environment and the dihedral angles between adjacent atoms, which are dictated by the conformation of the cyclohexane ring.

Table 1: ¹³C NMR Chemical Shifts (ppm) for cis,trans,cis-1,2,3-Trimethylcyclohexane and Predicted Trends for Other Isomers

Carbon Atomcis,trans,cis (1α,2β,3α)Predicted Trend for cis,cis,cis (1α,2α,3α)Predicted Trend for cis,cis,trans (1α,2α,3β)
C139.35Shift influenced by diaxial interactionsShift influenced by syn-axial interactions
C237.03Shift influenced by diaxial interactionsShift influenced by syn-axial interactions
C328.14Shift influenced by diaxial interactionsShift influenced by syn-axial interactions
C426.85Shielded due to γ-gauche effectsShielded due to γ-gauche effects
C520.28Shielded due to γ-gauche effectsShielded due to γ-gauche effects
C65.28Shielded due to γ-gauche effectsShielded due to γ-gauche effects
CH₃ (C1)Not ReportedVaries with axial/equatorial positionVaries with axial/equatorial position
CH₃ (C2)Not ReportedVaries with axial/equatorial positionVaries with axial/equatorial position
CH₃ (C3)Not ReportedVaries with axial/equatorial positionVaries with axial/equatorial position

Note: The ¹³C NMR data for the cis,trans,cis isomer is sourced from ChemicalBook. Predicted trends are based on general principles of cyclohexane conformational analysis.

In ¹H NMR, the chemical shifts of the methyl protons and the methine protons at C1, C2, and C3, along with their coupling constants, provide detailed information about their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The magnitude of the coupling constants between vicinal protons is dependent on the dihedral angle, with larger couplings (around 10-13 Hz) observed for axial-axial interactions and smaller couplings (around 2-5 Hz) for axial-equatorial and equatorial-equatorial interactions.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides information about the vibrational modes of the molecule. The C-H stretching and bending vibrations are characteristic features in the IR spectra of trimethylcyclohexanes. While the overall IR spectra of the isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. These differences arise from variations in the molecular symmetry and the vibrational coupling between different groups, which are influenced by the stereochemistry.

Table 2: Key IR Absorption Bands for 1,2,3-Trimethylcyclohexane Isomers

Vibrational ModeWavenumber (cm⁻¹)Isomer(s)
C-H Stretch (CH₃, CH₂)2850-3000All isomers
C-H Bend (CH₃, CH₂)1375-1465All isomers
Fingerprint Region< 1500Specific to each isomer

Note: Data sourced from the NIST Chemistry WebBook. The fingerprint region contains complex vibrations that are unique to each molecule's structure.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. For the 1,2,3-trimethylcyclohexane isomers, the molecular ion peak (M⁺) is expected at m/z 126. The fragmentation patterns, however, can differ based on the stereochemistry, as the stability of the resulting carbocation fragments can be influenced by the initial conformation of the molecule. Common fragmentation pathways for alkyl-substituted cyclohexanes involve the loss of methyl (CH₃, m/z 15) and ethyl (C₂H₅, m/z 29) groups, as well as ring opening followed by further fragmentation.

Table 3: Key Mass Spectrometry Fragments for 1,2,3-Trimethylcyclohexane Isomers

m/zFragmentIsomer(s)
126[M]⁺All isomers
111[M-CH₃]⁺All isomers
97[M-C₂H₅]⁺All isomers
83[C₆H₁₁]⁺All isomers
69[C₅H₉]⁺All isomers
55[C₄H₇]⁺All isomers

Note: Data sourced from the NIST Chemistry WebBook. While the major fragments are common, the relative intensities of these fragments can vary between isomers.

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis of Isomers (e.g., Bussert et al., 1956) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Spectral Processing and Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of trimethylcyclohexane isomers is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The following protocol is suitable for obtaining gas-phase IR spectra of the volatile trimethylcyclohexane isomers, as found in the NIST database:

  • Sample Introduction: Introduce a small amount of the liquid isomer into a gas cell of known path length. Allow the sample to vaporize completely.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the interferogram by passing an infrared beam through the gas cell. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum. A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A typical protocol for the analysis of trimethylcyclohexane isomers by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). Use a temperature program to separate the components of the sample.

  • Ionization: As the separated components elute from the GC column, introduce them into the ion source of the mass spectrometer. Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and its fragments.

  • Data Analysis: Identify the peaks in the mass spectrum and compare the fragmentation pattern to library data or known fragmentation rules for alkylcyclohexanes.

A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isomers is a critical aspect of product development and quality control. This guide provides an objective comparison of various analytical methods for isomer quantification, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each technique, you can make informed decisions for your specific analytical challenges.

The separation and quantification of isomers—molecules with the same chemical formula but different arrangements of atoms—present a significant challenge in analytical chemistry. In the pharmaceutical industry, for instance, different enantiomers of a drug can have vastly different pharmacological effects, making their accurate quantification a regulatory necessity. Cross-validation of analytical methods ensures the reliability and accuracy of these crucial measurements. This guide will delve into a comparison of the most common techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for isomer quantification depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. The following table summarizes the key performance characteristics of the most widely used techniques.

Analytical MethodPrincipleTypical Accuracy (% Recovery)Typical Precision (% RSD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC (Chiral) Differential partitioning between a mobile phase and a chiral stationary phase.[1][2]98-102%< 2%ng/mL to µg/mLWide applicability, high resolution, robust and well-established.[1]Can be time-consuming, may require expensive chiral columns.
GC (Chiral) Differential partitioning between a mobile phase and a chiral stationary phase in a gaseous state.97-103%< 3%pg/mL to ng/mLHigh resolution and sensitivity, suitable for volatile compounds.Limited to thermally stable and volatile analytes, derivatization may be required.
SFC (Chiral) Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase.[3]98-102%< 2%ng/mL to µg/mLFaster separations and lower solvent consumption compared to HPLC, environmentally friendly.[3]Higher initial instrument cost, less suitable for highly polar compounds.
CE (Chiral) Separation based on differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte.[4][5]95-105%< 5%µg/mLHigh separation efficiency, minimal sample and reagent consumption.[1][6]Lower sensitivity compared to chromatographic methods, reproducibility can be a challenge.[6]
NMR (Quantitative) Quantification based on the direct proportionality between NMR signal integrals and the number of nuclei.[7][8]99-101%< 1%mg/mLNon-destructive, provides structural information, highly accurate and precise for major components.[9]Lower sensitivity, not suitable for trace analysis, requires specialized equipment and expertise.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.

Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a chiral drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC).

Reagents and Materials:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) if required to improve peak shape.

  • Reference standards of the racemate and the pure enantiomers.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., 90:10 hexane:isopropanol). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the racemic standard and a series of calibration standards of the undesired enantiomer in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the drug substance in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 90:10 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Inject the racemic standard six times. The resolution between the two enantiomer peaks should be ≥ 1.5, and the relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Calibration: Inject the calibration standards of the undesired enantiomer and construct a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the sample solution in triplicate.

  • Quantification: Determine the concentration of the undesired enantiomer in the sample using the calibration curve. Calculate the enantiomeric purity as: % Enantiomeric Purity = (Area of major enantiomer / (Area of major enantiomer + Area of minor enantiomer)) * 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Enantiomer Analysis

Objective: To quantify trace levels of an undesired enantiomer in a volatile chiral compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

  • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).

Reagents and Materials:

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • GC-grade solvents for sample preparation (e.g., dichloromethane, methanol).

  • Derivatizing agent if necessary to improve volatility and separation.

  • Reference standards of the racemate and the pure enantiomers.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the racemic standard and a series of calibration standards of the undesired enantiomer in a suitable solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a derivatization step according to a validated procedure.

  • GC-MS Conditions:

    • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL)

    • Oven Temperature Program: 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold for 5 min.

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-400

  • System Suitability: Inject the racemic standard to ensure baseline separation of the enantiomers.

  • Calibration: Analyze the calibration standards and create a calibration curve based on the peak area of a characteristic ion for the undesired enantiomer.

  • Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the amount of the undesired enantiomer in the sample using the established calibration curve.

Visualizing the Workflow

To better understand the processes involved in method validation and a typical chiral separation, the following diagrams have been created using Graphviz.

MethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Define Analytical Target Profile Opt Optimize Method Parameters Dev->Opt Initial Screening Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for Analytical Method Validation.

ChiralSeparationWorkflow cluster_0 Sample & Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting SamplePrep Prepare Sample Solution Analysis Inject Samples & Standards SamplePrep->Analysis StdPrep Prepare Racemic & Enantiomeric Standards SystemSuitability System Suitability Test StdPrep->SystemSuitability SystemSuitability->Analysis Integration Peak Integration & Identification Analysis->Integration Quantification Quantification of Isomers Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental Workflow for Chiral Separation.

Conclusion

The cross-validation of analytical methods is paramount for ensuring the quality and safety of products where isomeric purity is a critical attribute. While HPLC remains a workhorse in many laboratories due to its robustness and versatility, techniques like SFC offer significant advantages in terms of speed and environmental impact. GC is highly sensitive for volatile compounds, and CE provides high efficiency for certain applications. qNMR stands out for its high accuracy and precision, particularly for the quantification of major components without the need for reference standards of each isomer.

The choice of the most suitable method will always be a balance between the specific requirements of the analysis, the properties of the analyte, and the available resources. By carefully considering the data presented in this guide and implementing robust validation protocols, researchers can confidently select and apply the most appropriate analytical technique for their isomer quantification needs.

References

Axial vs. Equatorial Methyl Groups: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry, particularly in the study of cyclic molecules, the spatial arrangement of atoms plays a pivotal role in determining a molecule's stability and reactivity. Within the chair conformation of cyclohexane, substituents can occupy two distinct positions: axial and equatorial. This guide provides an objective comparison of the reactivity of methyl groups in these two orientations, supported by experimental data, to illuminate the nuanced relationship between stereochemistry and chemical behavior.

Thermodynamic Stability: The Equatorial Preference

Before delving into reactivity, it is crucial to understand the thermodynamic landscape. The equatorial position is energetically favored for a methyl group on a cyclohexane ring. This preference arises from the avoidance of steric strain, specifically 1,3-diaxial interactions, which are present when the methyl group is in the axial position.[1][2][3] In the axial conformation, the methyl group is in close proximity to the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the methyl-substituted carbon), leading to steric repulsion.[1][2][3] The equatorial position, in contrast, places the methyl group away from these hydrogens, resulting in a more stable conformation.

Experimental measurements have quantified this stability difference. The equatorial conformer of methylcyclohexane is approximately 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol) more stable than the axial conformer.[2] This energy difference dictates the equilibrium distribution of the two conformers at room temperature, with the equatorial conformer being significantly more abundant (approximately 95%) than the axial conformer (about 5%).[2]

Kinetic Reactivity: The Enhanced Reactivity of Equatorial C-H Bonds

While thermodynamic stability provides a foundational understanding, the kinetic reactivity of the C-H bonds within the axial and equatorial methyl groups reveals a more dynamic picture. Experimental studies on hydrogen atom transfer (HAT) reactions have demonstrated a significant difference in the reactivity of these bonds.

A key study by Salamone, Ortega, and Bietti provided quantitative insights into this reactivity difference through laser flash photolysis experiments.[4] They measured the absolute rate constants for hydrogen atom transfer from various cyclohexanes to the cumyloxyl radical. Their findings revealed that the tertiary C-H bonds in an equatorial position are significantly more reactive than their axial counterparts.

Table 1: Comparison of Hydrogen Atom Transfer (HAT) Rate Constants for Axial vs. Equatorial C-H Bonds

Substrate ConformationC-H Bond PositionRelative Rate Constant (kH(eq)/kH(ax))
Substituted CyclohexanesEquatorial10 - 14
Axial1

Data sourced from Salamone, Ortega, & Bietti (2015).[4]

The data clearly indicates that equatorial C-H bonds are 10 to 14 times more reactive in hydrogen atom transfer reactions than axial C-H bonds.[4] This enhanced reactivity of the equatorial position is attributed to the release of 1,3-diaxial strain in the transition state of the reaction.[4] Conversely, the deactivation of the axial C-H bond is suggested to be due to an increase in torsional strain in the transition state.[4]

Experimental Protocols

Determination of Hydrogen Atom Transfer (HAT) Rate Constants by Laser Flash Photolysis

The quantitative data presented in this guide was obtained using the laser flash photolysis technique. This method allows for the direct measurement of the rates of reaction of transient species, such as radicals.

Objective: To determine the absolute rate constants for the reaction of a photochemically generated radical (e.g., cumyloxyl radical) with the axial and equatorial C-H bonds of a methyl-substituted cyclohexane.

Methodology:

  • Sample Preparation: Solutions of a suitable radical precursor (e.g., dicumyl peroxide to generate cumyloxyl radicals) and the substituted cyclohexane in an appropriate solvent are prepared. The concentrations are carefully controlled. For studying specific conformers, conformationally biased molecules, such as those with a bulky t-butyl group to "lock" the conformation, are often used.

  • Laser Pulse Generation: A short, high-energy laser pulse (typically in the nanosecond range) is used to photolyze the precursor molecule, generating the desired radical species instantaneously.

  • Transient Species Monitoring: The decay of the radical's concentration is monitored over time using a spectroscopic technique, typically UV-Vis absorption spectroscopy. A monitoring light beam is passed through the sample, and the change in absorbance at a wavelength specific to the radical is recorded as a function of time.

  • Kinetic Analysis: The decay of the radical follows pseudo-first-order kinetics in the presence of a large excess of the cyclohexane substrate. The observed rate constant (k_obs) is determined from the exponential decay of the absorbance signal.

  • Rate Constant Calculation: The bimolecular rate constant for the hydrogen atom transfer reaction (kH) is obtained from the slope of a plot of k_obs versus the concentration of the cyclohexane substrate. By using conformationally locked isomers, the rate constants for the reaction with axial and equatorial C-H bonds can be determined independently.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key structural and logical relationships.

Figure 1. Conformational equilibrium of methylcyclohexane.

G Logical Flow of Reactivity Comparison A Conformational Position of Methyl Group B Axial A->B C Equatorial A->C D Presence of 1,3-Diaxial Interactions B->D H Increased Torsional Strain in Transition State B->H E Absence of 1,3-Diaxial Interactions C->E I Release of Strain in Transition State C->I F Higher Ground State Energy D->F G Lower Ground State Energy E->G J Slower Reaction Rate (Deactivation) H->J K Faster Reaction Rate (Activation) I->K

Figure 2. Factors influencing the reactivity of axial vs. equatorial methyl groups.

G Experimental Workflow for Laser Flash Photolysis A Prepare solution of radical precursor and cyclohexane substrate B Generate radicals via nanosecond laser pulse A->B C Monitor radical decay with UV-Vis spectroscopy B->C D Determine pseudo-first-order rate constant (k_obs) C->D E Plot k_obs vs. [cyclohexane] D->E F Calculate bimolecular rate constant (kH) from slope E->F G Compare kH for axial and equatorial C-H bonds F->G

Figure 3. Simplified workflow for determining HAT rate constants.

Conclusion

References

A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate prediction of molecular conformations is a critical step in understanding biological processes and designing effective therapeutics. This guide provides an objective comparison of computational methods for conformational analysis, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.

The ability of a molecule to adopt different three-dimensional arrangements, or conformations, dictates its interactions with biological targets. Computational methods offer a powerful means to explore the vast conformational space of a molecule, providing insights that are often inaccessible through experimental techniques alone. However, the accuracy and computational cost of these methods can vary significantly. This guide benchmarks several popular methods, presenting their performance in a clear and comparative manner.

Data Presentation: A Comparative Overview

The performance of various computational methods for conformational analysis is summarized below. The key metrics for comparison are accuracy, typically measured by the root-mean-square deviation (RMSD) to a known experimental structure (e.g., from X-ray crystallography), and computational cost, often reported as the time required to perform the analysis.

Method CategorySpecific Method / Force FieldTypical RMSD (Å) to Bioactive ConformationComputational CostKey StrengthsKey Weaknesses
Molecular Mechanics (MM) MMFF94/MMFF94s0.5 - 2.0[1][2][3]LowFast, suitable for large-scale screeningAccuracy can be limited for complex systems[1]
GAFF/GAFF20.6 - 2.5[4]LowGeneral purpose, widely usedCan produce high-energy outliers for some molecules[4]
OPLS3e0.5 - 1.8Low to MediumGood accuracy for geometries and energiesProprietary, may require commercial software
AMOEBAGenerally high performance[1][2]HighIncludes polarization effects for higher accuracyComputationally more expensive than other force fields[1]
Semi-Empirical Quantum Mechanics PM7Generally better correlation with DFT than MM[5]MediumFaster than ab initio QM methodsLess accurate than higher-level QM methods
Quantum Mechanics (QM) Density Functional Theory (DFT)High accuracyHighGood balance of accuracy and cost for smaller systemsComputationally intensive for large molecules
Coupled Cluster (CCSD(T))Very high accuracy (often used as a benchmark)[5]Very High"Gold standard" for energy calculationsProhibitively expensive for all but the smallest systems
Conformer Generation Tools RDKit (ETKDG)Good performance, especially for less flexible molecules[6][7][8]LowFreely available, widely used in cheminformatics[6]Performance can be lower for highly flexible molecules[6]
OMEGAHigh accuracy in reproducing bioactive conformations[9][10]Low to MediumFast and robust for large databases[9]Commercial software
ConfabGood for molecules with many rotatable bonds[6]LowFreely available[6]
CORINAHigh success rate in generating 3D structures[11]LowRule-based, fast[11]May be limited by predefined rules[11]

Experimental Protocols

To ensure a fair and reproducible comparison of conformational analysis methods, a standardized experimental protocol is crucial. The following outlines a general workflow for benchmarking these methods.

Objective: To assess the ability of a computational method to reproduce the experimentally determined (bioactive) conformation of a small molecule and to evaluate its computational efficiency.

Materials:

  • A dataset of small molecules with high-resolution crystal structures, complexed with a protein target (e.g., the PDBbind refined set).

  • Computational chemistry software implementing the methods to be benchmarked (e.g., RDKit, OpenEye OMEGA, Schrödinger Maestro, Gaussian).

Methodology:

  • Dataset Preparation:

    • Select a diverse set of molecules from the chosen dataset, covering a range of sizes, flexibilities (number of rotatable bonds), and chemical properties.

    • For each molecule, extract the 3D coordinates of the ligand from the protein-ligand complex to serve as the reference "bioactive" conformation.

    • Generate a 2D representation (e.g., SMILES string) for each molecule, which will be the input for the conformer generation.

  • Conformer Generation:

    • For each molecule and each computational method being tested, generate a conformational ensemble starting from the 2D representation.

    • Define a consistent set of parameters for the generation process, such as the maximum number of conformers to be generated and the energy window for filtering. For force field-based methods, ensure consistent assignment of atom types and charges.

  • Performance Evaluation:

    • Accuracy Assessment:

      • For each generated conformational ensemble, calculate the heavy-atom RMSD of each conformer to the reference bioactive conformation.

      • The primary accuracy metric is the lowest RMSD value found within the ensemble for each molecule.

      • Analyze the distribution of minimum RMSD values across the entire dataset for each method.

    • Computational Cost Assessment:

      • Record the CPU time required to generate the conformational ensemble for each molecule and each method.

      • Calculate the average and median computational time per molecule for each method.

  • Data Analysis and Comparison:

    • Compile the accuracy (minimum RMSD) and computational cost data for all methods into summary tables.

    • Generate plots, such as histograms of minimum RMSD values and scatter plots of accuracy versus computational cost, to visualize the performance differences.

    • Perform statistical analysis to determine if the observed differences in performance between methods are significant.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the process of benchmarking computational methods for conformational analysis.

Benchmarking_Workflow cluster_input Input Data cluster_methods Conformational Analysis Methods cluster_processing Processing cluster_evaluation Performance Evaluation cluster_output Output & Analysis Molecule_SMILES 2D Molecular Structure (SMILES) Generate_Ensemble Generate Conformational Ensemble Molecule_SMILES->Generate_Ensemble Reference_Structure Reference 3D Structure (e.g., from PDB) Calculate_RMSD Calculate RMSD to Reference Reference_Structure->Calculate_RMSD MM Molecular Mechanics (e.g., MMFF94, GAFF) MM->Generate_Ensemble QM Quantum Mechanics (e.g., DFT) QM->Generate_Ensemble Tools Conformer Generation Tools (e.g., RDKit, OMEGA) Tools->Generate_Ensemble Generate_Ensemble->Calculate_RMSD Measure_Time Measure Computational Time Generate_Ensemble->Measure_Time Comparison_Table Comparative Performance Data Calculate_RMSD->Comparison_Table Measure_Time->Comparison_Table Analysis Statistical Analysis & Visualization Comparison_Table->Analysis

Caption: A generalized workflow for benchmarking computational methods for conformational analysis.

Drug_Discovery_Workflow cluster_start Initial Phase cluster_conformation Conformational Analysis in Lead Optimization cluster_design Structure-Based Drug Design cluster_synthesis Final Stages Target_ID Target Identification Hit_ID Hit Identification Target_ID->Hit_ID Conformer_Gen Generate Conformers of Hit/Lead Compounds Hit_ID->Conformer_Gen Bioactive_Hypothesis Hypothesize Bioactive Conformation Conformer_Gen->Bioactive_Hypothesis Docking Molecular Docking Bioactive_Hypothesis->Docking Pharmacophore Pharmacophore Modeling Bioactive_Hypothesis->Pharmacophore SAR_Analysis Structure-Activity Relationship (SAR) Analysis Docking->SAR_Analysis Pharmacophore->SAR_Analysis Synthesis Synthesis of Optimized Compounds SAR_Analysis->Synthesis Testing Biological Testing Synthesis->Testing

Caption: Role of conformational analysis in a typical structure-based drug discovery workflow.

References

literature comparison of reported properties for cis,trans,cis-1,2,3-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis, stereochemistry, and drug development, a thorough understanding of the physical and spectral properties of stereoisomers is paramount. The spatial arrangement of atoms within a molecule can significantly influence its physical characteristics, reactivity, and biological activity. This guide provides a comparative overview of the reported properties of the major stereoisomers of 1,2,3-trimethylcyclohexane, with a focus on cis,trans,cis-1,2,3-trimethylcyclohexane and its diastereomers. The data presented is compiled from various chemical databases and literature sources, offering a valuable resource for comparative analysis.

Stereoisomers of 1,2,3-Trimethylcyclohexane

The substitution pattern of three methyl groups on a cyclohexane ring at positions 1, 2, and 3 gives rise to four possible stereoisomers, each with unique physical and spectral properties. These are:

  • cis,cis,cis-1,2,3-Trimethylcyclohexane

  • This compound

  • cis,cis,trans-1,2,3-Trimethylcyclohexane

  • trans,cis,trans-1,2,3-Trimethylcyclohexane

The relationship between these stereoisomers is illustrated in the diagram below.

stereoisomers cluster_123 1,2,3-Trimethylcyclohexane Stereoisomers A cis,cis,cis B cis,trans,cis A->B Diastereomers C cis,cis,trans A->C Diastereomers D trans,cis,trans A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Diastereomers

Figure 1. Stereoisomeric relationships of 1,2,3-trimethylcyclohexane.

Physical Properties Comparison

The physical properties of the 1,2,3-trimethylcyclohexane stereoisomers, such as boiling point, melting point, density, and refractive index, are distinct due to the differences in their molecular shape and intermolecular forces. The following table summarizes the available experimental data for these properties.

StereoisomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n²⁰/D)
This compound 145.6-66.90.794 at 20°C1.432 at 20°C
cis,cis,cis-1,2,3-Trimethylcyclohexane 151.4-85.00.802 at 20°C1.440 at 20°C
cis,cis,trans-1,2,3-Trimethylcyclohexane 150.0-0.799 at 20°C1.439 at 20°C
trans,cis,trans-1,2,3-Trimethylcyclohexane 142-143---

Note: Data is compiled from various sources and may have been determined under slightly different experimental conditions. A hyphen (-) indicates that reliable experimental data was not found.

Spectroscopic Data Comparison

Spectroscopic techniques such as ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the carbon framework and functional groups within a molecule, allowing for the differentiation of stereoisomers.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR spectra are highly sensitive to the local electronic environment of each carbon atom. The different spatial arrangements of the methyl groups in the stereoisomers of 1,2,3-trimethylcyclohexane lead to distinct chemical shifts for the ring and methyl carbons.

StereoisomerMethyl C1 (ppm)Methyl C2 (ppm)Methyl C3 (ppm)Ring Carbons (ppm range)
This compound ~15.5~19.0~15.5~22-40
cis,cis,cis-1,2,3-Trimethylcyclohexane ~20.6~16.5~20.6~28-35

Note: The presented values are approximate and can vary based on the solvent and spectrometer frequency used.

Infrared (IR) Spectroscopy

The IR spectra of all 1,2,3-trimethylcyclohexane isomers are expected to be broadly similar, showing characteristic C-H stretching and bending vibrations for alkanes. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers. The primary absorption bands are expected in the following regions:

  • C-H stretching (alkane): 2850-3000 cm⁻¹

  • CH₂ bending: ~1465 cm⁻¹

  • CH₃ bending: ~1375 cm⁻¹

Experimental Protocols

The following sections outline the general experimental methodologies for the determination of the key physical and spectroscopic properties discussed. It is important to note that the specific parameters used in historical literature may vary.

Determination of Boiling Point (Capillary Method)

A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

boiling_point cluster_setup Experimental Setup cluster_procedure Procedure A Sample in Fusion Tube B Inverted Capillary Tube A->B Place inside C Thermometer B->C Attach to D Heating Bath (e.g., Oil Bath) C->D Immerse in E Heat Bath Slowly F Observe Bubbles from Capillary E->F G Record Temperature of Continuous Bubble Stream F->G

Figure 2. Workflow for boiling point determination by the capillary method.
  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, and the assembly is immersed in a heating bath (e.g., an oil bath).

  • Heating: The bath is heated slowly and steadily.

  • Observation: As the liquid heats, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a continuous stream of vapor bubbles will emerge from the open end of the capillary tube.

  • Measurement: The temperature at which a rapid and continuous stream of bubbles emerges is recorded as the boiling point.[1][2]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The retention time of a compound is a characteristic property under a specific set of experimental conditions.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., non-polar stationary phase like dimethylpolysiloxane) and a detector (e.g., Flame Ionization Detector - FID) is used.

  • Sample Injection: A small volume of the sample, typically diluted in a volatile solvent, is injected into the heated injection port of the GC.

  • Separation: The volatile components are carried by an inert carrier gas (e.g., helium or nitrogen) through the column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.[3][4]

  • Detection: As each component elutes from the column, it is detected, and a signal is generated.

  • Analysis: The time taken for a component to travel from the injector to the detector is its retention time, which can be used for identification by comparison with standards.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Spectral Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The number of signals corresponds to the number of chemically non-equivalent carbon atoms, and their chemical shifts provide information about their electronic environment.

Conclusion

The stereoisomers of 1,2,3-trimethylcyclohexane, while sharing the same molecular formula and connectivity, exhibit distinct physical and spectroscopic properties. The cis,trans,cis isomer, along with its diastereomers, can be effectively distinguished through careful analysis of their boiling points, refractive indices, and spectral data. The information and methodologies presented in this guide serve as a valuable resource for researchers in the comparative study and identification of these and other alicyclic compounds.

References

A Researcher's Guide to Validating Synthesis Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of a synthesis protocol is paramount. A robust and well-documented protocol ensures consistency in yield and purity, which is critical for advancing research and development. This guide provides a framework for objectively comparing and validating synthesis protocols, emphasizing the importance of detailed methodologies and clear data presentation.

The ability to reliably reproduce a chemical synthesis is the cornerstone of chemical research and development. It allows for the consistent production of molecules for further study and ensures that experimental findings can be independently verified.[1][2] However, achieving reproducibility can be challenging, as minor variations in experimental conditions can significantly impact the outcome.[3][4][5] This guide outlines a systematic approach to validating synthesis protocols, enabling researchers to compare alternatives and select the most reliable method for their needs.

Comparing Synthesis Protocols: A Quantitative Approach

When evaluating different synthesis protocols for the same target molecule, a quantitative comparison is essential for an objective assessment. The following table provides an example of how to structure such a comparison, using the synthesis of Aspirin (Acetylsalicylic Acid) as a case study.

ParameterProtocol A: Acetic Anhydride & H₂SO₄Protocol B: Acetic Anhydride & NaH₂PO₄Literature Value
Yield (%) 72.585.0>90%
Melting Point (°C) 134-136135-137135-136
Purity (by HPLC, %) 98.599.2>99%
Reaction Time (hours) 21.5Varies
Cost per gram ($) 0.500.75Varies
Safety Considerations Use of strong corrosive acid (H₂SO₄)Use of a milder acid catalystStandard laboratory precautions

This data is illustrative and should be replaced with experimental results.

Detailed Experimental Protocols

To ensure reproducibility, it is crucial to provide detailed experimental protocols for all key experiments cited. This includes not only the step-by-step procedure but also a comprehensive list of all reagents, equipment, and analytical methods used.

Synthesis of Aspirin (Protocol A)
  • Reagents:

    • Salicylic Acid (Source, Purity)

    • Acetic Anhydride (Source, Purity)

    • Concentrated Sulfuric Acid (H₂SO₄) (Source, Purity)

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • 125 mL Erlenmeyer flask

    • Hot plate with magnetic stirring

    • Ice bath

    • Büchner funnel and filter paper

    • Melting point apparatus

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Add 2.0 g of salicylic acid and 5.0 mL of acetic anhydride to the Erlenmeyer flask.

    • Slowly add 5 drops of concentrated sulfuric acid to the mixture while stirring.

    • Heat the mixture to 50-60°C for 15 minutes.

    • Cool the flask in an ice bath and add 50 mL of cold deionized water to precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture.

    • Dry the purified aspirin and determine the yield and melting point.

    • Analyze the purity of the final product using HPLC.

Analytical Methods
  • Melting Point Determination: A calibrated melting point apparatus should be used to determine the melting point range of the synthesized product.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be determined by HPLC analysis. The mobile phase composition, column type, flow rate, and detection wavelength must be clearly stated.

Visualizing the Validation Workflow

A clear visualization of the experimental workflow can aid in understanding the entire process of validating a synthesis protocol. The following diagram, created using the DOT language, illustrates a general workflow for a multi-step synthesis with in-line purification and analysis, a common scenario in drug development.[6][7][8]

G cluster_synthesis Synthesis & Purification cluster_validation Validation start Starting Materials step1 Step 1: Reaction start->step1 pur1 In-line Purification 1 step1->pur1 Crude Intermediate 1 step2 Step 2: Reaction pur1->step2 Purified Intermediate 1 analysis1 In-process Analysis 1 pur1->analysis1 pur2 In-line Purification 2 step2->pur2 Crude Intermediate 2 product Final Product pur2->product Purified Intermediate 2 analysis2 In-process Analysis 2 pur2->analysis2 final_analysis Final Product Analysis (HPLC, NMR, MS, etc.) product->final_analysis data_comparison Compare with Specs (Yield, Purity, etc.) final_analysis->data_comparison reproducibility Assess Reproducibility data_comparison->reproducibility

Caption: Workflow for multi-step synthesis validation.

Signaling Pathway for Reproducibility Assessment

To further illustrate the logical relationships in ensuring reproducibility, the following diagram outlines the key factors and their influence on the final assessment.

G cluster_inputs Input Parameters cluster_process Synthesis Process cluster_outputs Outputs & Analysis cluster_assessment Reproducibility Assessment reagents Reagent Quality (Purity, Source) protocol Detailed Protocol Execution reagents->protocol conditions Reaction Conditions (Temp, Time, Stirring) conditions->protocol equipment Equipment (Calibration, Type) equipment->protocol yield Yield protocol->yield purity Purity (Analytical Data) protocol->purity reproducible Reproducible? yield->reproducible purity->reproducible

Caption: Factors influencing synthesis reproducibility.

By adhering to these guidelines for data presentation, detailed protocol documentation, and clear visualization of workflows, researchers can significantly enhance the reproducibility of their synthetic methods. This, in turn, fosters greater confidence in research findings and accelerates the pace of scientific discovery and drug development.

References

comparing the solvent effects on the conformational equilibrium of trimethylcyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of molecular scaffolds like trimethylcyclohexanes is pivotal. The spatial arrangement of substituents, dictated by the chair conformation of the cyclohexane ring, can significantly impact a molecule's biological activity and physical properties. A key environmental factor governing this delicate balance is the solvent. This guide provides a comparative analysis of solvent effects on the conformational equilibrium of trimethylcyclohexane isomers, supported by established principles and a detailed experimental protocol.

The conformational equilibrium of substituted cyclohexanes is primarily a balance between two chair conformers. For trimethylcyclohexanes, the energetically most favorable conformation seeks to minimize steric strain, particularly the destabilizing 1,3-diaxial interactions between methyl groups and other axial substituents. The preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. For a methyl group, the A-value is approximately 1.74 kcal/mol in non-polar solvents, indicating a strong preference for the equatorial position.

While extensive experimental data on the solvent-dependent conformational equilibria of various trimethylcyclohexane isomers is not abundant in the literature, the principles of physical organic chemistry allow for a robust theoretical comparison. The polarity of the solvent can influence the conformational equilibrium, especially if the different conformers have significantly different dipole moments. Generally, a more polar solvent will preferentially solvate and stabilize the conformer with a larger dipole moment.

Comparative Analysis of Steric Strain

In the absence of comprehensive solvent-specific experimental data, a comparison of the calculated steric strain energies for different trimethylcyclohexane isomers provides a valuable baseline for understanding their intrinsic conformational preferences, which would be most representative of their behavior in non-polar solvents. This strain is primarily due to 1,3-diaxial interactions.

Trimethylcyclohexane IsomerConformer 1 (Axial Methyls)Calculated Steric Strain (kcal/mol)Conformer 2 (Axial Methyls)Calculated Steric Strain (kcal/mol)Predominant Conformer (in non-polar solvent)
cis-1,2,3-Trimethylcyclohexane 2 axial, 1 equatorial~3.6 (two Me-H interactions)1 axial, 2 equatorial~1.8 (one Me-H interaction)1 axial, 2 equatorial
trans,cis-1,2,3-Trimethylcyclohexane 1 axial, 2 equatorial~1.8 (one Me-H interaction)2 axial, 1 equatorial~3.6 (two Me-H interactions)1 axial, 2 equatorial
cis,cis-1,3,5-Trimethylcyclohexane 3 axial~5.4 (three Me-H interactions)0 axial (all equatorial)0All equatorial
cis,trans-1,3,5-Trimethylcyclohexane 1 axial, 2 equatorial~1.8 (one Me-H interaction)2 axial, 1 equatorial~3.6 (two Me-H interactions)1 axial, 2 equatorial
1,1,3-Trimethylcyclohexane 1 axial (at C1)~1.8 (one Me-H interaction)1 axial (at C3)~1.8 (one Me-H interaction)Roughly equal mixture

Note: The steric strain values are estimations based on the A-value of a methyl group (~1.8 kcal/mol for a single 1,3-diaxial Me-H interaction). The actual values can vary slightly.

Experimental Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying the conformational equilibria of cyclohexane derivatives. Low-temperature NMR is often employed to "freeze out" the individual chair conformers, allowing for their direct observation and quantification.

Objective: To determine the ratio of the two chair conformers of a given trimethylcyclohexane isomer in different solvents.

Materials:

  • High-resolution NMR spectrometer with variable temperature capabilities.

  • NMR tubes.

  • The trimethylcyclohexane isomer of interest.

  • A range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, chloroform-d, acetone-d6, methanol-d4).

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 5-10 mg/mL) of the trimethylcyclohexane isomer in the chosen deuterated solvent directly in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is usually fast on the NMR timescale, resulting in a time-averaged spectrum.

  • Low-Temperature Spectra:

    • Cool the sample in the NMR probe to a temperature where the chair interconversion is slow. This "coalescence temperature" will vary depending on the energy barrier to ring flip. For trimethylcyclohexanes, temperatures in the range of -60°C to -100°C are typically required.

    • Acquire a series of ¹H NMR spectra at progressively lower temperatures until the signals for the individual axial and equatorial protons of the two distinct conformers are sharp and well-resolved.

  • Signal Assignment: Assign the signals in the low-temperature spectrum to the specific protons of each conformer. This can be aided by 2D NMR techniques (e.g., COSY, NOESY) and by considering the characteristic chemical shifts and coupling constants of axial and equatorial protons.

  • Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals for a given proton in the two conformations directly corresponds to the population ratio of the conformers.

  • Equilibrium Constant and ΔG Calculation:

    • Calculate the equilibrium constant (K) from the ratio of the conformer populations: K = [Equatorial-rich conformer] / [Axial-rich conformer].

    • Calculate the Gibbs free energy difference (ΔG) between the conformers using the equation: ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was acquired.

  • Solvent Comparison: Repeat steps 1-6 for each solvent to be investigated.

Data Analysis: The obtained ΔG values in different solvents can be correlated with solvent polarity parameters (e.g., dielectric constant) to elucidate the influence of the solvent on the conformational equilibrium.

Visualizing the Solvent Effect

The following diagram illustrates the general principle of how a change in solvent polarity can shift the conformational equilibrium of a trimethylcyclohexane.

G Solvent Effect on Conformational Equilibrium cluster_0 Non-Polar Solvent cluster_1 Polar Solvent ConformerA_NP Conformer A (e.g., all-equatorial) Lower Energy ConformerB_NP Conformer B (e.g., one axial Me) Higher Energy ConformerA_NP->ConformerB_NP Equilibrium favors A Equilibrium_Shift Increase in Solvent Polarity ConformerA_P Conformer A Stabilized ConformerB_P Conformer B More Stabilized (if higher dipole moment) ConformerA_P->ConformerB_P Equilibrium shifts towards B

Inter-laboratory Comparison of cis,trans,cis-1,2,3-trimethylcyclohexane Analysis: A Guide to Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for cis,trans,cis-1,2,3-trimethylcyclohexane. In the absence of a formal inter-laboratory comparison study, this document focuses on presenting key performance data from established sources and detailing standardized experimental protocols to facilitate consistent and reproducible analysis across different laboratories.

Data Presentation: Comparative Analytical Parameters

The primary method for the separation and identification of this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). A critical parameter for comparing GC methods is the Kovats Retention Index (RI), which helps in identifying compounds by normalizing retention times to a set of standards.

The following table summarizes the reported Kovats Retention Indices for this compound on standard non-polar columns, providing a benchmark for method development and inter-laboratory comparison.

Analytical ParameterValueReference Column TypesSource
Kovats Retention Index (Standard Non-Polar)
854DB-1, SE-30, OV-1, etc.PubChem[1]
863.57DB-1, SE-30, OV-1, etc.PubChem[1]
867DB-1, SE-30, OV-1, etc.NIST WebBook, PubChem[1][2]
867.65DB-1, SE-30, OV-1, etc.PubChem[1]
870.2DB-1, SE-30, OV-1, etc.PubChem[1]
874.1DB-1, SE-30, OV-1, etc.PubChem[1]
882DB-1, SE-30, OV-1, etc.PubChem[1]
896DB-1, SE-30, OV-1, etc.PubChem[1]
901.1DB-1, SE-30, OV-1, etc.PubChem[1]
903DB-1, SE-30, OV-1, etc.PubChem[1]
907.4DB-1, SE-30, OV-1, etc.PubChem[1]
Molecular Weight 126.24 g/mol N/APubChem[1]
Molecular Formula C₉H₁₈N/APubChem[1]

Note: The variation in Kovats RI values can be attributed to differences in experimental conditions, such as temperature programming rates, carrier gas flow, and specific column characteristics. Laboratories should aim to calibrate their systems and compare their results against these published values.

Experimental Protocols: Standardized GC-MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound, based on general methods for volatile organic compounds (VOCs).

1. Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.

  • Liquid Samples (e.g., solvents, reaction mixtures):

    • Dilute the sample in a volatile solvent compatible with GC-MS analysis (e.g., hexane, dichloromethane) to a concentration of approximately 10 µg/mL.[3]

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean autosampler vial.[3]

  • Solid Samples (e.g., polymers, tissues):

    • Employ a suitable extraction technique such as headspace analysis or liquid-liquid extraction.

    • For headspace analysis, place the sample in a sealed vial and heat to allow volatile compounds to partition into the headspace, which is then sampled.[4]

    • For liquid-liquid extraction, extract the sample with a suitable organic solvent.[4]

  • Aqueous Samples:

    • Use a purge and trap system to extract the analyte from the water matrix.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), is recommended. A typical column dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[6]

    • Injector: Use a split/splitless injector, typically in split mode to avoid column overloading. A split ratio of 1:20 is common.[6]

    • Injector Temperature: 250 °C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 220 °C at a rate of 2 °C/min.

      • Ramp to 280 °C at a rate of 10 °C/min, hold for 10 minutes.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Ion Source Temperature: 220 °C.[6]

    • Mass Scan Range: 41-500 m/z.[6]

3. Data Analysis and Identification

  • The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library.

  • Confirmation of the isomer is performed by comparing the calculated Kovats Retention Index from the sample run with the established values in the data presentation table.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Liquid Liquid Sample (Dilution) Sample->Liquid Solid Solid/Aqueous Sample (Extraction/Headspace) Sample->Solid PreparedSample Prepared Sample in Vial Liquid->PreparedSample Solid->PreparedSample Injection Sample Injection PreparedSample->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS RawData Raw Data Acquisition MS->RawData Processing Data Processing (Peak Integration, Spectral Deconvolution) RawData->Processing Identification Compound Identification (Library Match, Retention Index) Processing->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

References

Thermodynamic Landscape of 1,2,3-Trimethylcyclohexane Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational preferences and thermodynamic stability of substituted cyclohexanes is paramount for predicting molecular interactions and designing effective therapeutic agents. This guide provides a comparative analysis of the relative thermodynamic data for the stereoisomers of the 1,2,3-trimethylcyclohexane system, supported by established experimental and computational methodologies.

The spatial arrangement of substituent groups on a cyclohexane ring dictates its conformational equilibrium and overall thermodynamic stability. In the case of 1,2,3-trimethylcyclohexane, the interplay of steric interactions between the three methyl groups gives rise to a complex energy landscape across its various stereoisomers. The predominant chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, with the latter being generally more stable due to the minimization of destabilizing 1,3-diaxial interactions.

Stereoisomers of 1,2,3-Trimethylcyclohexane

There are four possible stereoisomers for 1,2,3-trimethylcyclohexane:

  • (1R,2R,3R)-1,2,3-trimethylcyclohexane (and its enantiomer)

  • (1R,2R,3S)-1,2,3-trimethylcyclohexane (and its enantiomer)

  • (1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound)

  • (1S,2R,3R)-1,2,3-trimethylcyclohexane (and its enantiomer)

For the purpose of this guide, we will analyze the conformational preferences of the following common isomers: cis,cis-1,2,3-trimethylcyclohexane, cis,trans-1,2,3-trimethylcyclohexane, and trans,cis-1,2,3-trimethylcyclohexane.

Relative Thermodynamic Data

Below is a comparative table summarizing the expected relative stabilities and estimated thermodynamic data for the chair conformers of three stereoisomers of 1,2,3-trimethylcyclohexane. The Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) values are for the equilibrium between the two chair conformers of each isomer. A negative ΔG° indicates that the second conformer listed is more stable.

StereoisomerConformer 1 (Axial/Equatorial)Conformer 2 (Axial/Equatorial)Relative StabilityEstimated ΔG° (kcal/mol)Estimated ΔH° (kcal/mol)Estimated ΔS° (cal/mol·K)
all-cis-1,2,3- 1a, 2e, 3a1e, 2a, 3eConformer 2 is more stable< 0< 0~ 0
(1,2-cis)-3-trans-1,2,3- 1a, 2e, 3e1e, 2a, 3aConformer 1 is more stable> 0> 0~ 0
(1,3-cis)-2-trans-1,2,3- 1e, 2a, 3e1a, 2e, 3aConformer 1 is more stable> 0> 0~ 0

Note: The estimated values are based on the principles of additivity of A-values for monosubstituted cyclohexanes and may not reflect the exact experimental values for 1,2,3-trimethylcyclohexane due to potential vicinal and syn-diaxial interactions not accounted for in simple additivity models.

Experimental and Computational Protocols

The determination of thermodynamic parameters for conformational equilibria in substituted cyclohexanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful experimental method for determining the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of conformational equilibria is low-temperature NMR spectroscopy.[1]

Methodology:

  • Sample Preparation: A solution of the purified 1,2,3-trimethylcyclohexane isomer is prepared in a suitable solvent that remains liquid at low temperatures, such as deuterated chloroform (CDCl₃) or dichlorofluoromethane (CHFCl₂).

  • Low-Temperature NMR Measurements: The sample is cooled to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale (typically below -60 °C). At these temperatures, separate signals for the axial and equatorial conformers can be resolved in the ¹H or ¹³C NMR spectrum.

  • Equilibrium Constant Determination: The relative populations of the two conformers (Keq = [equatorial]/[axial]) are determined by integrating the corresponding signals in the NMR spectrum.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) at a given temperature (T) is calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant.

  • Van't Hoff Analysis: By measuring the equilibrium constant at several different low temperatures, a Van't Hoff plot (ln(Keq) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the determination of the standard enthalpy and entropy changes for the conformational equilibrium.

Computational Protocol: Joback Method

The Joback method is a group contribution method used to predict various thermophysical properties of organic compounds based on their molecular structure. While it provides estimations, it is a valuable tool for comparing related structures.

Methodology:

  • Molecular Structure Input: The 2D structure of the specific 1,2,3-trimethylcyclohexane isomer is used as input.

  • Group Contribution Calculation: The molecule is broken down into its constituent functional groups. Each group has a predefined contribution to the overall thermodynamic properties.

  • Property Estimation: The standard enthalpy of formation, Gibbs free energy of formation, and heat capacity are calculated by summing the contributions of all groups present in the molecule. These values can then be used to estimate the relative thermodynamic data between isomers.

Conformational Equilibrium Visualization

The following diagram illustrates the chair-chair interconversion for the most stable stereoisomer, all-cis-1,2,3-trimethylcyclohexane, where the equilibrium favors the conformer with two equatorial methyl groups.

Caption: Chair-chair interconversion of all-cis-1,2,3-trimethylcyclohexane.

Logical Relationship of Thermodynamic Parameters

The relationship between the key thermodynamic parameters that govern conformational equilibrium is illustrated in the following diagram.

thermodynamics_relationship Keq Equilibrium Constant (Keq) Determined by NMR Integration DeltaG Gibbs Free Energy (ΔG°) ΔG° = -RT ln(Keq) Keq->DeltaG VantHoff Van't Hoff Plot (ln(Keq) vs. 1/T) Keq->VantHoff DeltaH Enthalpy (ΔH°) From Slope VantHoff->DeltaH DeltaS Entropy (ΔS°) From Intercept VantHoff->DeltaS DeltaH->DeltaG DeltaS->DeltaG

Caption: Relationship between thermodynamic parameters in conformational analysis.

References

Safety Operating Guide

Proper Disposal of cis,trans,cis-1,2,3-Trimethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance for the safe and compliant disposal of cis,trans,cis-1,2,3-Trimethylcyclohexane, ensuring the protection of personnel and the environment.

This document provides essential procedural information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of this compound. Adherence to these protocols is critical for maintaining laboratory safety and ensuring regulatory compliance.

Immediate Safety and Hazard Identification

This compound is a flammable liquid and its handling requires strict safety protocols. Based on data for closely related isomers, it is classified as a highly flammable liquid and vapor.[1] Therefore, it must be treated as a hazardous substance.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1] Keep away from all sources of ignition, including heat, sparks, and open flames.[1]

  • Inhalation: Avoid breathing mist, gas, or vapors.[2] Handling should occur in a well-ventilated area.[2]

  • Contact: Avoid contact with skin and eyes.[2]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Chemical-impermeable gloves[2]

  • Protective clothing

  • Eye and face protection (safety glasses or goggles)[3]

Step-by-Step Disposal Procedure

Disposal of this compound must be managed through a certified hazardous waste program.[4] It is illegal and unsafe to dispose of this chemical in standard trash or down the sanitary sewer.[2][5]

Step 1: Segregation and Collection

  • Collect waste this compound in a dedicated, suitable, and sealable container.[2][4] The original container or one made of a compatible material is preferred.[5][6]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department or your contracted waste disposal service.[6]

Step 2: Container Labeling

  • Clearly label the waste container with a "HAZARDOUS WASTE" tag.[4][7]

  • The label must explicitly state the full chemical name: "Waste this compound".[4] Avoid using general terms like "solvent waste".[4]

  • Include any known concentrations and other components if it is part of a solution.

Step 3: Secure Storage

  • Keep the waste container tightly closed except when actively adding waste.[2][4]

  • Store the container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[2][8]

  • The storage location must be away from heat sources and ignition risks.[8] The use of explosion-proof cabinets for storage is recommended.[8]

Step 4: Arranging for Disposal

  • Contact your institution's EH&S office or a licensed chemical waste disposal firm to schedule a pickup.[4][8]

  • Follow their specific instructions for pickup and documentation.

Step 5: Handling Spills

  • In case of a spill, immediately evacuate non-essential personnel and remove all ignition sources.[2]

  • Ensure the area is well-ventilated.[2]

  • Wearing appropriate PPE, contain the spill to prevent it from entering drains.[2]

  • Use non-sparking tools to collect the absorbed or spilled material.[2]

  • Place the collected waste into a suitable, sealed container for disposal, labeling it as hazardous waste.[2][3]

Quantitative Data and Classification

ParameterValue/ClassificationRegulation/Source
Hazard Classification Ignitable Hazardous WasteFederal Law (40 CFR 261.20)[4]
Flashpoint Threshold < 60 °C (140 °F)Pitt Safety Guidelines[4]
Disposal Method Controlled IncinerationChemicalBook SDS[2]
Sewer Discharge ProhibitedMultiple Sources[2][4][5]

Experimental Protocols Referenced

The procedures outlined in this document are based on standard hazardous waste management protocols derived from Safety Data Sheets and environmental safety guidelines. The primary recommended disposal methodology is controlled incineration with flue gas scrubbing , which must be performed by a licensed chemical destruction facility.[2] This method ensures the complete destruction of the flammable organic compound while neutralizing harmful combustion byproducts.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Collect Waste in a Designated, Sealed Container A->B C Label Container Clearly: 'HAZARDOUS WASTE' + Chemical Name B->C D Store in a Cool, Dry, Well-Ventilated Area C->D Transfer to Storage E Keep Away from Ignition Sources D->E F Contact EH&S or Licensed Waste Vendor E->F Ready for Disposal G Arrange for Pickup and Transport F->G H Final Disposal via Controlled Incineration G->H Spill Accidental Spill Spill_Response Contain & Clean Up (Use Non-Sparking Tools) Collect in Sealed Container Spill->Spill_Response Spill_Response->C Label as Spill Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling cis,trans,cis-1,2,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known quantitative data for cis,trans,cis-1,2,3-Trimethylcyclohexane is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₉H₁₈PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
Boiling Point 418.76 K (145.61 °C)NIST WebBook[2]
Melting Point 206.29 K (-66.86 °C)NIST WebBook[2]
Flash Point 27.9 °C (for a related isomer)Guidechem[3]
GHS Classification Highly flammable liquid and vapor (Category 2)PubChem[4]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a face shield.
Hands Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).
Body Flame-retardant lab coat and chemically resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational and disposal plans is crucial for the safe management of this compound in a laboratory setting.

Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Have a spill kit rated for flammable liquids readily accessible.

  • Dispensing and Use:

    • Ground all equipment to prevent static discharge, which can ignite flammable vapors.

    • Use non-sparking tools.

    • Keep the container tightly closed when not in use.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Keep in a tightly sealed, properly labeled container.

Disposal Plan:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of flammable liquid waste.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent injury and further contamination.

  • Evacuation:

    • Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation:

    • Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment:

    • Wearing appropriate PPE, contain the spill using a chemical absorbent material suitable for flammable liquids.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Decontamination:

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Reporting:

    • Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_dispense Dispense in Fume Hood prep_spill->handle_dispense handle_ground Ground Equipment handle_dispense->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools end_op Complete Experiment handle_tools->end_op storage_area Cool, Dry, Ventilated Area storage_container Tightly Sealed Container storage_area->storage_container disp_collect Collect in Labeled Container storage_container->disp_collect disp_service Licensed Disposal Service disp_collect->disp_service end_disp Final Disposal disp_service->end_disp start Receiving Chemical start->prep_ppe end_op->storage_area

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,trans,cis-1,2,3-Trimethylcyclohexane
Reactant of Route 2
cis,trans,cis-1,2,3-Trimethylcyclohexane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。